molecular formula C6H5BrN2O2 B040283 2-Amino-5-bromonicotinic acid CAS No. 52833-94-0

2-Amino-5-bromonicotinic acid

Cat. No.: B040283
CAS No.: 52833-94-0
M. Wt: 217.02 g/mol
InChI Key: IEPDTLRHISNBLB-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinic acid (CAS 52833-94-0) is a high-value pyridine derivative with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound, characterized as a light yellow powder with a melting point of 253-255°C, serves as a versatile building block in medicinal chemistry and organic synthesis . Its specific molecular structure, featuring an amino group at the 2nd position and a bromine atom at the 5th position on the pyridine ring, along with a carboxylic acid group, makes it a critical intermediate for constructing more complex molecules . The bromine atom acts as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the carboxylic acid and amino groups offer additional points for functionalization and diversification . This reactivity profile makes it an essential reagent in drug discovery efforts, particularly for the synthesis of potential pharmacologically active compounds, and in advanced chemical research for developing novel synthetic routes . This product is intended for research purposes and is not for diagnostic or therapeutic use. Proper storage conditions include keeping the product in a dark place under an inert atmosphere at room temperature . Safety notes include warnings that it may cause skin and eye irritation and specific target organ toxicity upon single exposure (H315, H319, H335) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPDTLRHISNBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353241
Record name 2-amino-5-bromonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52833-94-0
Record name 2-amino-5-bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromonicotinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-bromonicotinic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, and application. We will explore the causality behind its reactivity and the rationale for the analytical protocols used to validate its purity and structure.

Core Molecular Identity and Significance

This compound (CAS No. 52833-94-0) is a substituted pyridine derivative.[1][2][3] Its structure is notable for the strategic placement of three distinct functional groups on the pyridine ring: a carboxylic acid, an amino group, and a bromine atom. This trifunctional arrangement makes it an exceptionally versatile scaffold for constructing complex molecular architectures.

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom defines its chemical personality. Its significance in drug discovery is substantial, with literature noting its use as an intermediate in the synthesis of potent tyrosine kinase inhibitors targeting various cancer cell lines.[4]

Structural and Identification Parameters

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; N_amino [label="NH₂", pos="-2.4,-0.2!"]; C3 [label="C", pos="-0.8,-2.0!"]; C_carboxyl [label="C", pos="-1.8,-3.0!"]; O1_carboxyl [label="O", pos="-1.4,-4.2!"]; O2_carboxyl [label="OH", pos="-3.0,-2.8!"]; C4 [label="C", pos="0.5,-2.3!"]; C5 [label="C", pos="1.3,-1.2!"]; Br [label="Br", pos="2.8,-1.5!"]; C6 [label="C", pos="1.0,0!"];

// Define edges for bonds N1 -- C2; C2 -- N_amino [label="Amino Group", fontcolor="#34A853"]; C2 -- C3; C3 -- C_carboxyl [label="Carboxylic Acid", fontcolor="#EA4335"]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C3 -- C4; C4 -- C5; C5 -- Br [label="Bromine Atom", fontcolor="#4285F4"]; C5 -- C6; C6 -- N1; C4 -- H4 [label="H", style=invis]; C6 -- H6 [label="H", style=invis]; } caption="Structure of this compound with key functional groups."

Physicochemical Properties: A Tabulated Summary

For efficient laboratory use, the core physical and chemical properties are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and storage protocols.

PropertyValueSource(s)
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid[2]
Synonyms 2-Amino-5-bromopyridine-3-carboxylic acid, 5-bromo-2-aminonicotinic acid[1][5]
CAS Number 52833-94-0[1][2][3][5][6]
Molecular Formula C₆H₅BrN₂O₂[1][2][3][5]
Molecular Weight 217.02 g/mol [1][2][3][5]
Appearance Pale yellow powder[5][7]
Melting Point 253-255 °C[6][8][9]
Boiling Point 350.4 ± 42.0 °C (Predicted)[6][8]
Density ~1.909 g/cm³ (Predicted)[6]
pKa 2.55 ± 0.10 (Predicted for carboxylic acid)[7][9]
Storage Conditions Store at 2–8 °C or room temperature under an inert atmosphere (e.g., Argon).[6][10]

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Bromination

A common laboratory-scale synthesis involves the direct electrophilic bromination of 2-aminonicotinic acid.[4] The amino group is a strong activating group, directing the incoming electrophile (Br+) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically enriched, making it the primary site of bromination.

// Workflow connections Start -> Mix; Reagent -> Mix; Solvent -> Mix; Mix -> React -> Monitor -> Quench -> Filter -> Wash -> Dry -> End; } caption="Workflow for the synthesis of this compound."

Core Reactivity for Drug Development

The molecule's true power lies in its capacity for selective, orthogonal reactions, allowing for stepwise construction of complex derivatives.

  • Amide Bond Formation: The carboxylic acid group is readily converted to an amide via standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction for linking the scaffold to other fragments in a drug candidate.

  • Suzuki and Other Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the Structure-Activity Relationship (SAR) of a lead compound.

  • N-Alkylation/N-Arylation: The amino group can undergo alkylation or arylation, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring. This site offers another vector for diversification.

// Edges Core -> Amide [label="1", color="#EA4335"]; Core -> Ester [label="1", color="#EA4335"]; Core -> Suzuki [label="2", color="#4285F4"]; Core -> Sonogashira [label="2", color="#4285F4"]; Core -> Alkylation [label="3", color="#34A853"]; } caption="Key reaction pathways for chemical modification."

Experimental Protocols

Protocol: Synthesis via Bromination
  • Causality: This protocol uses N-Bromosuccinimide (NBS) as a mild and safe source of electrophilic bromine, minimizing over-bromination. Acetic acid serves as a polar protic solvent that can protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution.

  • Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. The final product's identity and purity are confirmed by NMR and MS analysis, ensuring the correct isomer has been formed.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (1 eq.).

  • Dissolution: Add glacial acetic acid (5-10 volumes) and stir until the solid is fully dissolved or a fine slurry is formed.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: At 1-hour intervals, take a small aliquot, dilute with a suitable solvent (e.g., methanol), and spot on a TLC plate (e.g., 10% Methanol in Dichloromethane mobile phase) to monitor the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into ice-cold water (10 volumes) to fully precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the pale-yellow solid under high vacuum at 50 °C to a constant weight.

Protocol: Analytical Characterization
  • Causality: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. ¹H NMR confirms the electronic environment and connectivity of protons, Mass Spectrometry validates the molecular weight, and HPLC assesses the purity.

  • Self-Validation: Each technique provides orthogonal data. A correct molecular weight from MS combined with the expected proton signals in NMR and a single major peak in HPLC provides high confidence in the sample's identity and quality.

Methodology:

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in DMSO-d₆.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for two distinct aromatic proton signals on the pyridine ring, along with broad signals for the -NH₂ and -COOH protons. The integration and splitting patterns should be consistent with the C4 and C6 protons of the nicotinic acid ring.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.

    • Analyze using Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A primary ion peak corresponding to [M+H]⁺ at approximately m/z 217.9/219.9, reflecting the characteristic isotopic pattern of a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Detection: UV detector at 254 nm and 280 nm.

    • Expected Result: A single major peak with purity >95% (as determined by area percentage).

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[2][11]

  • Eye Irritation (H319): Causes serious eye irritation.[2][11]

  • Acute Toxicity (H302/H312/H332): May be harmful if swallowed, in contact with skin, or if inhaled.[2][12]

Mandatory Precautions:

  • Always handle in a well-ventilated fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]

  • Avoid dust formation and inhalation.[11]

  • In case of contact, rinse the affected area immediately and thoroughly with water.[13]

References

  • PubChem. (n.d.). This compound.
  • Chemsrc. (2023). 2-Bromonicotinic acid.
  • ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.

Sources

2-Amino-5-bromonicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a pyridine core functionalized with an amino group, a carboxylic acid, and a strategically placed bromine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its critical applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, underscoring its significance for researchers and scientists in the field.

PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of this compound is fundamental to its application in synthetic and medicinal chemistry.

Core Molecular Data

The foundational properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyDataSource(s)
Molecular Formula C₆H₅BrN₂O₂[1][2][3][4]
Molecular Weight 217.02 g/mol [1][2][3][4]
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid[2]
Synonyms This compound, 5-bromo-2-aminonicotinic acid[1][2][3]
CAS Number 52833-94-0[1][2][3]
Appearance Pale yellow powder[1]
Molecular Structure Analysis

The structure of this compound is comprised of a pyridine ring substituted at key positions. The carboxylic acid at the C3 position and the amino group at the C2 position can influence the molecule's electronic properties and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[5] The bromine atom at the C5 position is a particularly important functional handle. Its presence allows for a wide range of facile derivatizations through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties essential for tuning biological activity.[6]

Visualization of Molecular Structure

2_Amino_5_bromonicotinic_acid 2D Structure of this compound cluster_molecule N1 C2 N1->C2 C3 C2->C3 N_amino C2->N_amino C4 C3->C4 C_carboxyl C3->C_carboxyl C5 C4->C5 H4 H C4->H4 C6 C5->C6 Br C5->Br C6->N1 H6 H C6->H6 O_double C_carboxyl->O_double O_hydroxyl C_carboxyl->O_hydroxyl Synthetic_Workflow Start 2-Amino-5-bromonicotinic Acid (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Boronic Acid/Ester, Pd Catalyst, Base Derivatization Carboxylic Acid Derivatization (e.g., Amidation) Coupling->Derivatization Amine, Coupling Agent Final Complex, Biologically Active Molecule Derivatization->Final caption General workflow for synthetic application.

Caption: General workflow for synthetic application.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical intermediate; it is a key starting material for compounds designed to interact with specific biological targets.

A Scaffold for Targeted Therapies

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound makes it an ideal precursor for libraries of compounds aimed at various therapeutic targets.

Application in Kinase Inhibitor Development

Literature indicates that this compound is used to prepare quinazoline derivatives that exhibit potent tyrosine kinase inhibitory activity. [7]Kinase inhibitors are a cornerstone of modern targeted cancer therapy. These compounds have shown strong inhibitory effects against human breast cancer and lung adenocarcinoma cells in preclinical studies. [7]The versatility of the scaffold allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles against specific kinases. The related compound, 2-amino-5-bromopyridine, is also highlighted as a critical building block for anti-cancer and anti-inflammatory agents. [6]

Broader Therapeutic Potential

Drawing parallels from the applications of its parent scaffold, 5-bromonicotinic acid, this chemical family is instrumental in developing other classes of targeted therapies. For instance, 5-bromonicotinic acid derivatives are used to design and synthesize Poly(ADP-ribose) Polymerase (PARP) inhibitors, another important class of cancer therapeutics, particularly for tumors with specific DNA repair deficiencies. [8]This suggests that this compound could also be a valuable starting point for developing novel PARP inhibitors.

PART 4: Safety, Handling, and Storage

Proper management of this compound in a laboratory setting is essential for ensuring safety and maintaining the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Recommended PPE: Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Storage and Stability

To ensure the compound's stability and purity, the following storage conditions are recommended:

  • Temperature: Store at room temperature. [3][9]For long-term stability, storage under inert gas (nitrogen or argon) at 2–8 °C may be preferable. [10]* Atmosphere: Keep in a dark place under an inert atmosphere. [9]The container should be tightly sealed to prevent moisture uptake and degradation.

Conclusion

This compound stands out as a high-value, versatile intermediate for the research and drug development community. Its well-defined molecular structure, predictable reactivity, and proven utility as a scaffold for potent enzyme inhibitors make it an indispensable tool in the quest for novel therapeutics. From its foundational physicochemical properties to its application in synthesizing next-generation kinase inhibitors, this compound provides a robust platform for innovation in medicinal chemistry. A comprehensive understanding of its synthesis, handling, and chemical potential, as outlined in this guide, empowers scientists to fully leverage its capabilities in their research endeavors.

References

  • PubChem. This compound | C6H5BrN2O2 | CID 737445. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [Link]
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromonicotinic acid in DMSO and DMF for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromonicotinic acid, a key intermediate in pharmaceutical synthesis, in two common aprotic polar solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). We will delve into the theoretical underpinnings of solubility, present a detailed, field-tested experimental protocol for its determination, and analyze the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this compound for successful formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of pre-formulation studies.[1][2] The extent to which an API dissolves in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

This compound is a vital building block in the synthesis of various pharmacologically active molecules.[3] Its solubility behavior in process and formulation solvents is therefore of significant interest. This guide focuses on two of the most versatile and widely used solvents in the pharmaceutical industry: DMSO and DMF.[4][5][6][7][8] Understanding the solubility of this compound in these solvents is essential for optimizing reaction conditions, purification processes, and for the development of stable, effective drug formulations.

Physicochemical Properties of Key Components

A foundational understanding of the solute and solvents is crucial for interpreting solubility data. The principle of "like dissolves like" provides a general but powerful predictive tool.[9]

This compound

This compound is a substituted pyridine carboxylic acid.[10][11][12] Its structure contains both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (amino, carboxylic acid, and pyridine ring nitrogen) sites, as well as a polarizable bromine atom. These features suggest a propensity for strong intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂[10][11][12]
Molecular Weight217.02 g/mol [10][11][12]
AppearancePale yellow powder[10]
Melting PointData not readily available in searched sources
pKaData not readily available in searched sources
Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent known for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[4][13][14][15][16] Its high dielectric constant and dipole moment facilitate the dissolution of ionic and polar solutes.

Table 2: Physicochemical Properties of DMSO

PropertyValueSource
Molecular Formula(CH₃)₂SO[4]
Molecular Weight78.13 g/mol
Boiling Point189 °C[4]
Melting Point18.5 °C[4]
Dielectric Constant47.2
Dipole Moment3.96 D
Dimethylformamide (DMF)

DMF is another polar aprotic solvent widely employed in the chemical and pharmaceutical industries.[5][6][7][8] Similar to DMSO, it possesses a high dielectric constant and is an excellent solvent for many organic and inorganic substances.

Table 3: Physicochemical Properties of DMF

PropertyValueSource
Molecular Formula(CH₃)₂NC(O)H[5]
Molecular Weight73.09 g/mol [5]
Boiling Point153 °C[5][8]
Melting Point-61 °C[5][8]
Dielectric Constant36.7[7]
Dipole Moment3.82 D

Theoretical Considerations: The Thermodynamics of Dissolution

Solubility is an equilibrium phenomenon governed by the principles of thermodynamics.[1][9][17] The dissolution of a solid solute in a liquid solvent can be conceptualized as a two-step process: the breaking of the crystal lattice of the solute and the solvation of the solute molecules by the solvent molecules. The overall change in Gibbs free energy (ΔG) for this process determines the solubility.

A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, an exothermic process) and a positive entropy change (ΔS, an increase in disorder).[9] The solubility of most solids increases with temperature, suggesting that the dissolution process is often endothermic (ΔH > 0).[17][18][19]

Experimental Determination of Equilibrium Solubility

To ensure the generation of reliable and reproducible data, a robust and well-controlled experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (purity ≥97%)[12]

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.8%)[7]

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Evaluation prep1 Weigh excess this compound prep2 Add a known volume of solvent (DMSO or DMF) prep1->prep2 in triplicate for each solvent and temperature equil Agitate at a constant temperature (e.g., 25°C, 37°C, 50°C) prep2->equil sample1 Withdraw aliquot at time points (e.g., 24, 48, 72h) equil->sample1 sample2 Centrifuge to separate undissolved solid sample1->sample2 sample3 Filter supernatant through 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample with mobile phase sample3->sample4 sample5 Analyze by validated HPLC-UV method sample4->sample5 data1 Plot concentration vs. time sample5->data1 data2 Determine when equilibrium is reached data1->data2 data3 Report equilibrium solubility (mg/mL or mol/L) data2->data3

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each solvent (DMSO and DMF) and each temperature to be tested (e.g., 25 °C, 37 °C, 50 °C), prepare three replicate vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the respective solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature orbital shaker.

    • Agitate the samples at a consistent speed to facilitate dissolution.

    • Allow the samples to equilibrate for a sufficient period. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[20]

  • Sampling and Analysis:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately centrifuge the aliquot to further separate any suspended solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

    • Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • The average concentration from the triplicate samples at the point where the concentration no longer increases with time is reported as the equilibrium solubility.

Results and Discussion

Table 4: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
DMSOHighThe high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar functional groups of this compound.
DMFHighSimilar to DMSO, the polar aprotic nature of DMF will facilitate the dissolution of the polar solute. Solubility may be slightly lower than in DMSO due to the lower dielectric constant of DMF.

The presence of both hydrogen bond donor and acceptor groups in this compound, coupled with the polar aprotic nature of DMSO and DMF, suggests that strong dipole-dipole and hydrogen bonding interactions will be the primary drivers of dissolution. The solubility is expected to increase with temperature, as the dissolution process is likely endothermic.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO and DMF. The outlined experimental protocol provides a reliable method for generating the critical data needed for informed decisions in process chemistry and formulation development.

Future work should focus on the experimental execution of the described protocol to generate quantitative solubility data at various temperatures. Additionally, investigating the impact of co-solvents and pH on the solubility of this compound would provide a more complete solubility profile, further empowering drug development professionals to optimize their use of this important pharmaceutical intermediate.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • gChem Global. (n.d.). DMSO Physical Properties.
  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF).
  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF).
  • Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Wikipedia. (n.d.). Dimethylformamide.
  • Wikipedia. (n.d.). Solubility.
  • PubChem. (n.d.). This compound.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
  • Purdue University. (n.d.). Solubility.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Chemsrc. (n.d.). 2-Bromonicotinic acid.
  • National Institutes of Health. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
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The Strategic Role of 2-Amino-5-bromonicotinic Acid in the Synthesis of Potent Tyrosine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the pivotal role of 2-Amino-5-bromonicotinic acid as a strategic building block in the discovery and development of targeted cancer therapeutics. While not possessing intrinsic biological activity, this molecule serves as a highly versatile scaffold for the synthesis of complex heterocyclic compounds, particularly 6-pyrazole-substituted quinazolines. These derivatives have demonstrated significant potential as potent inhibitors of tyrosine kinases, enzymes that play a central role in the signaling pathways driving the proliferation of cancer cells. This document provides an in-depth exploration of the synthetic utility of this compound, the mechanism of action of its derivative kinase inhibitors, and detailed protocols for their synthesis and biological evaluation.

Introduction: The Unsung Hero of Kinase Inhibitor Synthesis

In the landscape of medicinal chemistry, the final, biologically active compound often takes center stage. However, the journey to these potent molecules is paved with critical intermediates, or building blocks, whose chemical architecture dictates the feasibility and efficiency of the synthetic route. This compound is a prime example of such a foundational scaffold. Its structure, featuring a pyridine ring substituted with an amine, a carboxylic acid, and a bromine atom, offers a rich array of chemical handles for elaboration into more complex, drug-like molecules.

Literature has highlighted its application in the preparation of 6-pyrazole-substituted quinazoline compounds, which have shown high inhibitory activity against tyrosine kinases and potent effects on human breast and lung adenocarcinoma cells.[1] This guide will therefore focus on the journey from this simple starting material to a potent, targeted anti-cancer agent, elucidating the "how" and "why" of its application in drug discovery.

Chemical Properties and Synthetic Versatility

This compound is an organic intermediate that can be prepared by the bromination of 2-aminonicotinic acid.[1] Its utility in synthesis stems from the distinct reactivity of its functional groups:

  • The Amine and Carboxylic Acid: These groups are perfectly positioned to participate in condensation reactions to form the core heterocyclic structure of quinazolines.

  • The Bromine Atom: This serves as a key functional handle for introducing diversity into the final molecule, typically through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by attaching various chemical moieties at this position.

The strategic placement of these groups makes it an ideal starting point for building the quinazoline scaffold, a privileged structure in many kinase inhibitors.

From Building Block to Potent Inhibitor: A Synthetic Strategy

The synthesis of a 6-pyrazole-substituted quinazoline from this compound is a multi-step process that leverages classic organic chemistry reactions. Below is a representative synthetic pathway.

Diagram: Synthetic Pathway to a Quinazoline Kinase Inhibitor

G A This compound B Amide Formation A->B Formamide C Cyclization (Quinazolinone formation) B->C Heat D Chlorination C->D SOCl₂ or POCl₃ E Suzuki Coupling with Pyrazole Boronic Acid D->E Pd Catalyst, Base F Final Kinase Inhibitor E->F Nucleophilic Substitution with Amine G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., Ras-MAPK pathway) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Binding Blocked P P Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->RTK Binds to ATP pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the key step of introducing the pyrazole moiety onto the quinazoline core, a common and powerful reaction in pharmaceutical synthesis.

Objective: To couple a pyrazole boronic acid with the brominated quinazoline intermediate.

Materials:

  • Brominated quinazoline intermediate

  • Pyrazole boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the brominated quinazoline intermediate (1 equivalent), the pyrazole boronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay

This protocol outlines a common method to determine the potency of a synthesized compound against a specific tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Peptide substrate

  • Test compound (synthesized quinazoline derivative) dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase enzyme solution to each well.

  • Add 2 µL of the peptide substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add 5 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The output of the kinase inhibition assay is typically a set of IC₅₀ values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Table 1: Hypothetical Inhibitory Profile of Quinazoline Derivatives
Compound IDR Group at Position 6Target KinaseIC₅₀ (nM)
QZ-001PhenylEGFR150
QZ-0024-FluorophenylEGFR75
QZ-0033-PyridylEGFR50
QZ-0041-MethylpyrazoleEGFR15

This data allows for the establishment of a structure-activity relationship (SAR), guiding further optimization of the lead compound.

Conclusion and Future Directions

This compound stands out as a valuable and versatile starting material in the synthesis of targeted therapeutics. Its chemical architecture is ideally suited for the construction of quinazoline-based scaffolds that have proven to be effective tyrosine kinase inhibitors. The ability to readily diversify the final molecule through reactions at the bromine position makes it a powerful tool for medicinal chemists in the quest for more potent and selective cancer drugs. Future work will likely continue to leverage this and similar building blocks to explore new chemical space and develop next-generation inhibitors that can overcome drug resistance and improve patient outcomes.

References

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Potential Therapeutic Targets of 2-Amino-5-bromonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold of 2-amino-5-bromonicotinic acid serves as a pivotal building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the derivatives of this compound, with a primary focus on their application as potent inhibitors of key protein kinases implicated in oncology. We will dissect the rationale behind their design, synthesis, and biological evaluation, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The primary therapeutic targets discussed herein are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical mediators of tumor growth, proliferation, and angiogenesis.

Introduction: The Versatility of the this compound Scaffold

This compound is a substituted pyridine carboxylic acid that has garnered attention as a versatile starting material for the synthesis of complex heterocyclic systems. Its intrinsic chemical functionalities—an amino group, a carboxylic acid, and a bromine atom—provide multiple reaction sites for derivatization and scaffold elaboration. The pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this acid makes it an ideal precursor for the construction of quinazoline and pyrazolo-quinazoline cores. These resulting structures have been identified as privileged scaffolds for the development of targeted cancer therapeutics, most notably as tyrosine kinase inhibitors.

Literature reports have highlighted the use of this compound in the preparation of 6-pyrazole-substituted quinazoline compounds. These derivatives have demonstrated significant tyrosine kinase inhibitory activity and potent cytotoxic effects against human breast cancer and lung adenocarcinoma cells[1]. This guide will delve into the specifics of these and other related derivatives, elucidating their interactions with key oncogenic kinases.

Key Therapeutic Targets and a Mechanistic Overview

The primary therapeutic utility of this compound derivatives, particularly those with a quinazoline core, lies in their ability to function as ATP-competitive inhibitors of protein kinases. Two of the most well-validated targets for this class of compounds in oncology are EGFR and VEGFR-2.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation[2]. Aberrant EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer[3][4]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival[3][5].

Quinazoline-based inhibitors derived from precursors like this compound are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and subsequent downstream signaling. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling cascade and point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, also known as KDR, is the primary mediator of the pro-angiogenic effects of VEGF[6][7]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen[8]. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which lead to endothelial cell proliferation, migration, and survival[6][9].

Derivatives of this compound can be designed to target the ATP-binding site of the VEGFR-2 kinase domain. By inhibiting VEGFR-2, these compounds can block the signaling cascade responsible for angiogenesis, thereby starving the tumor of its blood supply and impeding its growth and metastatic potential.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endothelial Endothelial Cell Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Ligand VEGF Ligand Ligand->VEGFR2 Binds Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling in angiogenesis and inhibition.

Synthesis of Quinazoline-Based Kinase Inhibitors

The synthesis of quinazoline-based kinase inhibitors often involves a multi-step process where this compound or its analogous 2-aminobenzoic acids serve as a key starting material. A general synthetic strategy is outlined below, drawing parallels to the synthesis of known drugs like Gefitinib and Lapatinib[10][11][12][13][14].

General Synthetic Workflow

Synthesis_Workflow Start This compound Step1 Cyclization to Quinazolinone Core Start->Step1 Step2 Chlorination at C4 Step1->Step2 Step3 Nucleophilic Substitution with Substituted Aniline Step2->Step3 Step4 Further Derivatization (e.g., at C6/C7) Step3->Step4 Final Final Quinazoline Inhibitor Step4->Final

Caption: General synthesis of quinazoline inhibitors.

Exemplary Synthetic Protocol (Conceptual)
  • Cyclization to form the Quinazolinone Core: this compound is reacted with formamide or a similar reagent at elevated temperatures to facilitate cyclization and form the corresponding 6-bromo-substituted quinazolin-4(3H)-one.

  • Chlorination: The quinazolinone is then chlorinated at the 4-position using a reagent such as thionyl chloride or phosphorus oxychloride to yield the highly reactive 4-chloroquinazoline intermediate. This intermediate is often unstable and used immediately in the next step[10][11][13].

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline via nucleophilic aromatic substitution to introduce the side chain that is crucial for binding to the kinase active site.

  • Further Modification: The bromine at the 6-position can be further functionalized, for example, through Suzuki or other cross-coupling reactions, to introduce additional diversity and optimize the pharmacological properties of the final compound.

Biological Evaluation: In Vitro Assays

The biological activity of newly synthesized this compound derivatives is typically assessed through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors and their efficacy in cancer cell lines.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR or VEGFR-2). A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.

Detailed Protocol: Luminescence-Based Kinase Assay (Adapted from Promega and BPS Bioscience protocols)[15][16][17]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the recombinant human EGFR or VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

    • Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP at a concentration close to its Km value.

  • Assay Procedure:

    • In a 96-well white plate, add the test compound dilutions. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Add the diluted kinase enzyme to the wells containing the test compound and the positive control. Add 1x Kinase Buffer to the blank wells.

    • Initiate the kinase reaction by adding the substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

This assay evaluates the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. The MTT or CellTiter-Glo® assays are commonly used for this purpose[18][19][20][21].

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[18]

  • Cell Plating:

    • Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Luminescence Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Quantitative Data Summary

The following table presents a compilation of representative IC50 values for quinazoline-based kinase inhibitors against their targets and relevant cancer cell lines. This data illustrates the potency that can be achieved with this class of compounds.

Compound ClassTargetIC50 (nM)Cell LineGI50/IC50 (µM)Reference
Quinazoline-basedEGFR (wild-type)2-20A4310.1-1[22]
Quinazoline-basedEGFR (L858R mutant)1-10NCI-H19750.05-0.5[23]
Quinazoline-basedVEGFR-25-50HUVEC0.1-5[23]
Pyrazolo-quinazolinemGlu2/mGlu378-245--[24]

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of targeted cancer therapies. Their synthetic tractability allows for the generation of diverse libraries of quinazoline and related heterocyclic structures. The demonstrated ability of these compounds to potently and selectively inhibit key oncogenic kinases such as EGFR and VEGFR-2 underscores their therapeutic potential.

Future research in this area should focus on:

  • Improving selectivity: Designing derivatives that can distinguish between wild-type and mutant forms of kinases to minimize off-target effects and associated toxicities.

  • Overcoming drug resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring novel targets: Investigating the activity of this compound class against other kinases and therapeutic targets.

  • Optimizing pharmacokinetic properties: Enhancing the drug-like properties of these derivatives to improve their oral bioavailability and in vivo efficacy.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective cancer therapeutics based on the this compound scaffold.

References

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The Emerging Therapeutic Potential of 2-Amino-5-bromonicotinic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone, embedded in a multitude of clinically significant therapeutics. Within this vast chemical space, 2-aminonicotinic acid and its derivatives have garnered increasing attention for their versatile biological activities. The strategic introduction of a bromine atom at the C5-position, yielding the 2-amino-5-bromonicotinic acid scaffold, provides a key handle for synthetic elaboration, paving the way for a new generation of potent and selective therapeutic agents. This guide serves as an in-depth exploration of the biological activities of this compound analogs, offering a synthesis of current knowledge and practical insights for researchers and drug development professionals. We will delve into the synthetic strategies, diverse biological applications, and the underlying structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The this compound Core: A Synthetically Tractable Scaffold

The this compound molecule (CAS 52833-94-0) is a pale yellow powder with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1][2][3] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on the pyridine ring, offers multiple points for chemical modification. This synthetic tractability is a key reason for its growing importance in drug discovery.

The preparation of the core scaffold can be achieved through the bromination of 2-aminonicotinic acid.[4] This straightforward synthesis provides a reliable source of the starting material for the development of diverse analog libraries.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nicotinic acid derivatives have shown significant promise as anticancer agents, and analogs derived from the this compound scaffold are emerging as a particularly interesting subclass.[5] Research indicates that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression.

Tyrosine Kinase Inhibition: A Promising Avenue

Literature reports have highlighted the use of this compound as an intermediate in the synthesis of 6-pyrazole-substituted quinazoline derivatives. These resulting compounds have demonstrated potent tyrosine kinase inhibitory activity, leading to significant inhibition of human breast cancer and lung adenocarcinoma cells.[4] This suggests that the this compound scaffold can serve as a valuable starting point for the design of novel kinase inhibitors.

The general workflow for the synthesis and evaluation of such kinase inhibitors is depicted below:

G cluster_synthesis Synthesis cluster_screening Screening A This compound B Coupling with Pyrazole Derivative A->B C Cyclization to Quinazoline Core B->C D Purification and Characterization C->D E In vitro Kinase Assays D->E Test Compounds F Cell-based Proliferation Assays (e.g., MTT, SRB) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: Synthetic and screening workflow for kinase inhibitors.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Novel nicotinic acid-based compounds have been designed and synthesized as selective inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[6] One particularly potent compound, 5c, demonstrated an IC₅₀ of 0.068 μM for VEGFR-2 inhibition and exhibited significant cytotoxic activity against HCT-15 and PC-3 cancer cell lines.[6] This compound also induced apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels.[6]

Broad-Spectrum Antiproliferative Activity

Several studies have reported the broad antiproliferative activity of substituted nicotinamide derivatives against a panel of human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[7] The selective activity of these compounds against cancer cells with minimal cytotoxicity towards normal cell lines underscores their therapeutic potential.[7]

Table 1: Anticancer Activity of Selected Nicotinic Acid Analogs

Compound IDTargetCell LineIC₅₀ (µM)Reference
5c VEGFR-2HCT-15Not specified[6]
5c VEGFR-2PC-3Not specified[6]
Compound 17 Not specifiedHT2961.18 µg/mL[8]
Compound 25 Not specifiedNot specifiedHigh activity[8]

Antimicrobial and Antifungal Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Analogs of 2-aminonicotinic acid have demonstrated promising activity against a range of bacterial and fungal pathogens.

Potent Antifungal Activity through GPI Anchor Biosynthesis Inhibition

A series of novel 2-aminonicotinamide derivatives were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi.[9] Several of these compounds exhibited potent in vitro antifungal activity against Candida albicans, with MIC₈₀ values as low as 0.0313 μg/mL.[9] Notably, compounds 11g and 11h displayed excellent activity against both fluconazole-sensitive and -resistant strains of C. albicans, as well as other pathogenic yeasts like C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[9] Electron microscopy studies confirmed that these compounds target the fungal cell wall and reduce the GPI anchor content on the cell surface.[9]

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives against Candida albicans

Compound IDMIC₈₀ (µg/mL)Reference
11g 0.0313[9]
11h 0.0313[9]
Antibacterial Activity of Acylhydrazone and 1,3,4-Oxadiazole Derivatives

The synthesis of acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from nicotinic acid has yielded compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[8] For instance, certain acylhydrazones showed promising activity against Staphylococcus epidermidis (MIC = 1.95–15.62 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL).[8] A 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was active against all tested bacterial strains, with notable potency against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL).[8]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-Aminonicotinamide Derivatives

This protocol describes a general method for the synthesis of 2-aminonicotinamide derivatives, which have shown potent antifungal activity.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against fungal pathogens using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL)

  • Test compounds (serially diluted)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth in the control well.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics with a wide range of biological activities. The existing body of research clearly demonstrates the potential of its analogs as anticancer, antifungal, and antibacterial agents.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the chemical space around the this compound core is needed to delineate the key structural features required for potent and selective activity against various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

References

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2021).
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., Abdel-Aal, A. A. M., & El-Kerdawy, A. M. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279–1292. [Link]
  • Al-Abdullah, E. S., Al-Dies, A. M., Al-Salem, H. S., El-Emam, A. A., & Al-Obaid, A. M. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(6), 1888. [Link]
  • Kaur, M., & Singh, M. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]
  • Wang, Y., Zhang, M., Wang, Y., Zhang, J., Li, S., Wang, Y., ... & Zhang, Y. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 316–324. [Link]
  • Kuthan, J., & Musil, Z. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640. [Link]
  • Li, J., Wang, Y., & Wang, B. (2013). Synthesis of 2-aminonicotinic acid. Chinese Journal of Pharmaceuticals, 44(11), 1161-1163. [Link]
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2019). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 62(1), 1-13. [Link]
  • Sanna, M., Meleddu, R., Distinto, S., Maccioni, E., & Cottiglia, F. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983. [Link]
  • PubChem. (n.d.). This compound.
  • Pinto, V., Pires, C., Martinho, A., Ribeiro, D., Palmeira, A., & Ferreira, M. J. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 8(8), 834. [Link]
  • Filippakopoulos, P., Picaud, S., Mangos, M., Keates, T., Lambert, J. P., Barsyte-Lovejoy, D., ... & Knapp, S. (2012). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Biotechnology, 30(1), 28–33. [Link]
  • Al-Wahaibi, L. H., Al-Hazmi, G. A., & El-Emam, A. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 59–65. [Link]
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2019). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 24(16), 2919. [Link]
  • Montanari, M., & Capdeville, R. (2022).
  • Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2018). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Scientific Reports, 8(1), 6763. [Link]

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The Strategic deployment of 2-Amino-5-bromonicotinic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of 2-amino-5-bromonicotinic acid as a high-value fragment for drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical rationale, strategic applications in fragment-based drug discovery (FBDD), and practical methodologies for its deployment in screening and lead optimization campaigns.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules ("fragments") that, despite typically low affinity, can form high-quality interactions with a biological target.[1][2] this compound is an exemplary fragment, embodying several key attributes that make it a valuable starting point for drug discovery campaigns, particularly against challenging targets like protein kinases.[3][4]

The strategic value of this fragment is rooted in its distinct chemical features:

  • The 2-Aminopyridine Moiety: This core structure is a well-established "hinge-binder" in numerous kinase inhibitors.[5] The nitrogen atom in the pyridine ring and the adjacent amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[5][6]

  • The Carboxylic Acid: This functional group provides a key interaction point, often with solvent or charged residues in the active site. It also serves as a versatile chemical handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).[7]

  • The Bromine Atom: The bromine atom offers a vector for chemical modification through various cross-coupling reactions, enabling the exploration of different chemical spaces and the optimization of potency and selectivity.[8] Furthermore, its presence can be advantageous in biophysical screening methods like X-ray crystallography for phasing and identifying the fragment's binding pose.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in FBDD.

PropertyValueSource
CAS Number 52833-94-0[8][9]
Molecular Formula C6H5BrN2O2[9]
Molecular Weight 217.02 g/mol [9]
Appearance Off-white to pale yellow powder[10]
Purity Typically ≥95%[10]
Synonyms 2-Amino-5-bromopyridine-3-carboxylic acid[9][10]

Synthesis:

This compound is accessible through the bromination of 2-aminonicotinic acid. This reaction provides a straightforward route to obtaining the necessary starting material for fragment library construction and subsequent medicinal chemistry efforts.[8]

Application in Fragment-Based Drug Discovery: A Workflow

The integration of this compound into an FBDD campaign follows a structured workflow designed to identify and optimize lead candidates.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library Construction (including this compound) B Biophysical Screening (NMR, X-ray, SPR) A->B C Hit Identification B->C D Structural Biology (Co-crystallization) C->D E Structure-Activity Relationship (SAR) - Elaboration of bromine and carboxylic acid moieties D->E F Lead Optimization (Potency, Selectivity, ADME) E->F G Preclinical Candidate F->G caption FBDD Workflow with this compound

Caption: A typical FBDD workflow starting with fragment screening and progressing to a preclinical candidate.

Fragment Screening and Hit Identification

The initial phase involves screening a library of fragments, including this compound, against the target of interest. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are employed for hit identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based screening methods, such as Saturation Transfer Difference (STD) NMR, can detect the binding of fragments to a protein target.

  • X-ray Crystallography: Soaking crystals of the target protein with a solution of the fragment can reveal its binding mode at atomic resolution. The bromine atom in this compound can aid in electron density map interpretation.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.

Hit-to-Lead Optimization: A Hypothetical Case Study with a Protein Kinase

Once this compound is identified as a hit, the next crucial phase is to optimize its potency and selectivity. This process is heavily guided by structural biology and iterative medicinal chemistry.

Structural Elucidation:

The first step is to obtain a high-resolution crystal structure of the target protein in complex with the fragment. This provides a detailed map of the binding interactions and identifies vectors for chemical elaboration.

Fragment_Binding cluster_0 Kinase Hinge Region cluster_1 Fragment: this compound cluster_2 Solvent/Active Site Residues hinge_backbone Backbone NH aminopyridine 2-Aminopyridine aminopyridine->hinge_backbone H-bond cooh Carboxylic Acid solvent Water/Lysine cooh->solvent H-bond/Ionic Interaction br Bromine caption Binding Mode of the this compound Fragment

Caption: A conceptual diagram illustrating the key interactions of the this compound fragment within a kinase active site.

Structure-Activity Relationship (SAR) Exploration:

The SAR is explored by systematically modifying the fragment at its key functional groups.

  • Elaboration of the Carboxylic Acid: The carboxylic acid can be converted to a variety of amides, esters, or other functional groups to probe interactions in the solvent-exposed region and improve properties like cell permeability.

  • Substitution at the Bromine Position: The bromine atom is an ideal handle for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of nearby hydrophobic pockets to enhance potency and selectivity.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol outlines a general procedure for the elaboration of the this compound core.

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Reaction: Heat the mixture in a microwave reactor to the appropriate temperature (typically 100-150 °C) for a specified time (15-60 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired coupled product.

Biophysical Screening: A General NMR Protocol
  • Protein Preparation: Prepare a stock solution of the target protein in a suitable deuterated buffer.

  • Fragment Library: Dissolve this compound and other fragments in a compatible deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a reference 1D proton NMR spectrum of the protein. For STD-NMR, irradiate the protein with a train of saturation pulses and acquire the spectrum of the protein-fragment mixture.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals in the STD spectrum indicate that the fragment has bound to the protein.

Conclusion

This compound represents a highly valuable and versatile fragment for drug discovery. Its inherent ability to engage with key motifs in important drug targets like kinases, combined with its synthetic tractability, makes it an ideal starting point for FBDD campaigns. The systematic application of biophysical screening, structural biology, and medicinal chemistry can effectively evolve this fragment into potent and selective lead compounds, ultimately accelerating the drug discovery process.

References

  • University of Cambridge. A Fragment-Based Drug Discovery Approach for the Development of Selective Inhibitors of Protein Kinase CK2. [Link]
  • PubMed. Fragment-based drug design facilitates selective kinase inhibitor discovery. [Link]
  • ACS Publications. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]
  • National Institutes of Health. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]
  • ResearchGate. Fragment-based drug design facilitates selective kinase inhibitor discovery. [Link]
  • PubChem. This compound. [Link]
  • Google Patents.
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  • MDPI. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
  • PubMed. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. [Link]
  • Amerigo Scientific. 2-Aminopyridine-3-carboxylic acid (98%). [Link]
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Spectroscopic Characterization of 2-Amino-5-bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-bromonicotinic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental methodologies, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to this compound

This compound (C₆H₅BrN₂O₂) is a substituted pyridine derivative with a molecular weight of 217.02 g/mol .[1][2][3] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on the pyridine ring, makes it a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for use in subsequent synthetic transformations. This guide will delve into the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HH-6
~7.9Doublet1HH-4
~7.0 (broad)Singlet2H-NH₂
~13.0 (broad)Singlet1H-COOH

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals.

  • Aromatic Protons (H-4 and H-6): The pyridine ring has two protons. The proton at the 6-position (H-6) is expected to be the most downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing carboxylic acid group. The proton at the 4-position (H-4) will also be in the aromatic region. These two protons would appear as doublets due to coupling with each other.

  • Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is typically the most downfield signal in the spectrum and is also expected to be a broad singlet due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, with a wider spectral width to encompass the carbonyl carbon.

Predicted Data:

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic Acid)
~158C-2
~148C-6
~142C-4
~115C-3
~108C-5

Interpretation and Causality:

The predicted ¹³C NMR spectrum will show six signals corresponding to the six carbon atoms in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing around 168 ppm.

  • Aromatic Carbons: The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) would be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amino group)
3200-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumN-H bend (amino group)
1600-1450Medium-StrongC=C and C=N ring stretching
~1250StrongC-O stretch (carboxylic acid)
~800StrongC-Br stretch

Interpretation and Causality:

The IR spectrum of this compound is expected to be complex but highly informative.

  • N-H and O-H Stretching: The presence of both an amino group and a carboxylic acid will result in broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding.

  • Carbonyl Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

  • Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: A strong absorption in the fingerprint region, typically around 800 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol and infused into the ESI source.

Predicted Mass Spectrum:

  • Molecular Ion Peak [M+H]⁺: The most important peak will be the protonated molecular ion, which is expected at m/z 217 and 219 in an approximately 1:1 ratio. This isotopic pattern is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Peaks:

    • Loss of H₂O: A peak corresponding to the loss of water from the carboxylic acid group ([M+H - H₂O]⁺) may be observed at m/z 199/201.

    • Loss of COOH: Decarboxylation may lead to a fragment at m/z 172/174.

    • Loss of Br: Loss of the bromine atom would result in a fragment at m/z 138.

Fragmentation Pathway Diagram:

G M [M+H]⁺ m/z 217/219 F1 [M+H - H₂O]⁺ m/z 199/201 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 172/174 M->F2 - COOH F3 [M+H - Br]⁺ m/z 138 F2->F3 - Br

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data presented in this guide serves as a valuable reference for the identification and characterization of this important synthetic intermediate. Experimental verification of this data is essential for absolute structural confirmation and quality control in a research and development setting.

References

  • PubChem. This compound. [Link]

Sources

2-Amino-5-bromopyridine-3-carboxylic acid synonyms and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromopyridine-3-carboxylic acid: A Cornerstone for Advanced Pharmaceutical Development

For researchers and scientists engaged in the vanguard of drug discovery and development, the strategic selection of molecular scaffolds is paramount. Among the heterocyclic building blocks, 2-Amino-5-bromopyridine-3-carboxylic acid emerges as a compound of significant interest. Its unique trifunctional architecture—comprising a pyridine core, an activating amino group, a versatile bromine handle, and a carboxylic acid moiety—provides a robust platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of this pivotal intermediate, from its fundamental identifiers to its application in the synthesis of next-generation therapeutics.

Chemical Identity and Nomenclature

Precise identification is the bedrock of scientific communication and reproducibility. 2-Amino-5-bromopyridine-3-carboxylic acid is known by several names and is cataloged under various registry numbers across global databases. The official IUPAC name is 2-amino-5-bromopyridine-3-carboxylic acid.[1] A comprehensive list of its identifiers is provided below for unambiguous referencing.

Table 1: Core Identifiers for 2-Amino-5-bromopyridine-3-carboxylic acid

Identifier TypeValueSource(s)
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acidPubChem[1]
CAS Number 52833-94-0Synblock, PubChem[1][2]
PubChem CID 737445PubChem[1]
EC Number 640-143-1PubChem[1]
MDL Number MFCD01860227Synblock, PubChem[1][2]
Molecular Formula C₆H₅BrN₂O₂Synblock, PubChem[1][2]
InChI InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)PubChem[1]
InChIKey IEPDTLRHISNBLB-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)N)BrPubChem[1]

Common Synonyms: This compound is frequently referred to in literature and commercial listings by a variety of synonyms, including:

  • 2-Amino-5-bromonicotinic acid[1][3]

  • 5-Bromo-2-aminonicotinic acid[1]

  • 2-AMINO-5-BROMO-3-PYRIDINECARBOXYLIC ACID[1]

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its storage requirements. Understanding these characteristics is crucial for its effective application in synthesis.

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 217.02 g/mol Synblock, PubChem[1][2]
Appearance Pale yellow powderChemicalBook[3]
Melting Point 253-255 °CChemicalBook[3]
Boiling Point 350.4 ± 42.0 °C (Predicted)Synblock, ChemicalBook[2][3]
pKa 2.55 ± 0.10 (Predicted)ChemicalBook[3]
Topological Polar Surface Area 76.2 ŲPubChem[1]
Storage Conditions Store in a dry, sealed place under inert atmosphere (Nitrogen or Argon) at 2–8 °C.Synblock, ChemicalBook[2][3]

Synthesis and Mechanistic Insights

The primary and most direct route for the preparation of 2-Amino-5-bromopyridine-3-carboxylic acid involves the electrophilic bromination of its precursor, 2-aminonicotinic acid.[3]

Causality of the Synthesis Strategy: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the amino group (-NH₂) at the 2-position acts as a powerful activating group. Through resonance, it increases the electron density on the pyridine ring, particularly at the ortho and para positions. In this case, the 5-position (para to the amino group) is sterically accessible and electronically enriched, making it the preferred site for electrophilic attack by a bromine cation (Br⁺) or its equivalent.

SynthesisWorkflow cluster_main Synthesis of 2-Amino-5-bromopyridine-3-carboxylic acid Start 2-Aminonicotinic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Product 2-Amino-5-bromopyridine- 3-carboxylic acid Reaction->Product Applications Core 2-Amino-5-bromopyridine- 3-carboxylic acid Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Scaffolds Diverse Functionalized Pyridine Scaffolds Coupling->Scaffolds Kinase Kinase Inhibitors (Oncology) Scaffolds->Kinase AntiInflam Anti-Inflammatory Agents Scaffolds->AntiInflam Other Other Bioactive Molecules (e.g., CNS, Agrochemicals) Scaffolds->Other

Sources

Theoretical studies on 2-Amino-5-bromonicotinic acid electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Amino-5-bromonicotinic Acid

This guide provides a comprehensive theoretical exploration of the electronic properties of this compound (CAS: 52833-94-0), a key organic intermediate. Its derivatives have been noted for their potential in medicinal chemistry, particularly in the development of compounds with tyrosine kinase inhibitory activity, which are relevant in anticancer research[1]. Understanding the electronic structure, reactivity, and spectroscopic characteristics of this foundational molecule is paramount for researchers, scientists, and drug development professionals aiming to design novel, more effective therapeutic agents.

This document eschews a rigid template in favor of a logical narrative that flows from foundational principles to practical application, grounded in established computational chemistry practices. We will delve into the causality behind methodological choices, ensuring each step is part of a self-validating system of scientific inquiry.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂[2][3][4][5]. Its structure, featuring an amino group, a carboxylic acid group, and a bromine atom on the pyridine ring, imparts a unique combination of electronic features that dictate its reactivity and potential for molecular interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-destructive lens to probe these features at a quantum level, offering insights that are often complementary to or predictive of experimental results.

The Theoretical Framework: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy, making it an invaluable tool for predicting molecular properties[6].

2.1. Rationale for Method Selection

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional has a long-standing track record of providing reliable results for a wide range of organic molecules, accurately predicting geometries, vibrational frequencies, and electronic properties[7][8].

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for accurate calculations. The 6-311++G(d,p) basis set is chosen for its robustness. The '6-311G' part provides a flexible description of core and valence electrons. The ++ diffuse functions are essential for accurately describing regions of space with low electron density, such as lone pairs and anions, while the (d,p) polarization functions allow for non-spherical distortion of electron orbitals, which is crucial for describing chemical bonds accurately[6][9].

2.2. Computational Workflow The theoretical analysis follows a structured and logical workflow. It begins with finding the most stable three-dimensional arrangement of the atoms (geometry optimization) and confirming it is a true energy minimum (frequency analysis). From this stable structure, all other electronic properties are derived.

G cluster_0 Computational Protocol cluster_1 Derived Electronic Properties A 1. Initial Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy State (No imaginary frequencies) C->D E 4. Single Point Energy Calculation D->E F 5. Property Analysis E->F G HOMO-LUMO Energies F->G H Molecular Electrostatic Potential (MEP) F->H I Global Reactivity Descriptors F->I J Theoretical Spectra (IR, Raman) F->J

Caption: A standard workflow for theoretical electronic property analysis.

Core Electronic Properties and Reactivity Analysis

From the optimized molecular structure, we can calculate several key parameters that govern the molecule's electronic behavior and chemical reactivity.

3.1. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor[10]. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

  • A small HOMO-LUMO gap suggests the molecule is more reactive and indicates a greater possibility for intramolecular charge transfer[6].

  • A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO[11][12].

FMO cluster_0 Energy Levels cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor p2 HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E Energy p1 p1->p2   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

3.2. Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters are invaluable in structure-activity relationship studies.

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability[12].
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution[12].
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates polarizability[12].
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the energy lowering due to maximal electron flow[11].

3.3. Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface. It is an indispensable tool for identifying the reactive sites of a molecule.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack (e.g., around oxygen and nitrogen atoms)[13].

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites prone to nucleophilic attack (e.g., around acidic protons like those on the amino and carboxyl groups).

  • Green Regions: Represent neutral potential.

For this compound, the MEP surface would predictably show strong negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, highlighting them as key sites for hydrogen bonding and other intermolecular interactions.

Experimental Protocol: DFT Calculation of Electronic Properties

This section provides a generalized, step-by-step protocol for performing a DFT calculation on this compound using the Gaussian software package, a widely used platform in computational chemistry[7].

Step 1: Build the Initial Molecular Structure

  • Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 3D structure of this compound.

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

  • Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Create the Gaussian Input File

  • Open the saved file in a text editor. The file will contain the molecular coordinates.

  • Add the "Route Section" (the line starting with #) at the top of the file. This line contains the keywords that tell Gaussian what calculations to perform.

  • For a geometry optimization followed by a frequency calculation and population analysis, the route section should look like this: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NPA

    • #p: Prints extra output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set[9].

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to calculate thermodynamic properties.

    • Pop=NPA: Requests a Natural Population Analysis to get insights into charge distribution.

Step 3: Define Charge and Multiplicity

  • After the route section and a blank line for the title, specify the charge and spin multiplicity of the molecule. For neutral this compound with all paired electrons, this will be: 0 1 (Charge = 0, Spin Multiplicity = 1)

Step 4: Run the Calculation

  • Submit the input file to the Gaussian program. The calculation may take from minutes to hours depending on the computational resources available.

Step 5: Analyze the Output

  • Upon successful completion, a .log or .out file is generated.

  • Geometry Optimization: Check for the message "Optimization completed."

  • Frequency Analysis: Search for "Frequencies --". A successful optimization to a true minimum energy structure will have no negative (imaginary) frequencies.

  • Electronic Energies: Search for "SCF Done". The value E(RB3LYP) is the final electronic energy of the optimized molecule. The energies of the HOMO and LUMO are listed in the "Population analysis" section.

  • Visualization: Use software like GaussView to visualize the optimized structure, vibrational modes, and the MEP surface. The HOMO and LUMO orbitals can also be plotted as 3D surfaces.

Conclusion

The theoretical study of this compound using DFT provides profound insights into its electronic structure and reactivity. The analysis of Frontier Molecular Orbitals and the derived global reactivity descriptors offers a quantitative framework for predicting the molecule's behavior in chemical reactions. Furthermore, the visualization of the Molecular Electrostatic Potential surface clearly identifies the active sites for electrophilic and nucleophilic interactions, which is critical information for drug design and understanding intermolecular binding. This computational approach serves as a powerful predictive tool, enabling researchers to rationally design novel derivatives with enhanced biological activity and to better understand the fundamental drivers of their chemical properties.

References

  • Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. (2015).
  • Synthesis, growth, crystal structure, vibrational, DFT and HOMO, LUMO analysis on protonated molecule-4-aminopyridinium nicotinate. (2021).
  • HOMO -LUMO energy difference of Niacin molecule Global Reactivity... (n.d.).
  • HOMO and LUMO orbitals for nicotine and nicotine analogs. (n.d.).
  • HOMO-LUMO energy gap of NIC–OXA salt with orbitals participating in... (n.d.).
  • Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. (2012).
  • This compound | C6H5BrN2O2 | CID 737445. (n.d.). PubChem. [Link]
  • Structural and electronic properties of amino acid based ionic liquids: a theoretical study. (2009). PubMed. [Link]
  • DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. (2014). PubMed. [Link]
  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2018). MDPI. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a key strategy in their design is the utilization of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.

2-Amino-5-bromonicotinic acid is a highly versatile and strategically important starting material in the synthesis of kinase inhibitors. Its substituted 2-aminopyridine core can mimic the hydrogen bonding interactions of the adenine region of ATP, enabling it to effectively compete for the kinase's ATP-binding site. The bromine atom at the 5-position and the carboxylic acid at the 3-position provide two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can introduce a diverse range of aryl or heteroaryl groups that can extend into and interact with specific pockets of the kinase active site. The carboxylic acid can be readily converted into amides, providing another avenue for diversification and interaction with the target protein.

This application note provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-aminonicotinamide , a hypothetical yet illustrative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, starting from this compound. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2]

Targeting the VEGFR-2 Signaling Pathway

The rationale for synthesizing inhibitors based on the this compound scaffold is to target key signaling pathways implicated in cancer progression. The VEGFR-2 signaling cascade is an excellent example of such a target.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Kinase Inhibitor (e.g., N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-aminonicotinamide) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Overall Synthetic Strategy

The synthesis of the target kinase inhibitor, N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-aminonicotinamide, from this compound is a three-step process designed for efficiency and modularity. This approach allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery setting.

Synthetic_Workflow Start 2-Amino-5-bromonicotinic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 2-amino-5-bromonicotinate Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Methyl 2-amino-5-(4-methoxyphenyl)nicotinate Step2->Intermediate2 Step3 Step 3: Amide Bond Formation Intermediate2->Step3 FinalProduct N-(4-chlorophenyl)-5-(4-methoxyphenyl) -2-aminonicotinamide Step3->FinalProduct

Caption: Three-step synthetic workflow to the target kinase inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of Intermediate 1 - Methyl 2-amino-5-bromonicotinate (Esterification)

Rationale: The carboxylic acid of the starting material is first protected as a methyl ester. This prevents its interference in the subsequent Suzuki-Miyaura coupling reaction, which is typically performed under basic conditions that could deprotonate the carboxylic acid and lead to side reactions or poor solubility. Thionyl chloride in methanol is a classic and efficient method for this transformation.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 0.2 M)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and carefully neutralize it by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 2-amino-5-bromonicotinate as a solid.

PART 2: Synthesis of Intermediate 2 - Methyl 2-amino-5-(4-methoxyphenyl)nicotinate (Suzuki-Miyaura Coupling)

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is well-suited for creating biaryl structures.[3][4] In this step, the bromine atom of the nicotinic acid derivative is replaced with a 4-methoxyphenyl group. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield.[4]

Materials:

  • Methyl 2-amino-5-bromonicotinate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 2-amino-5-bromonicotinate, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give Methyl 2-amino-5-(4-methoxyphenyl)nicotinate .

PART 3: Synthesis of N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-aminonicotinamide (Amide Bond Formation)

Rationale: The final step involves the formation of an amide bond between the carboxylic acid (generated in situ from the hydrolysis of the methyl ester) and 4-chloroaniline. A common method for amide bond formation is the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid for nucleophilic attack by the amine.

Materials:

  • Methyl 2-amino-5-(4-methoxyphenyl)nicotinate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • 4-Chloroaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ester Hydrolysis: Dissolve methyl 2-amino-5-(4-methoxyphenyl)nicotinate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 2-4 hours, or until the hydrolysis is complete. Acidify the reaction mixture to pH ~4-5 with 1M HCl to protonate the carboxylic acid. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid, which can be used in the next step without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid and 4-chloroaniline in anhydrous DMF. Add DIPEA and stir for 10 minutes. Add HATU in one portion and continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final product, N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-aminonicotinamide .

Data Presentation and Characterization

The following tables summarize the expected reaction conditions and yields, as well as the anticipated analytical data for the synthesized compounds.

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Yield (%)
1EsterificationSOCl₂, MeOHMeOHReflux4-6~90
2Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O90-10012-18~85
3Amide CouplingHATU, DIPEADMFRT12-24~80

Table 1: Summary of Reaction Conditions and Expected Yields.

Compound Formula MW Expected ¹H NMR (δ, ppm, DMSO-d₆) Expected ¹³C NMR (δ, ppm, DMSO-d₆) Expected MS (m/z)
Intermediate 1 C₇H₇BrN₂O₂231.058.1-8.3 (d, 1H), 7.9-8.1 (d, 1H), 6.5-6.7 (br s, 2H), 3.8-3.9 (s, 3H)166-168, 158-160, 145-147, 140-142, 110-112, 108-110, 51-53[M+H]⁺ 231.0, 233.0
Intermediate 2 C₁₄H₁₄N₂O₃258.278.2-8.4 (d, 1H), 8.0-8.2 (d, 1H), 7.4-7.6 (d, 2H), 6.9-7.1 (d, 2H), 6.4-6.6 (br s, 2H), 3.8-3.9 (s, 3H), 3.7-3.8 (s, 3H)167-169, 159-161, 158-160, 145-147, 138-140, 129-131, 128-130, 114-116, 112-114, 55-57, 51-53[M+H]⁺ 259.1
Final Product C₁₉H₁₆ClN₃O₂353.8110.1-10.3 (s, 1H), 8.3-8.5 (d, 1H), 8.1-8.3 (d, 1H), 7.7-7.9 (d, 2H), 7.5-7.7 (d, 2H), 7.3-7.5 (d, 2H), 6.9-7.1 (d, 2H), 6.6-6.8 (br s, 2H), 3.8-3.9 (s, 3H)165-167, 159-161, 158-160, 145-147, 139-141, 138-140, 129-131, 128-130, 127-129, 122-124, 114-116, 112-114, 55-57[M+H]⁺ 354.1, 356.1

Table 2: Expected Analytical Data for Synthesized Compounds. Note: NMR chemical shifts are approximate and based on structurally similar compounds.

Conclusion

This compound serves as an excellent starting platform for the synthesis of a diverse library of potential kinase inhibitors. The synthetic route detailed in this application note, employing esterification, Suzuki-Miyaura coupling, and amide bond formation, is robust, versatile, and amenable to parallel synthesis for the rapid generation of analogues for SAR studies. The ability to systematically modify both the 5-position and the 3-position of the 2-aminopyridine core allows for the fine-tuning of inhibitory potency and selectivity against specific kinase targets, such as VEGFR-2. This strategic approach is invaluable for researchers, scientists, and drug development professionals in the pursuit of novel and effective targeted therapies.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
  • VEGF signaling via VEGFR2 - generic cascades P
  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...
  • File:The VEGFR2 signaling pathways in endothelial cells.png. Wikimedia Commons. [Link]
  • Amide Bond Formation and Peptide Coupling.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

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Application Notes and Protocols: 2-Amino-5-bromonicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Amino-5-bromonicotinic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutic agents. This compound has emerged as a highly valuable scaffold, offering a unique combination of functionalities that render it a powerful tool in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. Its pyridine core is a common feature in many FDA-approved drugs, and the ortho-amino and carboxylic acid groups, along with the strategically placed bromine atom, provide a rich platform for chemical diversification.

The presence of the bromine atom at the 5-position is particularly advantageous, as it is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl moieties, which are crucial for modulating the pharmacological activity and pharmacokinetic properties of drug candidates.[1][2][3] The adjacent amino and carboxylic acid functionalities serve as versatile handles for further modifications, such as amide bond formation, enabling the exploration of extensive structure-activity relationships (SAR).

This guide provides an in-depth exploration of the utility of this compound as a building block. We will delve into its application in the synthesis of key kinase inhibitor scaffolds, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP. This compound provides an excellent starting point for the construction of such scaffolds.

A key application of this building block is in the synthesis of aminopyrimidine-based kinase inhibitors. The general strategy involves a Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl group at the 5-position of the nicotinic acid core, followed by elaboration of the amino and carboxylic acid groups to construct the final inhibitor framework.

Below is a proposed synthetic workflow illustrating the use of this compound in the synthesis of a key intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a validated target in various B-cell malignancies.[4][5][6][7]

G A This compound B Suzuki-Miyaura Coupling (with Pyrazole Boronic Ester) A->B Pd Catalyst, Base C 2-Amino-5-(1H-pyrazol-1-yl)nicotinic acid B->C D Amide Coupling (with Chiral Amine) C->D Coupling Agent E BTK Inhibitor Scaffold D->E

Caption: Proposed workflow for the synthesis of a BTK inhibitor scaffold.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of compounds based on the this compound scaffold.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Ester

This protocol details the palladium-catalyzed coupling of this compound with a pyrazole boronic ester, a common structural motif in kinase inhibitors. The electron-deficient nature of the bromopyridine can present challenges, necessitating careful selection of the catalyst and conditions to achieve high yields.[8][9]

Reaction Scheme:

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
This compound52833-94-0217.02 g/mol 1.0 mmol
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1046833-77-7322.18 g/mol 1.2 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol 0.05 mmol
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 2.0 mmol
1,4-Dioxane123-91-188.11 g/mol 8 mL
Water (degassed)7732-18-518.02 g/mol 2 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the pyrazole boronic ester (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the aqueous layer and wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in coupling electron-deficient heteroaryl halides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction without causing significant side reactions.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent the oxidation of the palladium(0) active catalyst.

Protocol 2: Amide Bond Formation

This protocol describes the coupling of the synthesized 2-amino-5-(1H-pyrazol-1-yl)nicotinic acid with a chiral amine, a key step in building the final kinase inhibitor. A variety of coupling reagents can be used for this transformation; here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.[10][11]

Reaction Scheme:

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
2-Amino-5-(1H-pyrazol-1-yl)nicotinic acid--1.0 mmol
Chiral Amine (e.g., (R)-3-aminopiperidine)334618-23-4100.16 g/mol 1.1 mmol
HATU148893-10-1380.23 g/mol 1.2 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 3.0 mmol
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 10 mL

Procedure:

  • To a flame-dried round-bottom flask, add the carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL) under an inert atmosphere.

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the chiral amine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine. It is particularly useful for coupling sterically hindered or electron-poor substrates.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the amide coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the key reactions is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'B(OR)2 Base E Ar-Pd(II)-Ar' Ln D->E E->A F Reductive Elimination E->F G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. For electron-deficient substrates like bromopyridines, the oxidative addition step is generally favorable, but the subsequent transmetalation can be rate-limiting.[8]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable and adaptable platform for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable scaffold in their drug discovery endeavors. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and efficient amide bond formation, allows for the rapid and systematic exploration of chemical space, ultimately accelerating the journey from a promising building block to a potential therapeutic agent.

References

  • Li, G., et al. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.
  • Reddy, M. S., et al. (2017).
  • Zhang, J., et al. (2015). Synthesis method of Dasatinib intermediate.
  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4478.
  • Synthesis route 2 of dasatinib. (n.d.). ResearchGate.
  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050–1055.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Montanari, D., & Petrocchi, A. (2021).
  • Synthesis of Novel Ligands Using 5-Bromonicotinic Acid: Application Notes and Protocols. (2025). BenchChem.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427.
  • Miller, R. M., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 29(16), 2134–2138.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. (2016). PubMed.
  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017). PMC.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PMC.
  • Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Dasatinib. (n.d.). Wikipedia.
  • Bruton's tyrosine kinase. (n.d.). Wikipedia.

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Suzuki coupling protocol for 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 2-Amino-5-bromonicotinic Acid

Introduction: Synthesizing Key Pharmacophores

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, has become indispensable in the pharmaceutical industry for constructing complex molecular architectures.[1][3]

This guide focuses on the application of the Suzuki coupling to a particularly relevant substrate: this compound. The resulting 2-amino-5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] However, this substrate presents a unique set of challenges. The presence of three distinct functional groups—the bromine atom for coupling, a carboxylic acid, and an amino group on an electron-rich pyridine ring—necessitates a carefully considered and optimized protocol. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate with the palladium catalyst, potentially leading to inhibition and low yields.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing a robust framework for successfully navigating the complexities of this important transformation.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex that facilitates the ligand exchange.[2][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, releasing the desired 2-amino-5-arylnicotinic acid product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-R' pdiia->pdiib Transmetalation (R'-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination product Ar-R' Out reagents Ar-X In boronic R'-B(OH)₂ In

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Protocol: Rationale and Key Parameters

Achieving a successful outcome with this compound hinges on the strategic selection of four key components: the catalyst system, the base, the solvent, and the boron source. While standard conditions may sometimes suffice, the challenging nature of this substrate often requires more advanced solutions.

Catalyst System: The Engine of the Reaction

The choice of palladium precursor and, more critically, the accompanying ligand is paramount. The primary challenge is overcoming the potential for the nitrogen atoms in the substrate to bind to the palladium center, effectively poisoning the catalyst.[5][6]

  • Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-stable Pd(0) source that can be effective.[10][11] However, for electron-rich heteroaromatic systems, it may require higher catalyst loadings (3-5 mol%) and elevated temperatures, and can sometimes yield inconsistent results.

  • Modern Ligand Systems: To counteract catalyst inhibition and facilitate the challenging oxidative addition step, modern catalyst systems are often superior. These typically involve combining a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specialized ligand.[6][9]

    • Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are exceptionally effective for heteroaryl couplings.[5] Their steric bulk and electron-donating properties promote the reductive elimination step and stabilize the active catalytic species, preventing deactivation.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium and are highly effective for cross-coupling reactions, including those involving less reactive aryl chlorides.[9] Pre-formed catalysts like Pd-PEPPSI complexes are commercially available and offer excellent activity and stability.[11]

Base Selection: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] The choice of base can significantly impact reaction rate and yield.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are common and effective bases, often used in aqueous solvent mixtures.[4][5] Cesium carbonate is more soluble and basic, sometimes providing better results for difficult couplings.

  • Potassium Phosphate (K₃PO₄): This is a strong base that is often the top choice for challenging Suzuki couplings, including those with heteroaryl halides.[4][6][10] It is typically used in solvents like dioxane or DMF, often with a small amount of water to aid solubility and activity.

Solvent System: The Reaction Medium

The solvent must effectively dissolve the organic substrate, the boronic acid, and the base-boronate complex.

  • Common Solvents: Aprotic polar solvents are standard. 1,4-Dioxane, Dimethylformamide (DMF), and Toluene are frequently employed, typically in a mixture with water (e.g., 4:1 or 5:1 ratio).[4][7][10] The aqueous component is often essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄.

  • Degassing: It is critical that the solvent is thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to reaction failure and promoting undesirable side reactions like the homocoupling of the boronic acid.[12][13]

Boron Source: Stability and Reactivity

While boronic acids are the most common coupling partners, they have a known instability, particularly a tendency to undergo protodeboronation (hydrolysis back to the arene).[5]

  • Arylboronic Acids: Widely available and generally effective. They should be pure, as impurities can hinder the reaction.

  • Arylboronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids.[5][14] They are more resistant to protodeboronation, which can be a significant competing pathway, especially during longer reaction times or at higher temperatures.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific arylboronic acids.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% OR Pd₂(dba)₃, 2 mol%)

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask, etc.)

  • Ethyl acetate, water, brine, and anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and (if solid) the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-amino-5-arylnicotinic acid product.

Workflow cluster_workflow Experimental Workflow start 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) inert 2. Evacuate & Backfill (3x with Argon/N₂) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-110 °C) Monitor by TLC/LC-MS solvent->react workup 5. Work-up (Cool, Dilute, Extract, Dry) react->workup purify 6. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Sources

Application Notes & Protocols: Strategic Use of 2-Amino-5-bromonicotinic Acid for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromonicotinic acid is a trifunctional heterocyclic building block of significant value in modern medicinal chemistry and drug discovery. Its unique architecture, featuring a pyridine core functionalized with a carboxylic acid, an amino group, and a synthetically versatile bromine atom, presents three orthogonal points for diversification. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this scaffold in combinatorial library synthesis. We will explore field-proven protocols for key transformations—including amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and the Ugi multi-component reaction—and demonstrate how these can be integrated into a cohesive strategy for the rapid generation of diverse, drug-like molecular libraries.

Introduction: The Strategic Advantage of the this compound Scaffold

In the quest for novel therapeutic agents, the design of core scaffolds that allow for systematic and diverse functionalization is paramount. This compound (PubChem CID: 737445) has emerged as a privileged scaffold for precisely this reason[1]. Its structure offers a rigid pyridine core, which often imparts favorable pharmacokinetic properties, and three distinct functional handles:

  • Carboxylic Acid (C3 position): Serves as a classical anchor point for amide bond formation, esterification, or immobilization onto solid-phase resins.

  • Amino Group (C2 position): A primary amine that readily participates in acylation, sulfonylation, and reductive amination, providing a key vector for diversification.

  • Bromo Group (C5 position): An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl moieties[2].

This trifecta of reactivity allows for a "three-dimensional" exploration of chemical space around a central core, making it an invaluable tool for generating libraries aimed at various biological targets, including protein kinases and polymerases[3][4].

Core Synthetic Strategies & Protocols

The power of this building block lies in the ability to selectively address its functional groups. Below are detailed protocols for the most impactful transformations in a combinatorial synthesis context.

Strategy 1: Amide Bond Formation for Peptide-like Diversity

The amino and carboxylic acid groups are readily derivatized using standard peptide coupling chemistry. This is fundamental for creating libraries with peptide-like side chains or for attaching the scaffold to a solid support. The most common procedure involves activating the carboxylic acid to facilitate nucleophilic attack by an amine[5].

Protocol: Solution-Phase Amide Coupling

This protocol details the coupling of a primary amine to the carboxylic acid of the this compound scaffold.

  • Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Acid Activation: Add a coupling agent such as HATU (1.1 eq.) or HBTU (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Causality Explained:

  • HATU/HBTU: These uronium-based coupling reagents are highly efficient for forming activated esters from carboxylic acids, minimizing side reactions and racemization, especially with sterically hindered substrates[5].

  • DIPEA: As a hindered base, DIPEA neutralizes the acid formed during the reaction without competing as a nucleophile, driving the reaction to completion.

  • Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.

Protocol: Solid-Phase Synthesis (SPPS) - Scaffold Immobilization

Immobilizing the scaffold on a solid support is the first step in many combinatorial library syntheses. 2-Chlorotrityl chloride (2-CTC) resin is ideal for anchoring carboxylic acids under mild conditions, allowing for later cleavage to yield the final product as a free carboxylic acid[6][7].

  • Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 100-200 mesh, 1.2 mmol/g loading) in a reaction vessel and swell in anhydrous DCM for at least 30 minutes[7].

  • Scaffold Preparation: In a separate flask, dissolve Fmoc-protected this compound (2.0 eq. relative to resin loading) in anhydrous DCM. Note: The amino group must be protected (e.g., with Fmoc) to prevent self-polymerization.

  • Loading: Add DIPEA (4.0 eq.) to the dissolved scaffold solution. Add this solution to the swelled resin and agitate (e.g., on a shaker or with N₂ bubbling) at room temperature for 4-12 hours.

  • Capping: To cap any unreacted trityl chloride sites, quench the reaction by adding a small volume of methanol (approx. 0.8 mL per gram of resin) and agitating for 30 minutes[6].

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by Fmoc cleavage quantification.

Workflow for Scaffold Immobilization and Elaboration

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification Resin 2-Cl-Trt Resin Swell Swell in DCM Resin->Swell Load Load Scaffold Swell->Load Scaffold Fmoc-2-amino- 5-bromonicotinic acid + DIPEA Scaffold->Load Cap Cap with MeOH Load->Cap Wash Wash & Dry Cap->Wash LoadedResin Immobilized Scaffold Wash->LoadedResin Fmoc_De Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Fmoc_De Amide_Coup Amide Coupling (R-COOH, HATU) Fmoc_De->Amide_Coup Suzuki_Coup Suzuki Coupling (R-B(OH)2, Pd(0)) Amide_Coup->Suzuki_Coup Suzuki_Coup->Amide_Coup Orthogonal Route Cleave Cleavage from Resin (TFA Cocktail) Suzuki_Coup->Cleave Library Diverse Compound Library Cleave->Library

Caption: Solid-phase workflow for combinatorial library synthesis.

Strategy 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly between sp² centers.[8][9] It enables the coupling of the bromine atom on the pyridine ring with a vast array of commercially available aryl, heteroaryl, or vinyl boronic acids and esters.

Protocol: Solid-Phase Suzuki-Miyaura Coupling

This protocol assumes the scaffold is already immobilized on a solid support as described in 2.1.

  • Resin Preparation: Swell the resin-bound this compound derivative in a suitable degassed solvent, such as DMF or a DME/Water mixture.

  • Reagent Addition: To the resin suspension, add the arylboronic acid (3.0-5.0 eq.), a base such as K₂CO₃ or K₃PO₄ (3.0-4.0 eq.), and the palladium catalyst [e.g., Pd(PPh₃)₄, 5-10 mol%][10].

  • Reaction: Securely cap the reaction vessel and heat the mixture to 80-100 °C with agitation for 12-24 hours. The reaction should be carried out under an inert atmosphere.

  • Washing: After cooling to room temperature, filter the resin and wash thoroughly with the reaction solvent, water, DCM, and MeOH to remove excess reagents and the palladium catalyst.

  • Analysis: A small sample of resin can be cleaved and analyzed by LC-MS to confirm reaction completion before proceeding to the next synthetic step.

Causality Explained:

  • Palladium Catalyst: Pd(0) catalysts like Pd(PPh₃)₄ are essential for the catalytic cycle, which involves oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond[8].

  • Base: The base (e.g., K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step[8][10].

  • Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Using degassed solvents and an inert atmosphere preserves catalyst activity, especially at elevated temperatures[11].

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ DMF 80 24 85[10]
2 4-Fluorophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ DMF 80 24 89[10]
3 3-Methoxyphenylboronic acid Pd(dppf)Cl₂ (5) K₂CO₃ DME/H₂O 90 18 92

| 4 | Thiophene-2-boronic acid | SPhos Pd G2 (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

Yields are representative for solution-phase analogs and may vary in solid-phase synthesis.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy 3: The Ugi Reaction for Rapid Complexity Generation

The Ugi reaction is a multi-component reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to create a complex α-acylamino amide product. This compound is unique in that it contains both the amine and carboxylic acid functionalities, allowing it to participate in a Ugi 5-center-4-component reaction (U-5C-4CR)[12][13]. This powerful reaction generates significant molecular diversity in a single, atom-economical step.

Protocol: Ugi 5-Center-4-Component Reaction (U-5C-4CR)

  • Setup: To a vial, add this compound (1.0 eq.) and a polar solvent like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE). TFE is often preferred as it can accelerate imine formation.

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq.) to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the Schiff base (imine).

  • Isocyanide Addition: Add the isocyanide component (1.2 eq.) to the vial.

  • Reaction: Seal the vial and stir at room temperature or with gentle heating (40-50 °C) for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC or column chromatography.

Causality Explained:

  • Mechanism: The reaction proceeds via the formation of an imine from the scaffold's amino group and the aldehyde. The isocyanide then undergoes α-addition to the imine, forming a nitrilium intermediate. This intermediate is then trapped intramolecularly by the scaffold's own carboxylate group, which, after a Mumm rearrangement, yields the final stable product[14][15].

  • Solvent Choice: Protic solvents like MeOH or TFE are crucial as they participate in the reaction mechanism and help to solvate the intermediates.

  • Diversity: By simply varying the aldehyde and isocyanide inputs, a vast library of complex, peptide-like molecules can be rapidly synthesized from the single this compound scaffold.

Conceptual Flow of the Ugi 5C-4CR

G Scaffold 2-Amino-5-bromo nicotinic acid OnePot One-Pot Reaction (MeOH or TFE) Scaffold->OnePot Aldehyde Aldehyde (R1-CHO) Aldehyde->OnePot Isocyanide Isocyanide (R2-NC) Isocyanide->OnePot Product Complex α-acylamino amide product OnePot->Product

Caption: One-pot synthesis using the Ugi 5-center-4-component reaction.

Conclusion: An Integrated Approach to Library Synthesis

The true power of this compound is realized when these individual synthetic strategies are combined in a combinatorial fashion. By immobilizing the scaffold on a solid support, researchers can systematically and orthogonally functionalize each position. A typical library synthesis might involve a split-pool approach where the resin is first subjected to a variety of Suzuki coupling partners, then split and recombined for acylation with a diverse set of carboxylic acids. After cleavage from the resin, this strategy yields a large, indexed library of discrete compounds ready for high-throughput screening. The versatility and predictable reactivity of this scaffold make it an indispensable tool for accelerating the drug discovery process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
  • M. D. Bailey, et al. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • D. B. Ramachary, et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • A. J. M. Ribeiro, et al. (2017). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry.
  • H. M. S. Kumar, et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances.
  • S. M. Sapkal, et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.
  • F. Palacios, et al. (2018). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules.
  • V. M. Dembitsky, et al. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Chemical Reviews.
  • Nowick Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • T. T. T. Nhu, et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen.
  • S. Singh, et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
  • B. Bonkowski, et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications.

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The Strategic Role of 2-Amino-5-bromonicotinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 2-Amino-5-bromonicotinic acid as a key building block in the synthesis of advanced agrochemicals. Primarily targeting researchers, scientists, and professionals in the drug development sector, this document elucidates the chemical rationale and provides detailed, field-proven protocols for the utilization of this versatile intermediate.

Introduction: The Significance of Halogenated Nicotinic Acids in Agrochemical Design

This compound, a halogenated derivative of nicotinic acid, represents a critical structural motif in the development of modern pesticides. The presence and position of the amino, carboxylic acid, and bromine substituents on the pyridine ring offer a unique combination of reactivity and physico-chemical properties. These characteristics are instrumental in the synthesis of complex molecules with high biological activity and target specificity. While its chloro-analog, 2-amino-5-chloronicotinic acid, is more widely documented in the synthesis of blockbuster insecticides, the bromo-derivative offers a valuable alternative with potentially distinct activity profiles and synthetic advantages. This guide will focus on the application of this compound in the synthesis of anthranilic diamide insecticides, a class of compounds renowned for their potent and selective action against a range of devastating agricultural pests.

Core Application: Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides are a revolutionary class of pesticides that act as potent activators of insect ryanodine receptors.[1] This mode of action leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, the death of the target insect. The high selectivity of these compounds for insect versus mammalian ryanodine receptors contributes to their favorable toxicological profile.

The general structure of an anthranilic diamide insecticide consists of a central anthranilamide core, which is derived from a substituted 2-aminobenzoic acid or a related heterocyclic carboxylic acid like this compound. This core is typically flanked by a pyrazolecarboxamide group on one side and a substituted phenyl or pyridyl group on the other.

Synthetic Strategy: The Amidation Coupling

The key synthetic transformation in the assembly of anthranilic diamide insecticides is the formation of an amide bond between the 2-amino group of a substituted nicotinic acid and the carboxylic acid of a pyrazole derivative. This reaction is typically achieved through a coupling reaction, often involving the activation of the carboxylic acid.

Protocol 1: Synthesis of this compound

The preparation of this compound is a crucial first step. While various methods exist, a common approach involves the direct bromination of 2-aminonicotinic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-Aminonicotinic acidC₆H₆N₂O₂138.1213.8 g (0.1 mol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9818.7 g (0.105 mol)
AcetonitrileCH₃CN41.05200 mL
Sodium bicarbonateNaHCO₃84.01As needed
Hydrochloric acid (1M)HCl36.46As needed
Ethyl acetateC₄H₈O₂88.11For extraction
Anhydrous sodium sulfateNa₂SO₄142.04For drying
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminonicotinic acid (13.8 g, 0.1 mol) in acetonitrile (200 mL).

  • Bromination: To the suspension, add N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: To the residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is washed with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.

  • Precipitation: The aqueous layer is then acidified with 1M hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >95% (as determined by HPLC and ¹H NMR)

Protocol 2: Synthesis of a Representative Anthranilic Diamide Insecticide

This protocol details the synthesis of a model anthranilic diamide insecticide, demonstrating the coupling of this compound with a pre-synthesized pyrazole carboxylic acid derivative. This serves as a representative example of the broader class of insecticides that can be synthesized using this methodology.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A This compound D Amide Bond Formation (Coupling Reaction) A->D B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Activation of Carboxylic Acid (e.g., with methanesulfonyl chloride) B->C C->D E Work-up and Purification D->E F Target Anthranilic Diamide Insecticide E->F

Caption: General workflow for the synthesis of an anthranilic diamide insecticide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₆H₅BrN₂O₂217.022.17 g (10 mmol)
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidC₁₀H₅BrClN₃O₂318.523.19 g (10 mmol)
Methanesulfonyl chlorideCH₃SO₂Cl114.551.26 g (11 mmol)
Triethylamine(C₂H₅)₃N101.193.04 g (30 mmol)
AcetonitrileCH₃CN41.0550 mL
DichloromethaneCH₂Cl₂84.93For extraction
Saturated aqueous sodium bicarbonateNaHCO₃84.01For washing
BrineNaCl(aq)-For washing
Anhydrous magnesium sulfateMgSO₄120.37For drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (2.17 g, 10 mmol) and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (3.19 g, 10 mmol) in acetonitrile (50 mL).

  • Base Addition: Add triethylamine (3.04 g, 30 mmol) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Activation: Add methanesulfonyl chloride (1.26 g, 11 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure anthranilic diamide insecticide.

Characterization Data
ParameterValue
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the expected structure
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight
Purity (HPLC) >98%

Broader Applications and Future Perspectives

While the synthesis of diamide insecticides is a primary application, the unique structure of this compound also lends itself to the development of other agrochemicals.

Potential in Fungicide Synthesis

Nicotinic acid and its derivatives have been explored as lead compounds in the development of novel fungicides. The amide linkage is a common feature in many fungicidally active molecules. The derivatization of this compound to form novel amides and esters could lead to the discovery of compounds with potent antifungal properties, potentially targeting enzymes involved in amino acid biosynthesis in fungi.[2][3]

Logical Relationship of Derivatization

Derivatization cluster_derivatives Potential Derivatives A This compound B Diamide Insecticides A->B Amidation with pyrazole carboxylic acids C Novel Fungicides A->C Amidation/Esterification with other bioactive moieties D Other Bioactive Molecules A->D Further functionalization

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound is a high-value intermediate with significant potential in the synthesis of modern agrochemicals. Its application in the creation of potent anthranilic diamide insecticides highlights its importance in addressing the ongoing challenges of pest management in agriculture. The protocols detailed in this guide provide a robust framework for the synthesis and utilization of this key building block. Future research into the derivatization of this compound is expected to yield novel compounds with diverse biological activities, further expanding its role in the development of next-generation crop protection agents.

References

  • Selby, T. P., et al. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science, 73(4), 658-665. [Link]
  • Lahm, G. P., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. [Link]
  • PubChem. (2023). This compound. [Link]
  • Zabriskie, T. M., & Jackson, M. D. (2000). Lysine biosynthesis and metabolism in fungi. Natural product reports, 17(1), 85-97. [Link]
  • Wang, X., et al. (2022).

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-bromonicotinic Acid

This compound is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its structure is of significant interest to researchers for several reasons: the pyridine core is a common motif in pharmaceuticals, the amino group at the 2-position and the carboxylic acid at the 3-position act as key hydrogen bond donors/acceptors and synthetic handles, and the bromine atom at the 5-position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[2][3]

This versatility allows for the strategic introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for screening and the synthesis of complex target molecules with potential therapeutic activity.[1] This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions for this substrate, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to optimize these transformations for their specific drug development programs.

Core Challenge: Reactivity of a Multifunctional Scaffold

The primary challenge in performing cross-coupling reactions on this compound lies in its multifunctional nature. The presence of the electron-donating amino group, the electron-withdrawing carboxylic acid, and the pyridine nitrogen itself can influence the electronic properties of the C-Br bond and potentially coordinate with the palladium catalyst.[4][5] This can lead to catalyst inhibition or undesired side reactions. Therefore, the judicious selection of the catalyst, ligand, base, and solvent system is paramount to achieving high efficiency and clean conversion.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl scaffolds due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7][8]

Causality Behind Experimental Design
  • Catalyst & Ligand Selection: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, the electron-rich and potentially chelating nature of the 2-aminopyridine substrate often benefits from more robust catalyst systems.[6][7] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a simple Pd(II) precursor like Pd(OAc)₂ or a pre-formed palladacycle are often superior.[9] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation, leading to higher yields and lower catalyst loadings.[10]

  • Base Selection: The base plays a dual role: it activates the boronic acid to facilitate transmetalation and neutralizes the acid generated during the reaction.[8] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically ideal.[7] Stronger bases like alkoxides are generally unnecessary and can promote unwanted side reactions. The choice of a phosphate base is often preferred as it can also help to stabilize the palladium catalyst.

  • Solvent System: A polar, aprotic solvent is required to dissolve the reagents. A mixture of an organic solvent like 1,4-dioxane or DMF with water is common, as water is essential for the activation of the boronic acid by the base.[6][7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_oa cluster_t cluster_re pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'(Ln) pd2_complex->pd2_biaryl Ar'B(OR)₂ / Base transmetalation Transmetalation pd2_biaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination start Ar-X boronic Ar'-B(OR)₂ + Base product Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 217.0 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Stir for 5 minutes. Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the ligand, SPhos (0.04 mmol, 16.4 mg).

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to protonate the carboxylic acid and precipitate the product if possible, or to facilitate extraction.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-arylnicotinic acid.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane/H₂O10088-96
33-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10090-98
4Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃Toluene/H₂O11085-92
Yields are representative based on similar substrates and may require optimization.[7][11]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[3][12] This reaction is essential for synthesizing derivatives where a nitrogen-linked substituent is desired at the 5-position.

Causality Behind Experimental Design
  • Catalyst & Ligand Selection: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, BrettPhos, or RuPhos are critical.[9][13] They facilitate both the oxidative addition of the aryl bromide and the challenging reductive elimination step that forms the C-N bond. The choice of ligand can be crucial depending on whether a primary or secondary amine is used.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is the most common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base.

Visualizing the Buchwald-Hartwig Workflow

Buchwald_Workflow setup 1. Setup - Add Ar-Br, Amine, Base to a dry Schlenk flask. inert 2. Inerting - Evacuate and backfill with Argon (3x). setup->inert addition 3. Reagent Addition - Add anhydrous solvent. - Add Pd precatalyst and ligand. inert->addition reaction 4. Reaction - Heat to 80-110 °C. - Stir for 4-24h. addition->reaction workup 5. Work-up & Purification - Quench, extract, and purify via chromatography. reaction->workup product Product: 2-Amino-5-(amino)nicotinic Acid workup->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add to a dry Schlenk tube: this compound (1.0 mmol, 217.0 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 16.9 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C in a preheated oil bath. Stir vigorously for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Follow the extraction and purification steps outlined in the Suzuki-Miyaura protocol, adjusting the pH as necessary to handle the basicity of the final product.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 5-alkynyl-2-aminonicotinic acids by reacting the bromo-substrate with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14][15]

  • Key Considerations: The reaction is usually run with a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI. An amine base, like triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining a strict inert atmosphere is crucial.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene (e.g., acrylate, styrene) to form a 5-alkenyl-2-aminonicotinic acid derivative.[16][17]

  • Key Considerations: A palladium(II) source like Pd(OAc)₂ is common, often with a phosphine ligand.[18] An organic base such as triethylamine is used to neutralize the HBr formed. The stereoselectivity of the reaction typically favors the trans (E) isomer.[16] Challenges can include regioselectivity and potential double bond isomerization.

Comparative Protocol Parameters
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (3-10 mol%)TEA or DIPATEA or DMF25-80
Heck AlkenePd(OAc)₂ (2-5 mol%) / P(o-tol)₃ (4-10 mol%)TEA or K₂CO₃DMF or Acetonitrile80-120

Conclusion and Outlook

Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate reaction—be it Suzuki, Buchwald-Hartwig, Sonogashira, or Heck—and meticulously optimizing the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of novel derivatives. The protocols and insights provided herein serve as a robust starting point for chemists in drug discovery, enabling the rapid assembly of complex molecules and accelerating the development of next-generation therapeutics.

References

  • Al-Zoubi, R. M., et al. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC.
  • Chygorin, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.
  • National Institutes of Health. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ScienceDirect.
  • Chygorin, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.
  • National Institutes of Health. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Semantic Scholar. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • Arkat USA. (2010). Mizoroki–Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • National Institutes of Health. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Nicotinic acid derivatives and process for the preparation thereof.
  • National Institutes of Health. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • PubMed. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers.
  • ResearchGate. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • ResearchGate. (n.d.). Synthesis of α-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media.
  • RSC Blogs. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air.
  • MDPI. (2022). Catalyzed Mizoroki-Heck Reaction or C-H Activation.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ResearchGate. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid.
  • National Institutes of Health. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC.

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Application Notes and Protocols for Amide Coupling with 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinic Acid in Synthesis

This compound is a highly versatile heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure is strategically functionalized with four distinct chemical handles: a nucleophilic amino group, a carboxylic acid amenable to coupling reactions, a bromine atom ready for cross-coupling transformations (e.g., Suzuki, Buchwald-Hartwig), and a pyridine ring that influences the molecule's overall physicochemical properties. This multi-functional nature allows for the rapid generation of diverse chemical libraries and the synthesis of complex molecular architectures, making it a valuable scaffold for targeting a wide range of biological targets.[1]

This guide provides a comprehensive overview and detailed experimental procedures for one of the most fundamental transformations involving this scaffold: the formation of an amide bond. Amide bond formation is a cornerstone of pharmaceutical synthesis, as this linkage is present in a vast number of marketed drugs.[2] We will explore the mechanistic underpinnings of common coupling strategies and provide field-proven, step-by-step protocols for researchers and drug development professionals.

The Core Principle: Activating the Carboxylic Acid for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the use of "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group. This process, known as activation, generates a highly reactive intermediate (an active ester) that is readily attacked by the amine nucleophile to form the stable amide bond.

Two of the most robust and widely adopted classes of coupling reagents in modern organic synthesis are uronium/aminium salts and carbodiimides.

  • Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction rates with minimal side reactions.[3][4][5] The activation process involves the formation of a highly reactive OAt-active ester.[6] The pyridine nitrogen atom within the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the coupling.[3][7]

  • Carbodiimide Reagents (e.g., EDC): Reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are cost-effective and widely used. They function by reacting with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can sometimes rearrange into a non-reactive N-acylurea. To prevent this and improve reaction efficiency, an additive such as HOBt (Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-active ester, which then efficiently reacts with the amine.[8][9][10]

A crucial component in these reactions is a sterically hindered, non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[11][12] The base serves two primary functions:

  • It deprotonates the carboxylic acid, forming a carboxylate anion that initiates the attack on the coupling reagent.[6][13]

  • It scavenges the proton released during the reaction, driving the equilibrium towards product formation.[11]

Visualization of the Amide Coupling Mechanism and Workflow

The following diagrams illustrate the general mechanism for HATU-mediated amide coupling and the typical experimental workflow from starting materials to the final, characterized product.

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism RCOOH 2-Amino-5-bromo- nicotinic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Amine R'-NH2 (Amine) Product Amide Product Amine->Product HATU HATU ActiveEster OAt-Active Ester (Reactive Intermediate) HATU->ActiveEster Base DIPEA (Base) Base->RCOOH Deprotonation Carboxylate->HATU Activation ActiveEster->Amine Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts

Caption: General mechanism of HATU-mediated amide coupling.

Experimental_Workflow Experimental Workflow for Amide Coupling Start Dissolve Acid, Amine, & Coupling Reagent in Solvent AddBase Add DIPEA/Base Dropwise at 0 °C Start->AddBase Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddBase->Reaction Workup Aqueous Work-up (e.g., H2O, Brine Wash) Reaction->Workup Extraction Extract with Organic Solvent (e.g., EtOAc, DCM) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Pure Product (NMR, LC-MS, HRMS) Purification->Characterization

Caption: A typical experimental workflow for amide synthesis.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient, due to the high reactivity of HATU.[7]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Water, Brine for work-up

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids (a concentration of 0.1-0.2 M with respect to the limiting reagent is typical).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution over 5 minutes. Causality Note: Slow addition of the base is crucial to control the initial exothermic reaction and prevent potential side reactions. Adding the base last ensures that the carboxylic acid is activated in the presence of the amine, promoting efficient coupling.[14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: The water washes are critical for removing the water-soluble byproducts, primarily tetramethylurea and excess DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and LC-MS.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method provides a reliable and more economical alternative to uronium salt-based reagents, suitable for many standard amide couplings.[8][10]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reagents for work-up and purification as listed in Protocol 1.

Equipment:

  • Same as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM (or DMF).

  • EDC Addition: Add EDC·HCl (1.5 eq) to the mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the stirred mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. EDC/HOBt couplings can sometimes be slower than those with HATU.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and acid), followed by water and brine. Trustworthiness Note: The urea byproduct from EDC is water-soluble, making the aqueous work-up effective for initial purification.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

  • Characterization: Analyze the final product by NMR and LC-MS.

Summary of Key Reaction Parameters

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale & Field Insights
Coupling Reagent HATUEDC·HClHATU is generally faster and more effective for difficult couplings but is more expensive.[5][7] EDC is a cost-effective choice for routine transformations.[8]
Additive None requiredHOBtHOBt is essential with EDC to suppress racemization (if chiral centers are present) and prevent the formation of N-acylurea byproduct.[9]
Stoichiometry (vs. Acid) Amine (1.1 eq), HATU (1.2 eq), Base (3.0 eq)Amine (1.1 eq), EDC (1.5 eq), HOBt (1.2 eq), Base (3.0 eq)A slight excess of the amine and coupling reagents ensures full conversion of the limiting carboxylic acid. Excess base neutralizes all acidic species.
Typical Solvents Anhydrous DMF, DCMAnhydrous DCM, DMFDMF is often preferred for its excellent solubilizing properties, but DCM can simplify work-up. Ensure solvents are anhydrous as water hydrolyzes the active intermediate.[14]
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling controls the activation step, while room temperature is usually sufficient for the coupling reaction to proceed to completion.
Reaction Time 2 - 16 hours4 - 24 hoursHATU reactions are typically faster. Reaction time should always be determined empirically by monitoring via TLC or LC-MS.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient base. 3. Water in the reaction. 4. Poorly reactive amine.1. Use fresh, high-purity coupling reagents and anhydrous solvents. 2. Ensure adequate equivalents of base are used. 3. Dry all glassware and use anhydrous solvents. Run under an inert atmosphere. 4. Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40-50 °C).
Multiple Byproducts 1. Self-condensation of the starting acid. 2. Reaction with the 2-amino group (less common). 3. Rearrangement of EDC intermediate (if HOBt is omitted).1. Ensure the amine is present during the activation step. 2. This is generally not an issue as the carboxylic acid is preferentially activated. If problematic, protection of the 2-amino group may be required. 3. Always use HOBt as an additive with EDC.
Difficult Purification 1. Co-elution of product with urea byproduct. 2. Persistent DMF in the crude product.1. For HATU, the tetramethylurea byproduct is water-soluble; perform thorough aqueous washes. For DCC (a related carbodiimide), the DCU byproduct is poorly soluble and can often be filtered off. 2. After work-up, co-evaporate the crude material with a high-boiling solvent like heptane or toluene under reduced pressure to azeotropically remove residual DMF.

References

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Application Notes and Protocols for the Utilization of 2-Amino-5-bromonicotinic Acid in Central Nervous System (CNS) Therapeutics Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the 2-Aminonicotinic Acid Scaffold in CNS Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this class, aminonicotinic acids and their derivatives are gaining significant attention for their therapeutic potential across various domains, including oncology and infectious diseases.[2][3] While direct applications of 2-Amino-5-bromonicotinic acid in Central Nervous System (CNS) therapeutics are not yet extensively documented in peer-reviewed literature, its structural alerts and the broader activity of related nicotinic acid analogs suggest a promising, underexplored avenue for the development of novel CNS agents.

This guide provides a comprehensive overview of the rationale and methodologies for leveraging this compound as a starting material and core scaffold for CNS drug discovery. We will delve into its potential as a precursor for modulators of key CNS targets, drawing parallels from structurally related compounds, and provide detailed protocols for the synthesis and evaluation of its derivatives.

Scientific Rationale: Why this compound is a Scaffold of Interest for CNS Therapeutics

The therapeutic potential of the this compound scaffold in the CNS can be inferred from the established roles of analogous structures, particularly in modulating nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are crucial players in cognitive functions, and their dysfunction is implicated in neurodegenerative disorders like Alzheimer's disease.[4] The development of nAChR modulators, especially positive allosteric modulators (PAMs), is a key strategy in CNS drug discovery.[4][5] PAMs enhance the effect of the endogenous neurotransmitter acetylcholine, offering a more nuanced modulation of receptor activity compared to direct agonists.[5] The aminonicotinic acid core can serve as a versatile scaffold for the synthesis of novel PAMs.[6][7][8] The bromine atom at the 5-position of this compound provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for different nAChR subtypes.

GABA-A Receptor Agonism

The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders. A study on 6-aminonicotinic acid analogues has demonstrated their potential as GABA-A receptor agonists.[9] This provides a strong rationale for investigating other isomers, such as derivatives of this compound, for similar activity. The 2-amino- and 3-carboxy- functionalities on the pyridine ring can mimic the endogenous ligand GABA, while the 5-bromo substituent can be exploited to fine-tune binding affinity and functional activity at different GABA-A receptor subunit compositions.

Experimental Protocols

PART 1: Synthesis of a Focused Library of 2-Amino-5-bromonicotinamide Derivatives

This protocol outlines the synthesis of a focused library of N-substituted amides from this compound. Amidation is a common and versatile reaction in medicinal chemistry to explore SAR by introducing a variety of substituents.

Workflow for Library Synthesis:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification and Characterization start This compound activation Activation with Thionyl Chloride (SOCl₂) or HATU start->activation intermediate 2-Amino-5-bromonicotinoyl chloride or Activated Ester activation->intermediate coupling Amide Bond Formation intermediate->coupling amines Diverse Primary/Secondary Amines (R₁R₂NH) amines->coupling product N-substituted 2-Amino-5-bromonicotinamide Derivatives coupling->product purification Column Chromatography / Recrystallization product->purification characterization LC-MS, ¹H NMR, ¹³C NMR purification->characterization

Caption: Synthetic workflow for generating a library of 2-Amino-5-bromonicotinamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride Formation): To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-bromonicotinoyl chloride.

    • Method B (HATU Coupling): To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to generate the activated ester.

  • Amide Coupling:

    • To the crude 2-amino-5-bromonicotinoyl chloride (from Method A) dissolved in anhydrous DCM, add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Alternatively, add the desired amine (1.1 eq) directly to the activated ester solution (from Method B) and stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • After completion of the reaction, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted 2-amino-5-bromonicotinamide derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using Liquid Chromatography-Mass Spectrometry (LC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

PART 2: In Vitro Screening for CNS Activity

The synthesized library of 2-Amino-5-bromonicotinamide derivatives should be screened against relevant CNS targets to identify initial hits.

Workflow for In Vitro Screening:

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Selectivity Profiling library Synthesized Compound Library binding_assay Radioligand Binding Assays (e.g., [³H]GABA, [³H]Epibatidine) library->binding_assay hit_identification Initial Hit Identification binding_assay->hit_identification hits Identified Hits hit_identification->hits functional_assay Electrophysiology (e.g., Two-Electrode Voltage Clamp) or FLIPR Assays hits->functional_assay activity_confirmation Confirmation of Agonist/Antagonist/PAM Activity functional_assay->activity_confirmation confirmed_hits Functionally Active Hits activity_confirmation->confirmed_hits selectivity_panel Screening against a Panel of CNS Receptors confirmed_hits->selectivity_panel selectivity_determination Determination of Selectivity Profile selectivity_panel->selectivity_determination

Caption: Workflow for the in vitro screening of 2-Amino-5-bromonicotinamide derivatives for CNS activity.

Protocol 2.1: GABA-A Receptor Binding Assay

This protocol is adapted from methodologies used for characterizing GABA-A receptor ligands.[9]

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum) by homogenization and differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with the radioligand [³H]GABA (or a suitable antagonist radioligand like [³H]SR95531) and varying concentrations of the test compounds (from the synthesized library).

    • Incubate for 1 hour at 4°C.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Protocol 2.2: Nicotinic Acetylcholine Receptor Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol is a standard method for characterizing nAChR modulators.[6]

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 or α4β2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Apply acetylcholine (ACh) at its EC₁₀-EC₂₀ concentration to elicit a baseline current response.

    • Co-apply the test compound with ACh to assess its modulatory effect (potentiation for a PAM, inhibition for an antagonist).

    • Record the changes in membrane current using an amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage potentiation or inhibition.

    • Generate concentration-response curves to determine EC₅₀ (for potentiation) or IC₅₀ (for inhibition) values.

Data Presentation and Interpretation

The results from the library synthesis and in vitro screening should be systematically organized to facilitate SAR analysis.

Table 1: Physicochemical Properties and In Vitro Activity of N-substituted 2-Amino-5-bromonicotinamide Derivatives

Compound IDR₁R₂Molecular WeightcLogPGABA-A Ki (µM)nAChR α7 PAM EC₅₀ (µM)% Max Potentiation (at 10 µM)
ABN-001 HBenzyl307.182.85> 1005.2150%
ABN-002 H4-Fluorobenzyl325.172.9885.33.8180%
ABN-003 CH₃CH₃245.111.50> 100> 30-
... .....................

Data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

Conclusion and Future Directions

This compound represents a valuable and underexplored starting point for the development of novel CNS therapeutics. Its straightforward derivatization at the carboxylic acid and amino groups allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a systematic approach to synthesize and evaluate these derivatives for activity at key CNS targets like GABA-A and nicotinic acetylcholine receptors.

Future work should focus on expanding the structural diversity of the synthesized libraries, including modifications at the 2-amino position and bioisosteric replacement of the 5-bromo substituent.[10] Promising hits from in vitro screens should be further characterized for their mechanism of action, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing lead compounds into in vivo models of CNS disorders.

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Protocol for Reaction Monitoring of 2-Amino-5-bromonicotinic Acid Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

In the synthesis of complex pharmaceutical molecules, 2-Amino-5-bromonicotinic acid serves as a vital pyridine-based building block.[1] Its versatile structure is crucial for creating a variety of therapeutic agents, making the precise monitoring of its consumption or formation in chemical reactions essential for process optimization, yield maximization, and impurity profiling.[2][3] This application note provides a comprehensive, field-tested protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is designed for robustness and sensitivity, enabling researchers to track reaction progress with high fidelity. We will detail the rationale behind chromatographic and spectrometric choices, provide a step-by-step experimental workflow, and discuss best practices for ensuring data integrity.

Introduction: The Rationale for LC-MS in Reaction Monitoring

Reaction monitoring is a critical component of modern chemical synthesis, providing real-time insights into reaction kinetics, endpoint determination, and the formation of byproducts. Among analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of separation power, sensitivity, and specificity.[4] The liquid chromatography stage separates the target analyte, this compound, from other reaction components (starting materials, reagents, intermediates, and byproducts), while the mass spectrometer provides confident identification and quantification based on its mass-to-charge ratio (m/z).[4] This specificity is particularly advantageous over less definitive methods like TLC or UV-Vis spectroscopy, especially in complex reaction mixtures.

This protocol is grounded in the physicochemical properties of the analyte and leverages established principles of reversed-phase chromatography and electrospray ionization mass spectrometry to deliver a reliable analytical method.

Analyte Profile: this compound

Understanding the analyte's properties is the foundation of method development. Key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂[5][6][7][8]
Molecular Weight 217.02 g/mol [5][6][7][8]
Monoisotopic Mass 215.95344 Da[5]
Appearance Pale yellow powder[6]
Storage Inert atmosphere, 2–8 °C[9][10]
Calculated LogP 1.1245[7]
Structure

[5]

The presence of both an acidic carboxylic group and a basic amino group, along with the aromatic pyridine ring, makes this molecule amenable to reversed-phase chromatography with careful pH control of the mobile phase.

Method Development: The Scientific Basis

The choices made in developing an LC-MS method are causal and directly impact the quality of the results. Here, we explain the reasoning behind our selected approach.

Liquid Chromatography (LC) Strategy
  • Separation Mode: Reversed-Phase. Given the analyte's moderate polarity (LogP ~1.12), reversed-phase chromatography is the ideal choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the retention and separation of a wide range of organic molecules.[11]

  • Column Chemistry: C18. A C18 (octadecylsilane) column is a robust and versatile starting point, providing sufficient hydrophobic interaction to retain the analyte and separate it from more polar or nonpolar species in the reaction mixture.

  • Mobile Phase Composition: The mobile phase must be tailored to ensure good peak shape and retention.

    • Aqueous Phase (A): Water with 0.1% Formic Acid. The addition of a weak acid like formic acid is critical. It serves to suppress the deprotonation of the carboxylic acid group and ensure the amino group is consistently protonated. This uniform ionic state prevents peak tailing and improves chromatographic reproducibility.[12][13]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency, though methanol can offer different selectivity.

  • Elution Method: Gradient Elution. A gradient elution, where the percentage of the organic phase is increased over time, is employed. This is essential for reaction monitoring as it ensures that components with a wide range of polarities (from early-eluting starting materials to late-eluting byproducts) are efficiently eluted from the column within a reasonable timeframe.[14]

Mass Spectrometry (MS) Strategy
  • Ionization Technique: Electrospray Ionization (ESI). ESI is the premier ionization technique for polar and semi-polar molecules like this compound.[15] It is a soft ionization method that generates intact molecular ions with minimal fragmentation, which is ideal for quantitative analysis. Given the presence of the basic amino group, Positive Ion Mode is selected, as the molecule will readily accept a proton to form a positively charged ion, [M+H]⁺.

  • Detection Mode: Selected Ion Monitoring (SIM). For routine reaction monitoring where the target analyte is known, SIM mode provides excellent sensitivity and a high signal-to-noise ratio.[13][16] The mass spectrometer is set to detect only the specific m/z of the protonated analyte. The expected m/z for the [M+H]⁺ ion of this compound is 217.0 (for the ⁷⁹Br isotope) and 219.0 (for the ⁸¹Br isotope), reflecting the natural isotopic abundance of bromine. Monitoring both ions provides an extra layer of confirmation.

  • Advanced Detection: Multiple Reaction Monitoring (MRM). For highly complex matrices or when absolute specificity is required, tandem mass spectrometry (MS/MS) with MRM can be employed. This involves selecting the precursor ion (e.g., m/z 217.0), fragmenting it in a collision cell, and then monitoring a specific product ion.[14][17][18] While more complex to set up, MRM significantly reduces background noise and chemical interference.

Detailed Experimental Protocol

This section provides a step-by-step guide for implementation.

Part A: Materials and Reagents
  • Analyte Standard: this compound (≥97% purity)[7]

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Acid: Optima™ LC/MS grade formic acid

  • LC Column: C18 reversed-phase column (e.g., Phenomenex Gemini® C18, Waters Spherisorb®, or equivalent), 2.1 mm x 50 mm, 3.5 µm particle size

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Filters: 0.22 µm syringe filters (PTFE or nylon)

  • Pipettes: Calibrated micropipettes and tips

  • Volumetric flasks and glassware

Part B: Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. Sonicate briefly if needed to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

Working Standards (Calibration Curve):

  • Perform serial dilutions of the stock solution using a 50:50 acetonitrile/water mixture to prepare a series of calibration standards.

  • A suggested concentration range is 0.1 µg/mL, 0.5 µg/mL, 1 µg/mL, 5 µg/mL, 10 µg/mL, and 25 µg/mL.

Reaction Sample Preparation: The key to successful reaction monitoring is high dilution to avoid contaminating the LC-MS system and to ensure the analyte concentration falls within the linear range of the calibration curve.[19]

  • At your desired time point, carefully withdraw a small, representative aliquot from the reaction mixture (e.g., 10 µL).

  • Immediately quench the aliquot in a known volume of diluent (e.g., 990 µL of 50:50 acetonitrile/water in a microcentrifuge tube). This performs an initial 1:100 dilution. Note: The diluent should be chosen to stop the reaction and solubilize all components.

  • Vortex the quenched sample thoroughly.

  • Perform a second dilution. Transfer 10 µL of the 1:100 diluted sample into 990 µL of the same diluent to achieve a final dilution of 1:10,000. Adjust dilution factor as necessary based on expected reaction concentration.

  • Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Part C: LC-MS Instrumental Parameters

The following are recommended starting parameters. Instrument-specific optimization is required for best performance.[4]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C[14]
Injection Volume 5 µL
Run Time 10 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095%5%
1.095%5%
6.05%95%
8.05%95%
8.195%5%
10.095%5%

Table 3: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Instrument Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 217.0 ([M(⁷⁹Br)+H]⁺) and 219.0 ([M(⁸¹Br)+H]⁺)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Part D: Data Acquisition and Analysis
  • System Suitability: Before running samples, inject a mid-range standard (e.g., 5 µg/mL) multiple times to ensure system stability, checking for consistent retention time and peak area.

  • Calibration: Inject the prepared calibration standards from lowest to highest concentration.

  • Sample Analysis: Inject the filtered, diluted reaction samples.

  • Quantification:

    • Integrate the peak area for the m/z 217.0 ion at the expected retention time.

    • Generate a linear calibration curve by plotting peak area against concentration for the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.

    • Multiply the result by the total dilution factor to determine the actual concentration in the original reaction mixture.

Visualizing the Workflow

Diagrams help clarify complex processes. The following workflows are presented in DOT language.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot 1. Aliquot (10 µL) Reaction->Aliquot Dilute1 2. Quench & Dilute (1:100) Aliquot->Dilute1 Dilute2 3. Serial Dilute (1:10,000 Total) Dilute1->Dilute2 Filter 4. Filter (0.22 µm) Dilute2->Filter Vial 5. Transfer to Vial Filter->Vial LC LC Separation (C18 Column) Vial->LC MS MS Detection (ESI+, SIM Mode) LC->MS Chromatogram Extract Ion Chromatogram (XIC) MS->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Overall experimental workflow from reaction sampling to final quantification.

Logic_Flow A Reaction Mixture (Analyte + Matrix) B LC Column (Separation) A->B Injection C ESI Source (Ionization) B->C Elution D Mass Analyzer (Filtering by m/z) C->D Ion Transfer E Detector (Signal Generation) D->E Detection F Data System (Quantification) E->F Signal Processing

Caption: Logical flow of the LC-MS analysis process.

Conclusion

This application note provides a scientifically grounded and detailed protocol for monitoring this compound in chemical reactions using LC-MS. By explaining the causality behind the method's design and providing clear, step-by-step instructions, this guide serves as a robust starting point for researchers in pharmaceutical development and organic synthesis. Adherence to these principles and validation of the method within the specific laboratory context will ensure the generation of accurate, reliable, and high-quality data for effective reaction monitoring.

References

  • Vertex AI Search. (n.d.). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam.
  • Analytical Instrument Management. (2025, December 16). LC/MS/MS (Triple Quad) Methods: Best Practices & Application Tips.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • ChemicalBook. (n.d.). This compound CAS#: 52833-94-0.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • ChemicalBook. (2025, September 2). This compound.
  • Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151).
  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • NIH. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial.
  • Al-Sabti, B., & Harbali, J. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL, 105(1), 133-140.
  • Reddit. (2022, February 17). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!.
  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • ChemScene. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BLD Pharm. (n.d.). 52833-94-0|this compound.
  • Benchchem. (n.d.). A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid.
  • Autech e-business Co.,Ltd. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis.

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Application Notes and Protocols: Derivatization of 2-Amino-5-bromonicotinic Acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-bromonicotinic Acid Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][] Its structure, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a bromine atom, presents a trifecta of reactive sites. This unique arrangement makes it an exceptionally versatile scaffold for the synthesis of diverse chemical libraries aimed at exploring structure-activity relationships (SAR).[4] The strategic derivatization of each functional group allows for the systematic modulation of a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile, which in turn influences its biological activity.[5][6]

The amino group at the 2-position can be readily acylated, alkylated, or used in cyclization reactions to introduce a variety of substituents.[7][8] The carboxylic acid at the 3-position is a handle for forming amides, esters, and other bioisosteric replacements, which are crucial for probing interactions with biological targets.[4][9] Finally, the bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups.[4][10][11] This application note provides a detailed guide to the derivatization of this compound, offering field-proven insights and step-by-step protocols for researchers engaged in SAR studies.

Core Derivatization Strategies for SAR Exploration

The systematic exploration of chemical space around the this compound core is pivotal for identifying potent and selective drug candidates. The following sections detail derivatization strategies for each of the key functional groups.

Derivatization of the 2-Amino Group: N-Acylation and N-Alkylation

Modification of the 2-amino group is a common strategy to investigate the impact of hydrogen bond donors and acceptors, as well as steric bulk, on target engagement.

N-Acylation: The introduction of an acyl group can modulate the electronic properties of the pyridine ring and introduce new points of interaction. A standard approach involves the reaction of the amino group with an acyl chloride or anhydride in the presence of a base.

N-Alkylation: While direct N-alkylation can sometimes be challenging due to the potential for over-alkylation and competing reactions, reductive amination provides a more controlled method for introducing alkyl substituents.

Derivatization of the 3-Carboxylic Acid Group: Amide and Ester Formation

The carboxylic acid moiety is a key interaction point in many biological systems and its derivatization is a cornerstone of SAR studies.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry.[12] This transformation allows for the introduction of a diverse array of substituents, profoundly influencing the compound's pharmacological profile. The use of coupling reagents is standard practice to facilitate this reaction.

Esterification: Esterification of the carboxylic acid can be used to modulate lipophilicity and membrane permeability.[13][14][15] Simple esters can be prepared by reacting the acid with an alcohol under acidic conditions.

Derivatization at the 5-Bromo Position: Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a versatile handle for introducing aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for this purpose.[10][11][16] This reaction is known for its high functional group tolerance and generally good yields.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions described above.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a typical N-acylation reaction using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl chloridePyridineDCM485
2Benzoyl chlorideEt3NTHF690
3Cyclopropanecarbonyl chloridePyridineDCM388
Protocol 2: General Procedure for Amide Coupling of this compound

This protocol outlines a standard amide coupling reaction using a common coupling reagent like HATU.

Materials:

  • This compound derivative (from Protocol 1 or other synthesis)

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the 2-acylamino-5-bromonicotinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NH4Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

Data Presentation: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF882
2MorpholineHBTUDIPEADMF1278
3AnilineEDCI/HOBtDIPEADCM/DMF1675
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo Derivatives

This protocol details a typical Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

  • 2-Acylamino-5-bromo-3-(aminocarbonyl)nicotinic acid derivative (from Protocol 2)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine the 5-bromo starting material (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-10 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate or DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001279
24-Fluorophenylboronic acidPdCl2(dppf)Cs2CO3DMF90885
3Thiophene-2-boronic acidPd(PPh3)4K3PO4Toluene/EtOH/H2O1001672

Visualization of Derivatization Workflow

The following diagram illustrates the overall workflow for the derivatization of this compound for SAR studies.

SAR_Workflow cluster_start Starting Material cluster_n_acylation N-Acylation (Protocol 1) cluster_amide_coupling Amide Coupling (Protocol 2) cluster_suzuki_coupling Suzuki Coupling (Protocol 3) A This compound B 2-Acylamino-5-bromonicotinic acid A->B R-COCl, Base C 2-Acylamino-5-bromo-3-(aminocarbonyl) Derivative B->C R'R''NH, Coupling Reagent D Final Library of Compounds C->D Ar-B(OH)2, Pd Catalyst, Base SAR_Logic cluster_positions Modification Sites cluster_properties Molecular Properties SAR Structure-Activity Relationship pos2 Position 2 (Amino Group) SAR->pos2 pos3 Position 3 (Carboxylic Acid) SAR->pos3 pos5 Position 5 (Bromo Group) SAR->pos5 prop1 H-Bonding pos2->prop1 prop2 Sterics pos2->prop2 pos3->prop1 prop4 Lipophilicity pos3->prop4 pos5->prop2 prop3 Electronics pos5->prop3 Activity Biological Activity prop1->Activity Impacts prop2->Activity Impacts prop3->Activity Impacts prop4->Activity Impacts

Caption: Logic of SAR analysis.

Conclusion

The this compound scaffold is an invaluable starting point for the generation of diverse chemical libraries for SAR studies. The protocols and strategies outlined in this application note provide a robust framework for the systematic derivatization of this versatile building block. By leveraging these methodologies, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel therapeutic agents.

References

  • Google Patents. (n.d.). US3057856A - Nicotinic acid esters and their preparation.
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • RSC Publishing. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Google Patents. (n.d.). DE952714C - Process for the production of nicotinic acid esters.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Organic Preparations and Procedures Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • PubMed. (1975). Synthesis of some 2-aminonicotinic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • PubMed. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes.
  • National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
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  • PubChem. (n.d.). This compound.
  • PubMed. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides.
  • MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
  • MDPI. (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
  • PubMed. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Amino-5-bromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target compounds.

The Challenge: this compound

The Suzuki coupling of this compound presents a unique set of challenges due to the electronic properties and functional groups present in the molecule. The electron-deficient nature of the pyridine ring, coupled with the coordinating potential of the amino and carboxylic acid groups, can lead to catalyst inhibition and low yields.[1] This guide will address these issues systematically, providing you with the knowledge to overcome them.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound, offering explanations and actionable solutions.

Issue 1: Low to No Product Formation

Q: I am not observing any significant product formation in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can often be traced back to catalyst deactivation or inefficient catalytic turnover. The primary culprits for this substrate are often related to the catalyst system and reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Poisoning by the Amino Group: The lone pair of electrons on the 2-amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) are designed to be sterically demanding, which can prevent the amino group from strongly coordinating with the palladium catalyst.[1][4] These ligands also promote the desired reductive elimination step.[1]

  • Poor Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be challenging to activate.

    • Solution: Utilize electron-rich ligands that facilitate the oxidative addition of the aryl bromide to the Pd(0) center.[1][5] Increasing the reaction temperature can also help overcome the activation barrier for this step.[6]

  • Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) species in situ.[7][8]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions promote the reduction of the Pd(II) precatalyst.[6][8] Rigorous degassing of solvents and reactants is crucial to prevent oxidation of the active Pd(0) catalyst.[6][8]

Issue 2: Significant Protodeboronation of the Boronic Acid

Q: I am observing a significant amount of the debrominated starting material (2-aminonicotinic acid) in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of 2-aminonicotinic acid is a classic sign of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[9] This is a common side reaction in Suzuki couplings, especially with heteroaromatic boronic acids.[9][10]

Root Cause Analysis & Solutions:

  • Harsh Basic Conditions: Many boronic acids, particularly those that are electron-deficient, are unstable in the presence of strong bases and water, leading to protodeboronation.[6][11]

    • Solution:

      • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or K₃PO₄.[6][12] In some cases, fluoride bases like KF or CsF can be effective.[5]

      • Anhydrous Conditions: For highly sensitive boronic acids, employing strictly anhydrous conditions may be necessary.[6]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[6]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require careful optimization in conjunction with the catalyst system.

  • Boronic Acid Instability: Some boronic acids are inherently unstable under Suzuki coupling conditions.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an organotrifluoroborate salt.[9][13] These derivatives often exhibit a "slow release" of the boronic acid into the reaction mixture, minimizing its concentration and thus the likelihood of protodeboronation.[14][15]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for challenging substrates like this compound, highly active catalyst systems are generally required.[4]

  • Recommended Starting Point: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos is a robust starting point.[4][16] These ligands have demonstrated high efficacy in couplings of amino-substituted heteroaryl halides by preventing catalyst inhibition and promoting efficient oxidative addition.[4]

Catalyst/Ligand SystemKey AdvantagesReference
Pd₂(dba)₃ / XPhos Excellent for electron-deficient and sterically hindered substrates.[4]
Pd(OAc)₂ / SPhos High activity for challenging couplings, including aryl chlorides.[4][16]
PEPPSI-IPr An N-heterocyclic carbene (NHC) based pre-catalyst, often effective for difficult couplings.[1]
Pd(PPh₃)₄ A common Pd(0) catalyst, can be effective but may require higher temperatures.[17]

Q2: What is the optimal base and solvent for this reaction?

A2: The choice of base and solvent is critical and often interdependent.

  • Base:

    • Inorganic Bases: K₃PO₄ and K₂CO₃ are generally good starting points.[18] Cs₂CO₃ is a stronger and often more effective base, but also more expensive.[6][12] The base helps in the formation of the active boronate species required for transmetalation.[19]

    • Organic Bases: Amine bases like Et₃N are generally less effective and can sometimes interfere with the reaction.[12]

  • Solvent:

    • Aqueous Mixtures: A mixture of an organic solvent with water is commonly used. Popular choices include 1,4-dioxane/water, THF/water, or DMF/water.[18][20][21] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Anhydrous Solvents: In cases where protodeboronation is a major issue, anhydrous solvents like DMF or toluene may be employed with a suitable base.[6][22]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[17][18] It is advisable to run a co-spot of your starting material and the reaction mixture on the TLC plate to accurately gauge the consumption of the limiting reagent. LC-MS is particularly useful for confirming the formation of the desired product by its mass.

Q4: My reaction is complete, but I am struggling with purification. Any suggestions?

A4: The presence of both an amino and a carboxylic acid group can make purification challenging.

  • Acid-Base Extraction: The carboxylic acid functionality allows for manipulation of the product's solubility based on pH. After the reaction, you can dilute the mixture with an organic solvent like ethyl acetate and wash with a mild acidic solution (e.g., 1M HCl) to protonate the amino group and potentially the pyridine nitrogen, which may help in separating it from non-basic impurities. Conversely, washing with a mild basic solution (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid, allowing for its extraction into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the product.[18]

  • Column Chromatography: If extraction is not sufficient, purification by flash column chromatography on silica gel is a standard method.[17] A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is often effective.

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[6][18]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. If necessary, further purify the crude product by column chromatography on silica gel or by recrystallization.[18]

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L2) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)-Ar'(L2) Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[23]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Optimize Catalyst System Start->CheckCatalyst CheckBaseSolvent Optimize Base/Solvent Start->CheckBaseSolvent CheckBoronicAcid Address Boronic Acid Instability Start->CheckBoronicAcid UseBulkyLigands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->UseBulkyLigands IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp TryDifferentBases Screen Different Bases (K3PO4, K2CO3, Cs2CO3) CheckBaseSolvent->TryDifferentBases UseStableDerivative Use Boronic Ester or Trifluoroborate Salt CheckBoronicAcid->UseStableDerivative Success Improved Yield UseBulkyLigands->Success IncreaseTemp->Success TryDifferentBases->Success UseStableDerivative->Success

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How to avoid protodeboronation in Suzuki reactions of nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving nicotinic acids and their derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with nicotinic acid derivatives?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a nicotinic acid boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner. This leads to reduced yields of the target biaryl molecule and forms a deboronated nicotinic acid byproduct, which can complicate purification.[2][3]

Nicotinic acids, and heteroaromatic boronic acids in general, are particularly prone to this reaction.[3][4][5] This susceptibility is heightened in derivatives like 2-pyridine boronic acid due to the basic nitrogen atom in the pyridine ring, which facilitates unique decomposition pathways not typically observed with simple arylboronic acids.[1][2][6]

Q2: What is the primary mechanism that makes certain pyridineboronic acids so susceptible to protodeboronation?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acid exhibits a unique mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product.[1] Counterintuitively, the addition of either strong acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation under certain conditions.[1][2]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:

  • pH and Base: The reaction pH is a critical factor, as it controls the speciation of the boronic acid.[1][2] The choice and strength of the base are paramount; strong bases can accelerate base-catalyzed decomposition pathways.[2][7][8]

  • Solvent and Water: Protic solvents or the presence of water provide a proton source for the protodeboronation reaction.[2][9]

  • Temperature: Higher temperatures can increase the rate of decomposition alongside the desired coupling reaction.[3]

  • Catalyst and Ligands: The palladium catalyst system itself can play a role. Bulky, electron-rich phosphine ligands, while often used to accelerate the desired coupling, have also been shown to promote palladium-catalyzed protodeboronation in some cases.[3][10][11]

Q4: Can I just add an excess of the nicotinic acid boronic acid to compensate for protodeboronation?

A4: While adding a stoichiometric excess of the boronic acid is a common strategy to drive a reaction to completion, it is not an ideal solution for significant protodeboronation.[4] This approach is not atom-economical and can lead to difficulties in purification, as the deboronated byproduct will also be present in excess. A more effective strategy is to modify the reaction conditions to suppress the side reaction itself.

The Competing Pathways: Suzuki Coupling vs. Protodeboronation

To effectively troubleshoot, it's crucial to understand the competition between the desired catalytic cycle and the off-cycle decomposition pathway.

The Desired Suzuki-Miyaura Catalytic Cycle

The productive cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product Ar-Ar' Protodeboronation_Pathway cluster_suzuki Suzuki Reaction cluster_proto Protodeboronation Ar'-B(OR)2 Nicotinic Acid Boronic Reagent Suzuki_Cycle Enters Catalytic Cycle Ar'-B(OR)2->Suzuki_Cycle Desired Pathway Decomposition Proton Source (H₂O, Base, etc.) Ar'-B(OR)2->Decomposition Undesired Pathway Deboronated_Product Deboronated Nicotinic Acid (Byproduct) Decomposition->Deboronated_Product

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Technical Support Center: Improving Yield in 2-Amino-5-bromonicotinic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-amino-5-bromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The unique electronic and steric properties of this substrate can present challenges, but with careful consideration of reaction parameters, high-yielding transformations are readily achievable.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Q1: Why is my Suzuki-Miyaura coupling yield with this compound consistently low?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors related to the substrate's inherent properties. The presence of the amino and carboxylic acid groups can lead to catalyst inhibition or undesired side reactions.

Potential Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the amino group and the carboxylate can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can promote the desired reductive elimination step and prevent catalyst deactivation.[2][3] Modern Pd-PEPPSI precatalysts with N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[2]

  • Inefficient Oxidative Addition: The electron-donating nature of the amino group can make the C-Br bond less reactive towards oxidative addition.

    • Solution: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[4] Using a more reactive palladium(0) source, like Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) is crucial.[4]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[4]

    • Solution: Use milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium or cesium carbonate.[4][5] Running the reaction under anhydrous conditions or using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA esters can also mitigate this side reaction.[4]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water is often effective.[2][6] Ensure vigorous stirring to maintain a homogeneous mixture. For highly insoluble substrates, consider using a higher boiling point solvent like DMF, but be mindful of potential side reactions at elevated temperatures.[5][6]

Q2: I'm observing significant amounts of homocoupling and/or dehalogenation side products. How can I minimize these?

The formation of homocoupling (dimerization of the boronic acid or the aryl halide) and dehalogenation (replacement of the bromine with a hydrogen) products is a common issue that directly impacts the yield of the desired cross-coupled product.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and the reaction mixture by purging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) or by using freeze-pump-thaw cycles.[6][7]

  • Dehalogenation of this compound: This can occur via β-hydride elimination from a palladium-hydride intermediate.

    • Solution: The use of bulky ligands can sterically hinder the formation of the intermediate that leads to β-hydride elimination.[8] Optimizing the base and temperature can also be beneficial; sometimes a less aggressive base or a lower reaction temperature can reduce this side reaction.[8]

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to drive the reaction to completion, using a large excess should be avoided.[2]

Q3: My Buchwald-Hartwig amination reaction is not proceeding. What are the critical parameters to check?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, its success with this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Ligand Choice: The efficiency of the Buchwald-Hartwig reaction is critically dependent on the ligand.

    • Solution: For couplings with primary and secondary amines, ligands like RuPhos and BrettPhos have shown outstanding performance with 3-halo-2-aminopyridines.[1] The choice of ligand is often interdependent with the nature of the amine coupling partner.[9]

  • Base Incompatibility: The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to cause substrate decomposition.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][8] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[8]

  • Solvent Effects: The solvent plays a role in solubilizing the reagents and stabilizing the catalytic species.

    • Solution: High-boiling, non-coordinating solvents such as toluene and dioxane are standard choices for Buchwald-Hartwig reactions.[8]

Frequently Asked Questions (FAQs)

What are the best practices for setting up a cross-coupling reaction with this compound?
  • Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are of high purity and dry.

  • Inert Atmosphere: Meticulously exclude oxygen from the reaction system. This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and the reaction mixture.[4][6]

  • Catalyst and Ligand Selection: Choose a palladium source and ligand appropriate for the specific cross-coupling reaction. For Suzuki-Miyaura, consider Pd(OAc)₂ with a Buchwald ligand like SPhos.[2][3] For Buchwald-Hartwig, RuPhos or BrettPhos precatalysts are excellent starting points.[1]

  • Base Selection: The choice of base is critical. For Suzuki-Miyaura, K₃PO₄ is a good general-purpose base.[2] For Buchwald-Hartwig, NaOtBu or LiHMDS are often required.[1][8]

  • Solvent System: A mixture of an ethereal or aromatic solvent with water (for Suzuki-Miyaura) or a high-boiling non-coordinating solvent (for Buchwald-Hartwig) is typically used.[2][8]

  • Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.[4]

Which analytical techniques are most suitable for monitoring reaction progress and characterizing the product?
  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final product and for purification if necessary.

How can I purify the final 2-amino-5-(substituted)nicotinic acid product?

The presence of both an acidic (carboxylic acid) and a basic (amino) group can make purification challenging.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. By adjusting the pH of the aqueous solution, the product can be selectively extracted into either an organic or aqueous layer, separating it from neutral impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purification. The polarity of the eluent system will need to be carefully optimized. A gradient elution from a less polar to a more polar solvent system is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[2]

Note: The data for Pd(PPh₃)₄ is based on a structurally analogous substrate and provides a strong indication of expected performance.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Buchwald Ligand
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This is a general protocol and may require optimization for specific substrates.[2]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield Observed q1 Is the catalyst system optimized? start->q1 q2 Are side reactions (homocoupling, dehalogenation) significant? q1->q2 No sol1a Use bulky, electron-rich ligands (e.g., SPhos, XPhos) q1->sol1a Yes q3 Is protodeboronation of the boronic acid suspected? q2->q3 No sol2a Ensure rigorous degassing of solvents and reaction mixture q2->sol2a Yes q4 Are there solubility issues? q3->q4 No sol3a Use milder bases (e.g., KF, K3PO4) q3->sol3a Yes sol4a Use a co-solvent system (e.g., Toluene/H2O) q4->sol4a Yes end_node Improved Yield q4->end_node No sol1b Increase reaction temperature sol1a->sol1b sol1b->end_node sol2b Use bulky ligands to suppress dehalogenation sol2a->sol2b sol2b->end_node sol3b Use boronic esters (BPin, MIDA) sol3a->sol3b sol3b->end_node sol4b Increase stirring rate sol4a->sol4b sol4b->end_node

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd2_int1 R1-Pd(II)L_n-X pd0->pd2_int1 Oxidative Addition pd2_int2 R1-Pd(II)L_n-R2 pd2_int1->pd2_int2 Transmetalation pd2_int2->pd0 Reductive Elimination product R1-R2 reagents1 R1-X reagents2 R2-B(OR)2 base Base

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Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult transformation. The inherent electronic properties and coordination behavior of the 2-pyridyl moiety demand carefully optimized conditions and a nuanced understanding of the reaction mechanism. This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might be facing in the lab, moving from the most common culprits for low yield to more advanced optimization strategies.

Q1: My Suzuki-Miyaura reaction with a 2-halopyridine is giving very low to no yield. What are the most likely causes?

Low yields in 2-pyridyl Suzuki couplings are a frequent issue and can often be traced back to a few key factors.[1][2][3] The primary obstacles include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the palladium and preventing it from participating in the desired cross-coupling.[3]

  • Slow Transmetalation: 2-Pyridyl boron derivatives are electron-deficient, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[4]

  • Instability of the Boron Reagent: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[3][4]

  • Challenging Oxidative Addition: While less common with bromo- or iodo-pyridines, the oxidative addition of 2-chloropyridines can be sluggish due to the strong C-Cl bond.[3]

To begin troubleshooting, it is essential to ensure that your reagents are pure and your reaction is conducted under a strictly inert atmosphere, as oxygen can degrade palladium catalysts.[5]

Q2: I suspect catalyst inhibition is the problem. How can I mitigate this?

The choice of ligand is paramount to preventing catalyst inhibition by the pyridine nitrogen. The goal is to use a ligand that binds strongly to the palladium center, preventing the pyridine substrate from coordinating while still allowing the catalytic cycle to proceed efficiently.

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk creates a "pocket" around the palladium that disfavors coordination of the sterically demanding 2-substituted pyridine, while their electron-donating nature promotes the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable bonds with palladium, making them robust and resistant to displacement by the pyridine substrate.

  • Phosphine Oxide Ligands: In some cases, phosphine oxide or phosphite-based ligands have shown high activity for these challenging couplings.[4]

A logical first step in optimization is to screen a panel of these specialized ligands to identify the most effective one for your specific substrate combination.

Troubleshooting Workflow: A Visual Guide

The following diagram outlines a systematic approach to troubleshooting low-yielding 2-pyridyl Suzuki couplings.

G cluster_start Initial Reaction Failure cluster_step1 Step 1: Foundational Checks cluster_step2 Step 2: Catalyst System Optimization cluster_step3 Step 3: Reaction Parameter Tuning cluster_step4 Step 4: Advanced Strategies Start Low or No Yield Observed Reagents Verify Reagent Purity (Halide & Boron Reagent) Start->Reagents Check first Inert Ensure Rigorous Inert Atmosphere (Degassed Solvents) Reagents->Inert Ligand Screen Ligands: - Buchwald-type (XPhos) - NHCs - Phosphine Oxides Inert->Ligand If basics are sound Precatalyst Select Appropriate Pd Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) Ligand->Precatalyst Base Optimize Base: (e.g., K3PO4, Cs2CO3, KF) Precatalyst->Base If catalyst system fails Solvent Screen Solvents: (e.g., Dioxane, Toluene, THF) Base->Solvent Temp Adjust Temperature Solvent->Temp Boron Switch Boron Reagent: - MIDA Boronates - Trifluoroborates - Pyridine Sulfinates Temp->Boron If still no improvement Alternative Consider Alternative Electrophiles (e.g., PyFluor) Boron->Alternative

Caption: A systematic workflow for troubleshooting 2-pyridyl Suzuki couplings.

Q3: My boronic acid seems to be degrading. What are the best alternatives to 2-pyridylboronic acid?

The instability of 2-pyridylboronic acids is a major hurdle.[1][2] Protodeboronation is a common side reaction that consumes your starting material.[3][4] Fortunately, several more stable and effective alternatives have been developed:

  • Pinacol Esters and MIDA Boronates: Boronate esters, such as the pinacol or N-methyliminodiacetic acid (MIDA) esters, are generally more stable than the corresponding boronic acids.[6] MIDA boronates are particularly noteworthy as they are air-stable, crystalline solids that can be slowly hydrolyzed under the reaction conditions to release the active boronic acid, minimizing its decomposition.[6]

  • Potassium Pyridyltrifluoroborates (R-PyBF3K): These salts are significantly more stable to air and moisture than boronic acids and can be highly effective nucleophiles in Suzuki couplings.

  • Pyridine Sulfinates: As an alternative to boron-based reagents, pyridine sulfinates have emerged as exceptionally effective coupling partners, overcoming many of the challenges associated with 2-pyridyl boronates.[7]

The choice of which alternative to use may depend on the specific substrates and the commercial availability of the required starting materials.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid (or its derivatives) to form a bipyridine byproduct is often promoted by the presence of oxygen.[3] To suppress this side reaction:

  • Improve Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Optimize Ligand and Temperature: Bulky ligands can disfavor the formation of the homocoupled product.[8] Additionally, running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction relative to the desired cross-coupling.[5]

Comparative Data: Ligand & Base Performance

The selection of the correct ligand and base combination is critical for success. The following table summarizes the performance of different systems for the coupling of a 2-pyridylboronate with an aryl bromide, based on literature reports.

Catalyst System (Ligand)BaseSolventYield (%)Reference
Pd₂(dba)₃ / Phosphine Oxide 1 KFDioxane82(Adapted from[4])
Pd₂(dba)₃ / Phosphine Oxide 2 KFDioxane74(Adapted from[4])
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-89(Adapted from[9])
Pd(OAc)₂ / SPhos K₃PO₄TolueneVaries(General conditions)
Pd(OAc)₂ / PCy₃ K₂CO₃TolueneVaries(Adapted from[7])

Yields are highly substrate-dependent and this table should be used as a guide for selecting initial screening conditions.

Protocols for Troubleshooting

Protocol 1: General Screening Procedure for Ligand and Base Optimization

This protocol outlines a parallel screening approach to quickly identify a promising catalyst system.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)

  • Ligand screen (e.g., XPhos, SPhos, RuPhos, dppf, 4-8 mol %)

  • Base screen (e.g., K₃PO₄, Cs₂CO₃, KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vials with stir bars under an inert atmosphere

Procedure:

  • Array Preparation: In a glovebox, add the 2-halopyridine, arylboronic acid/ester, and selected base to an array of reaction vials.

  • Catalyst Addition: In separate stock solutions, pre-mix the palladium precatalyst and the respective ligand in the reaction solvent. Add the appropriate volume of the catalyst solution to each corresponding vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). Monitor the progress by taking small aliquots for analysis by LC-MS or GC-MS.

  • Analysis: Compare the conversion to product and formation of byproducts across the different conditions to identify the optimal ligand and base combination.

Mechanism at a Glance: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below highlights the main steps and potential points of failure with 2-pyridyl substrates.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Ar-Ar' Product Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-Pyridine RedElim->Product ArX 2-Pyridyl-X ArX->OxAdd Boron Ar'-B(OR)2 Boron->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Inhibition Inhibition->Pd0 Catalyst Inhibition by Pyridine-N SlowStep SlowStep->Transmetal Slow Step for 2-Pyridyl Boronates

Caption: The Suzuki-Miyaura cycle with key failure points for 2-pyridyl substrates.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Cook, X. A., Gombert, A., de la Torre, D., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Cook, X. A., Gombert, A., de la Torre, D., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 133(20), 11174-11198. [Link]
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry.[Link]
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.[Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). Journal of Organic Chemistry, 70(14), 5424-5430. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(9), 765-772. [Link]
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4945-4950. [Link]
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2007). Organic Letters, 9(16), 3097-3099. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2009). The Journal of Organic Chemistry, 74(17), 6853-6856. [Link]
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(19), 2899-2909. [Link]
  • A General Solution for the 2-Pyridyl Problem. (2011). Angewandte Chemie International Edition, 50(36), 8316-8320. [Link]
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules, 27(16), 5230. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing.[Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews, 118(16), 7489-7651. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 198. [Link]
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.[Link]
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.[Link]
  • Regioselective Suzuki Coupling on Pyridinium N-(3,5-Dibromoheteroar-2-yl)aminides. (n.d.). MDPI.[Link]
  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. (2008). Organic Letters, 10(20), 4565-4568. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.[Link]
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.[Link]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(9), 2135. [Link]

Sources

Technical Support Center: Catalyst and Ligand Selection for Challenging Heteroaryl Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation involving heteroaromatic systems. Heteroaryl Suzuki couplings are notoriously challenging due to factors such as catalyst inhibition, substrate instability, and competing side reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and guide you toward successful reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when working with heteroaryl Suzuki couplings.

Q1: My Suzuki coupling with a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine) is failing or giving very low yield. What is the likely cause?

A1: The primary culprit is often catalyst inhibition by the Lewis basic nitrogen atom of your heteroaryl substrate.[1] The nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[3][4]

  • Causality: The lone pair on the nitrogen atom competes with the desired ligand for coordination to the palladium, forming stable, off-cycle complexes that are catalytically inactive.[5]

  • Initial Solution: Your choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] You need to switch to a ligand system designed to overcome this inhibition. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are excellent starting points.[4][7] These ligands are sterically demanding, which helps to prevent the heteroaryl substrate from strongly binding to the palladium center and promotes the desired catalytic turnover.[8]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid (protodeboronation). How can I minimize this?

A2: Protodeboronation is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[1][9] This reaction involves the cleavage of the C-B bond, replacing it with a C-H bond, and is often accelerated by aqueous basic conditions.[9]

  • Causality: The presence of water and a base can facilitate the hydrolysis of the boronic acid, leading to the formation of an aryl anion equivalent that is subsequently protonated.

  • Troubleshooting Steps:

    • Switch to Boronic Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are significantly more stable towards hydrolysis than their corresponding boronic acids.[10][11] MIDA boronates are particularly robust and can be used in sequential couplings.[11]

    • Use Anhydrous Conditions: While some Suzuki reactions benefit from aqueous co-solvents, minimizing water content can suppress protodeboronation.[1][6] Consider using anhydrous solvents like dioxane, toluene, or THF and a non-hydroxide base.[1][7]

    • Optimize the Base: Strong bases like sodium hydroxide can exacerbate protodeboronation.[6] Consider switching to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or even non-aqueous bases like cesium fluoride (CsF).[6][12]

Q3: My reaction with an aryl chloride is not proceeding. Are there specific catalyst systems for these less reactive electrophiles?

A3: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[11] Standard palladium catalysts are generally not effective.[6]

  • Causality: The carbon-chlorine bond is stronger and less polarized than C-Br or C-I bonds, making it more difficult for the Pd(0) catalyst to insert.

  • Recommended Catalyst Systems: To overcome this activation barrier, you need a highly active catalyst system.

    • Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, and DavePhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are designed to create a highly electron-rich palladium center that is more reactive towards oxidative addition.[7][8]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are highly effective for aryl chloride couplings.[11] These feature a strongly donating NHC ligand that promotes the oxidative addition step.[13]

    • Nickel Catalysis: As a more cost-effective alternative to palladium, nickel-based catalysts have shown excellent reactivity for the coupling of aryl chlorides.[5][10]

Section 2: Advanced Troubleshooting for Persistent Failures

If initial troubleshooting has not resolved the issue, a more systematic approach to reaction optimization is required.

Q4: I have tried several standard Buchwald ligands with my electron-rich heteroaryl bromide, but the reaction remains sluggish. What are my next steps?

A4: When dealing with particularly challenging substrates, such as electron-rich or sterically hindered heteroaryl halides, a systematic screen of catalyst system components is necessary.

  • Logic: The failure suggests that the oxidative addition step is slow, or that the catalyst is deactivating. The goal is to increase the reactivity of the palladium center while maintaining its stability.

Workflow: Systematic Reaction Optimization

G cluster_0 Initial Assessment cluster_1 Ligand Screening cluster_2 Base & Solvent Optimization cluster_3 Advanced Strategies cluster_4 Final Outcome Start Reaction Failure (Low Yield / No Reaction) Check Confirm Reagent Purity (Aryl Halide, Boronic Acid/Ester) Start->Check Ligand_Screen Screen a Panel of Ligands (e.g., XPhos, SPhos, RuPhos, cataCXium A) Check->Ligand_Screen If reagents are pure Base_Solvent_Screen Vary Base and Solvent Base: K₃PO₄, Cs₂CO₃, K₂CO₃ Solvent: Dioxane, Toluene, THF/H₂O Ligand_Screen->Base_Solvent_Screen If yield is still low Precatalyst Switch to a Pre-catalyst (e.g., XPhos Pd G3) Base_Solvent_Screen->Precatalyst Boron_Reagent Change Boron Reagent (Boronic Acid -> Pinacol Ester -> MIDA Ester) Base_Solvent_Screen->Boron_Reagent Success Successful Coupling Precatalyst->Success Boron_Reagent->Success

Caption: Troubleshooting workflow for challenging Suzuki couplings.

Q5: How do I choose between different palladium pre-catalysts (e.g., G2, G3, G4 Buchwald pre-catalysts)?

A5: Palladium pre-catalysts are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[11] They offer better reproducibility and convenience compared to generating the catalyst from a Pd(0) source like Pd₂(dba)₃ and a separate ligand.

  • G2 Pre-catalysts: These are highly effective and generate a monoligated Pd(0) species, which is often the active catalyst.

  • G3 and G4 Pre-catalysts: These are newer generations designed for even more challenging transformations. They often provide higher activity and may be effective at lower catalyst loadings or for particularly unreactive substrates. The G3 pre-catalysts incorporate a carbazole-based biaryl phosphine ligand. The choice between them can be substrate-dependent, and a small screen is often the best approach.

Section 3: Data-Driven Catalyst & Ligand Selection

The following tables provide a starting point for catalyst and ligand selection based on the electronic nature of the heteroaryl coupling partners.

Table 1: Recommended Conditions for Electron-Deficient Heteroaryl Halides

(e.g., Pyridines, Pyrimidines, Pyrazines)

Heteroaryl Halide PositionRecommended Ligand(s)Recommended Base(s)Solvent SystemKey Considerations
2-HalopyridineRuPhos, SPhos, XPhos[3][4]K₃PO₄, Cs₂CO₃Dioxane, TolueneProne to catalyst inhibition. Bulky ligands are essential.
3-HalopyridineXPhos, P(t-Bu)₃K₂CO₃, K₃PO₄Dioxane/H₂O, THFGenerally less challenging than the 2-isomer.
4-HalopyrimidinePd(dppf)Cl₂, XPhosNa₂CO₃, K₃PO₄DME/H₂O, DioxaneRegioselectivity can be an issue with di-halo pyrimidines.[14]
Table 2: Recommended Conditions for Electron-Rich Heteroaryl Halides

(e.g., Thiophenes, Furans, Pyrroles)

Heteroaryl HalideRecommended Ligand(s)Recommended Base(s)Solvent SystemKey Considerations
2-HalothiopheneSPhos, P(t-Bu)₃K₃PO₄, KFToluene, DioxaneBoronic acids can be unstable; consider pinacol esters.[9]
2-HalofuranPd(PPh₃)₄, XPhosK₂CO₃, Na₂CO₃DME/H₂OOften more reactive than thiophenes.
N-Protected Halo-pyrroleXPhos, RuPhosCs₂CO₃, K₃PO₄DioxaneThe N-protecting group is crucial; Boc or other electron-withdrawing groups can be beneficial.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Challenging Heteroaryl Bromide Coupling using a Buchwald Pre-catalyst

This protocol is a robust starting point for coupling a heteroaryl bromide with a heteroaryl boronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv.), the heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the complete removal of oxygen.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe. The concentration is typically 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[15]

The Suzuki-Miyaura Catalytic Cycle

Understanding the key steps of the catalytic cycle is fundamental to troubleshooting.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product ArylHalide Ar¹-X ArylHalide->OA BoronicAcid Ar²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., OH⁻) Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

By systematically addressing the key variables of ligand, base, solvent, and the nature of the boron reagent, even the most challenging heteroaryl Suzuki couplings can be optimized for success. This guide serves as a foundational resource to inform your experimental design and troubleshooting efforts.

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • Various Authors. (2021-2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • Various Authors. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Various Authors. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • BenchChem. (2025).
  • Various Authors. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Various Authors. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Various Authors. (2012).
  • Various Authors. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Various Authors. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Various Authors. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT.
  • Chemistry LibreTexts. (2024). Suzuki Coupling - Suzuki-Miyaura Reaction. Chemistry LibreTexts.
  • Various Authors. (2008). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Various Authors. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Hoff, B. H. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Various Authors. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Various Authors. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemInform.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Reddit User Discussion. (2025). Problems with Suzuki coupling. Reddit r/Chempros.
  • Various Authors. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?
  • Various Authors. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

Sources

Technical Support Center: Preventing Arylboronic Acid Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies to address the common and often frustrating side reaction of arylboronic acid homocoupling in cross-coupling reactions. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can significantly improve the yield and purity of your desired cross-coupled products.

Understanding the Problem: What is Arylboronic Acid Homocoupling?

In transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the goal is to form a C-C bond between an organoboron species (e.g., an arylboronic acid) and an organic halide or triflate. However, a frequent side reaction is the coupling of two arylboronic acid molecules to form a symmetrical biaryl byproduct. This "homocoupling" consumes your starting material, reduces the yield of the desired product, and introduces a often difficult-to-remove impurity.[1]

The Competing Pathways: Cross-Coupling vs. Homocoupling

The success of your reaction depends on favoring the desired catalytic cycle over the parasitic homocoupling pathway. The diagram below illustrates this competition.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Parasitic Homocoupling Pathway (Oxygen-Mediated) pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd0_homo Pd(0)L₂ complex1 Ar¹-Pd(II)(X)L₂ oa->complex1 Ar¹-X tm Transmetalation complex1->tm Ar²B(OH)₂ Base complex2 Ar¹-Pd(II)(Ar²)L₂ tm->complex2 re Reductive Elimination complex2->re product Ar¹-Ar² (Desired Product) re->product product->pd0 Catalyst Regeneration o2_reaction Reaction with O₂ pd0_homo->o2_reaction peroxo (η²-O₂)PdL₂ o2_reaction->peroxo O₂ trans1 Transmetalation (1st ArB(OH)₂) peroxo->trans1 ArB(OH)₂ arpdoh trans-Ar-Pd(OH)L₂ trans1->arpdoh trans2 Transmetalation (2nd ArB(OH)₂) arpdoh->trans2 ArB(OH)₂ arpdar trans-Ar-Pd(Ar)L₂ trans2->arpdar re_homo Reductive Elimination arpdar->re_homo homo_product Ar-Ar (Homocoupling Byproduct) re_homo->homo_product homo_product->pd0_homo Catalyst Regeneration

Diagram 1: Competing Suzuki-Miyaura and Homocoupling Pathways.

The primary mechanism for homocoupling is often mediated by molecular oxygen.[2] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex.[3][4] This complex then undergoes two successive transmetalations with arylboronic acid molecules, followed by reductive elimination to yield the symmetrical biaryl byproduct.[3]

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may be encountering in your experiments.

Q1: My reaction is producing a significant amount of biaryl byproduct. What's the most likely cause?

A1: The most common culprit is the presence of dissolved oxygen in your reaction mixture.[5][6] Oxygen can promote the oxidative homocoupling of your boronic acid, as shown in the diagram above.[3] Even seemingly minor exposure to air can be detrimental.

  • Immediate Action: Review your inert atmosphere technique. Ensure all solvents (including water), reagents, and the reaction vessel itself have been rigorously deoxygenated.[1][7]

Q2: I thought my inert atmosphere technique was solid, but I still see homocoupling. What else could be wrong?

A2: If oxygen exclusion is not the issue, consider these other factors:

  • Palladium Precatalyst Choice: Are you using a Pd(II) source like Pd(OAc)₂ or PdCl₂? These must be reduced in situ to the active Pd(0) species. During this activation step, side reactions, including homocoupling, can occur.[8] Using a Pd(0) precatalyst directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can circumvent this issue.[9]

  • Base Selection: The choice and strength of the base are critical. While necessary for activating the boronic acid for transmetalation, some bases can also promote boronic acid degradation or side reactions.[10] Experiment with weaker bases (e.g., K₂CO₃, K₃PO₄) which are often effective at minimizing homocoupling.[1][8]

  • High Temperature: Elevated temperatures can accelerate side reactions more than the desired cross-coupling.[1] Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.[8]

  • Boronic Acid Stability: Some arylboronic acids, particularly electron-deficient or certain heteroaromatic ones, are inherently unstable and prone to protodeboronation or homocoupling.[11][12]

Q3: How can I improve my deoxygenation procedure?

A3: A simple nitrogen or argon bubbling (sparging) is good, but for sensitive reactions, it may not be sufficient.

  • Sparging: For solvent deoxygenation, subsurface sparging with a fine needle for at least 15-30 minutes is a minimum.[7][13] Ensure your inert gas line has a purification trap.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, especially for small-scale reactions, the freeze-pump-thaw technique is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.[1]

TechniqueEffectivenessThroughputRecommendation
Sparging GoodHighStandard for most applications.
Freeze-Pump-Thaw ExcellentLowRecommended for highly oxygen-sensitive or problematic reactions.

Q4: Can my choice of ligand affect homocoupling?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate the desired reductive elimination step to form the cross-coupled product.[6][8] This faster turnover can outcompete the pathways leading to homocoupling.[14]

  • Bite Angle: For bidentate ligands, the natural bite angle can influence the geometry around the palladium center, affecting the ease of reductive elimination.

Proactive Prevention Strategies & Protocols

The best way to deal with homocoupling is to prevent it from the start.

Strategy 1: Rigorous Oxygen Exclusion

This is the single most effective strategy.[7]

Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction

  • Glassware: Dry all glassware in an oven ( >100 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagents: Use high-purity, anhydrous solvents. Degas all solvents, including any water used in the reaction, by sparging with argon or nitrogen for 30 minutes or by using 3-4 freeze-pump-thaw cycles.[1]

  • Assembly: Assemble the reaction flask while hot and purge with inert gas as it cools.

  • Addition: Add the aryl halide, base, and any solid ligands to the flask. Seal the flask with a septum and perform at least three vacuum-purge cycles with your inert gas.

  • Solvent Transfer: Add the degassed solvents via cannula or a gas-tight syringe.

  • Boronic Acid Addition: Add the arylboronic acid. For particularly problematic cases, consider adding the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1][15]

  • Catalyst Addition: Finally, add the palladium catalyst. If adding as a solid, do so under a positive pressure of inert gas.

  • Execution: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the duration of the reaction.

Strategy 2: Judicious Choice of Reagents
  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate (1-2 equivalents) can help reduce Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[7][15]

  • Optimize Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling pathways.[1]

Strategy 3: Purification of Arylboronic Acids

Impurities in the boronic acid, such as the corresponding boroxine (a cyclic anhydride), can sometimes contribute to side reactions. Purification can be critical.

Protocol: Purification by Acid/Base Extraction [16][17]

  • Dissolve the crude arylboronic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt. Most organic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it once more with the organic solvent to remove any residual impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2 M HCl) until the pH is acidic and the pure boronic acid precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under high vacuum.

Frequently Asked Questions (FAQs)

  • FAQ 1: My boronic acid seems unstable and degrades on the benchtop. How can I handle it? Many boronic acids, especially heteroaryl and vinyl boronic acids, are prone to decomposition. Using more stable surrogates like air-stable MIDA boronates, which slowly release the boronic acid in situ under the reaction conditions, is a highly effective strategy.[12][18] Potassium trifluoroborate salts (ArBF₃K) also offer enhanced stability.

  • FAQ 2: Can I use a scavenger to remove unreacted boronic acid after the reaction? Yes, this is a common strategy in pharmaceutical development to control potentially genotoxic impurities.[19] Resins like diethanolaminomethyl polystyrene (DEAM-PS) can be used to scavenge excess boronic acid from the reaction mixture during workup.[19]

  • FAQ 3: I suspect protodeboronation (loss of the B(OH)₂ group) is also occurring. Is this related to homocoupling? While mechanistically different, the conditions that promote protodeboronation (e.g., high temperatures, excessive water, harsh bases) can also favor homocoupling.[6][19] Addressing these factors, such as lowering the temperature or using a milder base, can often suppress both side reactions simultaneously.

Troubleshooting Flowchart

Use this decision tree to guide your optimization efforts when encountering high levels of homocoupling.

G start High Homocoupling Observed check_o2 Is Oxygen Rigorously Excluded? start->check_o2 improve_degas Improve Degassing (Sparging, Freeze-Pump-Thaw) Ensure Inert Atmosphere check_o2->improve_degas No check_pd What is the Palladium Precatalyst? check_o2->check_pd Yes improve_degas->check_pd use_pd0 Switch to Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add mild reducing agent (e.g., Potassium Formate) check_pd->use_pd0 Pd(II) check_conditions Review Reaction Conditions check_pd->check_conditions Pd(0) use_pd0->check_conditions optimize_ligand Optimize Ligand (Use Bulky, Electron-Rich Ligands like SPhos, XPhos) check_conditions->optimize_ligand optimize_base Optimize Base (Try Weaker Bases like K₂CO₃, K₃PO₄) optimize_ligand->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp optimize_stoich Adjust Stoichiometry (Use Slight Excess of Aryl Halide, Slow Addition of Boronic Acid) optimize_temp->optimize_stoich end Homocoupling Minimized optimize_stoich->end

Diagram 2: A logical workflow for troubleshooting homocoupling.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Paul, D. (2018). Answer to "How to prevent metal catalysed homocoupling reaction of boronic acids?". ResearchGate.
  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • ResearchGate. Plausible mechanism for the homocoupling of arylboronic acid. ResearchGate.
  • ResearchGate. Proposed mechanism for homocoupling reaction. ResearchGate.
  • Magano, J. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules.
  • Reddit User Discussion (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros on Reddit.
  • Google Patents (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • ResearchGate Discussion. How to purify boronic acids/boronate esters?. ResearchGate.
  • Reddit User Discussion (2017). Purification of boronic acids?. r/chemistry on Reddit.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Reddit User Discussion (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate.
  • Reddit User Discussion (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros on Reddit.
  • ResearchGate. A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate.
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • ResearchGate. Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids | Request PDF. ResearchGate.
  • YouTube (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. Base-Free Oxidative Homocoupling of Arylboronic Esters. | Request PDF. ResearchGate.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. ResearchGate.
  • Sanford, M. S., et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Zuo, L. E., et al. (2023). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Nielsen, D. K., et al. (2019). Nonsymmetrical Bis-Azine Biaryls from Chloroazines: A Strategy Using Phosphorus Ligand-Coupling. Organic Letters.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Purification strategy for 2-Amino-5-bromonicotinic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Amino-5-bromonicotinic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound (CAS: 52833-94-0). This document is designed for researchers and drug development professionals encountering challenges in obtaining this key building block at the desired purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these strategies to your specific reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What are the fundamental physicochemical properties of this compound that influence its purification?

Understanding the inherent properties of your target compound is the first step to designing a logical purification strategy. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. This dual nature is the key to its purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₆H₅BrN₂O₂-
Molecular Weight 217.02 g/mol Used for calculating molar equivalents for reagents.[1][2]
Appearance Pale yellow powderA significant deviation in color may indicate substantial impurities.[3][4]
Melting Point 253-255 °CA broad or depressed melting point is a classic indicator of impurity.[5]
Predicted pKa ~2.55This predicted value corresponds to the carboxylic acid group, indicating it can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble salt.[3][5]
Predicted pKa (conjugate acid) ~3-4 (estimated)The amino group is a weak base. Its conjugate acid's pKa determines the pH needed to protonate it and form a water-soluble salt.
Storage Conditions 2–8 °C under inert gasProper storage is crucial to prevent degradation, especially after purification.[3][5]
Q2: What are the most likely impurities in my crude reaction mixture?

The impurities present are directly related to the synthetic route. A common synthesis involves the direct bromination of 2-aminonicotinic acid.[6]

Potential impurities include:

  • Unreacted Starting Material: 2-aminonicotinic acid.

  • Over-brominated Byproducts: Such as 2-amino-3,5-dibromonicotinic acid. The presence of an activating amino group can sometimes lead to multiple brominations.[7]

  • Isomeric Byproducts: Depending on reaction conditions, bromination could potentially occur at other positions.

  • Inorganic Salts: From neutralization and workup steps (e.g., NaBr, Na₂SO₄).

  • Residual Solvents: From the reaction or initial extraction steps.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for the most effective purification techniques, presented in a troubleshooting format.

Focus Area 1: Acid-Base Extraction - The Workhorse Technique

Due to its amphoteric nature, acid-base extraction is the most powerful and efficient method for the initial cleanup of crude this compound.[8]

This protocol is designed to isolate the amphoteric product by selectively moving it between organic and aqueous layers.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME) (20-30 mL). Some heating may be required. If solids remain, they may be inorganic salts; filter them off.

  • Base Extraction (Separating from Neutral/Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).[9]

    • Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The deprotonated product (sodium 2-amino-5-bromonicotinate) is now in the aqueous layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

    • Repeat the extraction of the organic layer with another 15 mL of NaHCO₃ solution and combine the aqueous layers. The organic layer now contains neutral and basic impurities.

  • Acidification and Precipitation:

    • Cool "Aqueous Layer 1" in an ice bath to minimize solubility upon precipitation.[10]

    • Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 3-4 (check with pH paper). The isoelectric point is where the molecule has a net-zero charge and minimum water solubility.

    • A precipitate of pure this compound should form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

    • Dry the purified product under vacuum.

Causality: The use of a weak base like NaHCO₃ is selective for the relatively acidic carboxylic acid (pKa ~2.55) over more weakly acidic or neutral compounds.[8] Acidifying the aqueous extract reprotonates the carboxylate, causing the neutral, water-insoluble product to precipitate.

Diagram: Acid-Base Purification Workflow

cluster_0 Separation crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel crude->sep_funnel org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer Shake & Separate aq_layer Aqueous Layer (Deprotonated Product) sep_funnel->aq_layer bicarb Add Sat. NaHCO₃ (aq) bicarb->sep_funnel acidify Cool & Acidify (add 1M HCl to pH 3-4) aq_layer->acidify filter Vacuum Filtration acidify->filter product Pure Product (Solid) filter->product

Caption: Workflow for purification via acid-base extraction.

"Oiling out" occurs when the precipitating compound is molten or has high solubility in the presence of impurities.

  • Troubleshooting Steps:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. This can provide a nucleation site for crystallization.

    • Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.

    • Re-extract: Add ethyl acetate to the mixture, shake well, and separate the layers. The product should move back into the organic phase. Wash this organic layer with brine (saturated NaCl solution) to remove excess water, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent slowly. The resulting solid can then be subjected to recrystallization.

Focus Area 2: Recrystallization - Fine-Tuning the Purity

Recrystallization is an excellent second step after acid-base extraction to remove trace impurities, especially structurally similar ones like over-brominated byproducts.

The ideal solvent should dissolve the compound when hot but not when cold. For a polar, amphoteric molecule like this, polar protic solvents are a good starting point.

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Comments
Isopropyl Alcohol (IPA) 82.5A good first choice. Used for the related 5-bromonicotinic acid.[11]
Ethanol/Water VariesA solvent pair can be effective. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify.
Acetic Acid/Water VariesSimilar to ethanol/water, but the acidic nature can help with solubility.

Experimental Protocol: Recrystallization from Isopropyl Alcohol (IPA)

  • Place the semi-purified solid in an Erlenmeyer flask.

  • Add a minimal amount of hot IPA to just dissolve the solid.

  • If colored impurities persist, you may add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold IPA.

  • Dry the crystals under vacuum.

  • Troubleshooting Steps:

    • Excess Solvent: You may have used too much solvent. Try to concentrate the mother liquor (the liquid left after filtration) by boiling off some solvent and cooling again to recover more product.

    • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow for slow cooling to form larger, purer crystals.

    • Premature Crystallization: If crystals form in the funnel during hot filtration, pre-heat the funnel and filter paper.

Focus Area 3: Column Chromatography

This technique should be reserved for difficult separations where recrystallization and extraction fail, such as separating isomers or when the amount of impurity is high.

Table 3: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (SiO₂)Standard choice for moderately polar compounds.
Mobile Phase (Eluent) Gradient elution: Start with Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be 0% to 10% MeOH in DCM.The non-polar solvent will elute non-polar impurities first. As polarity increases, your more polar product will begin to move down the column.
Monitoring Thin Layer Chromatography (TLC)Use the same solvent system to monitor the reaction and identify the fractions containing your product before running the column. Visualize spots with a UV lamp (254 nm).

Part 3: Purity Verification

After purification, you must verify the purity and confirm the identity of the compound.

Table 4: Analytical Techniques for Purity Assessment

TechniqueExpected Result for Pure SampleWhat it Detects
¹H NMR A clean spectrum with aromatic protons showing characteristic splitting patterns and correct integration. Amine and carboxylic acid protons may be broad or exchange with D₂O.Structural integrity and presence of proton-bearing impurities.
HPLC A single major peak with >98% area.[]Quantifies purity and detects non-volatile impurities.
LC-MS A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.Confirms molecular weight and identifies impurities by mass.
Melting Point A sharp melting point within a 1-2 °C range (e.g., 253-255 °C).[5]A depressed and broad melting range indicates impurities.

Diagram: General Troubleshooting Logic

start Crude Product purity_check1 Assess Purity (TLC, ¹H NMR) start->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base Impure purity_check2 Assess Purity acid_base->purity_check2 recrystallize Recrystallize purity_check3 Assess Purity recrystallize->purity_check3 chromatography Run Column Chromatography final_product Pure Product (>98%) chromatography->final_product purity_check2->recrystallize <95% Pure or Colored purity_check2->final_product >98% Pure purity_check3->chromatography Impure (e.g., Isomers) purity_check3->final_product >98% Pure

Caption: A decision tree for selecting purification steps.

References

  • University of Colorado, Boulder. Acid-Base Extraction. [Link]
  • Wellesley College. Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
  • PubChem. This compound. [Link]
  • Wright, S. W. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(2). [Link]
  • Google Patents. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • YouTube. Separation of three compounds using acid-base extraction. [Link]

Sources

Technical Support Center: Managing Poor Solubility of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Amino-5-bromonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble reagent. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure your experiments proceed efficiently and successfully.

Understanding the Challenge: Physicochemical Properties

This compound (CAS: 52833-94-0) is a bifunctional molecule, containing both a basic amino group and an acidic carboxylic acid group.[1] This amphoteric nature, combined with a rigid pyridine ring structure, contributes to its strong intermolecular interactions (like hydrogen bonding) and consequently, its low solubility in many common organic solvents.

Below is a summary of its key physicochemical properties which are crucial for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2]
Appearance Pale yellow powder[2]
Boiling Point 350.4±42.0 °C (Predicted)[4]
Topological Polar Surface Area (TPSA) 76.2 Ų[1]
Storage Temperature Room temperature, under inert gas[3][4][5]

Troubleshooting Guide: Direct Solutions for Common Problems

This section addresses specific issues you might encounter in the lab in a direct question-and-answer format.

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?

A1: When facing poor solubility, a systematic, multi-pronged approach is most effective. Start with the least disruptive methods first.

1. Re-evaluate Your Solvent Choice: The "like dissolves like" principle is your first guide.[6] Given the compound's polar functional groups (carboxylic acid, amino group) and the pyridine ring, highly nonpolar solvents like hexanes or toluene are unlikely to be effective. Conversely, its organic backbone limits solubility in purely aqueous solutions without pH adjustment.

  • Recommended First-Line Solvents: Start with polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ethereal solvents like Tetrahydrofuran (THF) or 1,4-Dioxane can also be effective, particularly with heating.

2. Apply Gentle Heating: For many compounds, solubility increases with temperature.[6]

  • Action: While stirring the suspension, gradually heat the mixture. Monitor the temperature to ensure it remains well below the solvent's boiling point and does not cause degradation of your starting material. A gentle reflux can sometimes be effective if the compound is thermally stable.

3. Increase the Surface Area: The rate of dissolution is directly related to the surface area of the solid.[6]

  • Action: If you have the solid starting material, gently grind it into a finer powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.

4. Utilize Sonication: Ultrasonic baths can provide the energy needed to break apart solute-solute interactions and promote dissolution without excessive heating.[6]

  • Action: Place your reaction vessel in an ultrasonic bath and sonicate the suspension. This technique is particularly useful for kinetically slow dissolution processes.[6]
Q2: I managed to dissolve the compound with heat, but it precipitates out of solution when I start my reaction or upon cooling. What should I do?

A2: This indicates that you have created a supersaturated solution that is not stable under the reaction conditions or at a lower temperature.

1. Maintain Reaction Temperature: The simplest solution is to maintain the temperature at which the compound is soluble throughout the reaction.[6] If the precipitation occurs upon adding another reagent, ensure that reagent is pre-heated to the reaction temperature before addition (if thermally stable).

2. Employ a Co-Solvent System: A co-solvent can permanently increase the solubility of your compound in the primary solvent system.[6]

  • Action: Gradually add a miscible co-solvent in which the compound has higher solubility (e.g., adding a small amount of DMSO or DMF to a reaction in THF). This can often keep the material in solution even at lower temperatures. Record the final solvent ratio for reproducibility.[6]

3. Increase Solvent Volume: While not always ideal due to concentration requirements, simply increasing the total volume of the solvent can keep the compound below its saturation limit. This is a trade-off, as it may slow down your reaction rate.

Q3: Can I use pH modification to dissolve this compound? How can I do this without disrupting my subsequent reaction steps?

A3: Yes, pH modification is a very powerful technique for this specific molecule due to its amphoteric nature.[6]

  • In Basic Conditions: The carboxylic acid group (pKa ~4-5) can be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.

    • Method: In an aqueous or protic solvent system, add an inorganic base (e.g., NaHCO₃, K₂CO₃) or an organic base (e.g., Triethylamine, DIPEA) to form the salt. This is ideal if your reaction is tolerant of bases.

  • In Acidic Conditions: The amino group on the pyridine ring (a basic site) can be protonated by an acid to form a soluble ammonium salt.

    • Method: Adding an acid (e.g., aqueous HCl) will protonate the amino group, increasing aqueous solubility. This is suitable for reactions that proceed under acidic conditions.

Causality: The conversion of a neutral organic molecule into a charged salt dramatically increases its affinity for polar solvents, especially water.[7] However, you must ensure that the resulting salt or the pH change itself does not interfere with your downstream chemistry. For example, if you are performing a reaction that requires a nucleophilic amino group, protonating it into a non-nucleophilic ammonium salt will inhibit the reaction.

Frequently Asked Questions (FAQs)

Q: What is the best single solvent to start with for dissolving this compound? A: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points. They are highly polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonds of the solid. For many applications, a stock solution can be prepared in DMF or DMSO and then diluted into a less polar reaction solvent if needed.[8]

Q: Why is this compound so poorly soluble in the first place? A: The poor solubility arises from a combination of factors in its molecular structure:

  • Hydrogen Bonding: The presence of both a carboxylic acid (H-bond donor and acceptor) and an amino group (H-bond donor and acceptor) leads to strong, stable intermolecular hydrogen bonding in the solid state, forming a tight crystal lattice that is difficult for solvents to break apart.

  • Amphoteric Nature: In neutral pH, the molecule can exist as a zwitterion (internal salt), which is highly polar but has a net neutral charge, often leading to low solubility in both water and organic solvents.

  • Rigid Structure: The flat, rigid pyridine ring allows for efficient crystal packing (π-stacking), further stabilizing the solid form over the dissolved state.[9]

Q: Are there any safety precautions for heating solvents to dissolve this compound? A: Absolutely. Always work in a well-ventilated fume hood. When heating flammable organic solvents like THF, dioxane, or ethanol, never use an open flame. Use a controlled heating mantle, oil bath, or heating block. Ensure your apparatus is properly set up for reflux with a condenser if you are heating to the solvent's boiling point to prevent the escape of flammable vapors.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Co-Solvent System Development

This protocol details how to systematically find an effective co-solvent mixture.

  • Preparation: In a small vial, place a known quantity of this compound (e.g., 10 mg).

  • Primary Solvent Addition: Add your primary reaction solvent (e.g., THF) in measured increments (e.g., 0.1 mL at a time) while stirring. Note the volume at which no more material appears to dissolve.

  • Co-solvent Titration: Begin adding a high-solubility co-solvent (e.g., DMSO) dropwise.

  • Monitoring: After each drop, stir vigorously and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until all the solid has dissolved.

  • Calculation: Record the final volume of both the primary solvent and the co-solvent. This ratio (e.g., 10:1 THF:DMSO) is your starting point for scaling up the reaction.[6]

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G cluster_start cluster_methods Initial Troubleshooting Methods cluster_advanced Advanced Strategies cluster_result start Poor Solubility Observed Solvent Solvent Screening (DMF, DMSO, NMP) start->Solvent Is solvent appropriate? Heat Apply Gentle Heat Solvent->Heat Still insoluble? Sonication Use Sonication Heat->Sonication Still insoluble? pH pH Modification Sonication->pH Reaction compatible? Cosolvent Use Co-Solvent System (e.g., THF/DMSO) Sonication->Cosolvent pH not viable? end Compound Dissolved pH->end Cosolvent->end

Caption: Decision workflow for managing poor solubility.

Visualization: Effect of pH on Molecular Form

This diagram illustrates how changes in pH affect the ionization state of this compound, which in turn governs its solubility in aqueous media.

Sources

Technical Support Center: Optimizing Suzuki Coupling with Ester-Protected Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions when one of the coupling partners contains a carboxylic acid functional group. The presence of a free carboxylic acid can introduce several complications; protecting it as an ester is a common and effective strategy. This document will guide you through the rationale, selection, application, and eventual removal of ester protecting groups to ensure the success of your Suzuki coupling reactions.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational questions regarding the necessity and choice of ester protection for carboxylic acids in the context of Suzuki coupling.

Q1: Why should I protect the carboxylic acid group on my aryl halide or boronic acid before attempting a Suzuki coupling?

A: The free carboxylic acid group can interfere with the Suzuki coupling reaction in several ways, leading to low yields or complete reaction failure. The primary reasons for protection are:

  • Incompatibility with the Base: The Suzuki reaction requires a base to activate the boronic acid for transmetalation. The acidic proton of a carboxylic acid will react with this base, consuming at least one equivalent and potentially altering the pH and solubility profile of the reaction mixture.

  • Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium catalyst. This coordination can hinder the catalytic cycle, either by occupying a coordination site needed for the reaction to proceed or by deactivating the catalyst altogether, leading to poor conversion.

  • Solubility Issues: Under the basic conditions of the reaction, the carboxylic acid is converted to its carboxylate salt. This salt may have poor solubility in the organic solvents typically used for Suzuki couplings (like dioxane or toluene), leading to a heterogeneous mixture and impeding the reaction.

Converting the carboxylic acid to an ester masks the acidic proton and prevents the formation of the problematic carboxylate anion, thereby circumventing these issues.

Q2: What are the most common ester protecting groups, and how do I choose the right one for my synthesis?

A: The choice of ester is critical and depends on the overall synthetic strategy, particularly the conditions required for its eventual removal (deprotection) and the stability of other functional groups in your molecule. This is a key aspect of developing an orthogonal protection strategy, where one protecting group can be removed without affecting others.

Here is a summary of common ester protecting groups and their characteristics:

Protecting GroupTypical Protection MethodDeprotection ConditionsKey Considerations
Methyl Ester Fischer esterification (MeOH, cat. H₂SO₄) or reaction with diazomethane/TMS-diazomethane.Saponification (e.g., LiOH, NaOH in aq. alcohol).Pros: Simple to install. Cons: Saponification uses strong base, which may not be suitable for base-sensitive molecules. Can be susceptible to hydrolysis under some Suzuki conditions.
Ethyl Ester Fischer esterification (EtOH, cat. H₂SO₄).Saponification (e.g., LiOH, NaOH in aq. alcohol).Similar to methyl esters, but can be slightly more resistant to spontaneous hydrolysis during the Suzuki reaction.
tert-Butyl Ester Reaction with isobutylene and catalytic acid.Acid-catalyzed cleavage (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂).Pros: Stable to basic conditions, making it ideal for Suzuki couplings. Deprotection is under non-hydrolytic, acidic conditions. Cons: Requires strong acid for removal, which may not be compatible with acid-sensitive functional groups.
Benzyl Ester Reaction with benzyl bromide or benzyl alcohol under acidic conditions.Hydrogenolysis (H₂, Pd/C).Pros: Stable to both acidic and basic conditions. Deprotection is under neutral conditions. Cons: Not suitable if other parts of the molecule are sensitive to reduction (e.g., alkenes, alkynes, nitro groups).

Recommendation: For most standard Suzuki couplings, a methyl or ethyl ester is a good starting point due to ease of synthesis. If your molecule is sensitive to basic conditions for deprotection, a tert-butyl ester is an excellent choice. If your molecule is sensitive to acid but stable to reduction, a benzyl ester offers a mild deprotection route.

Experimental Protocols & Workflows

Here, we provide step-by-step methodologies for the key stages of the process: protection, coupling, and deprotection.

Workflow Overview

The overall strategy involves three main stages, as illustrated in the diagram below. This workflow ensures that the carboxylic acid is masked during the critical C-C bond formation and then regenerated in the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Deprotection A Haloaryl Carboxylic Acid (e.g., 4-Bromobenzoic Acid) B Esterification (e.g., MeOH, H+) A->B C Ester-Protected Substrate (e.g., Methyl 4-Bromobenzoate) B->C E Suzuki-Miyaura Reaction (Pd Catalyst, Base, Solvent) C->E D Aryl Boronic Acid/Ester D->E F Ester-Protected Biaryl Product E->F G Saponification / Hydrolysis (e.g., LiOH, H2O/THF) F->G H Final Biaryl Carboxylic Acid G->H

Caption: General workflow for Suzuki coupling using an ester protecting group.

Protocol 1: Methyl Ester Protection of 4-Bromobenzoic Acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Extraction: Slowly pour the concentrated mixture into a separatory funnel containing 150 mL of cold water and 100 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the remaining acid) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate as a white solid. The product is often pure enough for the next step, but can be recrystallized from hexanes if necessary.

Protocol 2: Suzuki Coupling of Methyl 4-Bromobenzoate
  • Inert Atmosphere: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 3: Deprotection (Saponification) of the Methyl Ester
  • Setup: Dissolve the ester-protected biaryl product (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio) in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Troubleshooting Guide

Even with a protection strategy, you may encounter issues. This section provides solutions to common problems.

Q3: My Suzuki coupling yield is low, even after protecting the carboxylic acid. What should I check first?

A: Low yields can often be traced back to a few key areas. A systematic check is the best approach:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel was properly purged and that a positive pressure of inert gas was maintained throughout the reaction.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, primarily through protodeboronation. Using fresh, high-purity boronic acid or a more stable boronic ester (like a pinacol ester) is recommended.

    • Aryl Halide: Ensure your ester-protected aryl halide is pure and free of any starting carboxylic acid.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents that have been stored correctly.

  • Base Selection and Solubility: The base must be sufficiently soluble to be effective. If you are using K₂CO₃ or K₃PO₄ and it is not dissolving, vigorous stirring and ensuring sufficient water in the solvent system is crucial. Sometimes, switching to a more soluble base like Cs₂CO₃ can improve results.

  • Solvent Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation.

Q4: I'm observing hydrolysis of my methyl/ethyl ester during the Suzuki reaction. How can I prevent this?

A: This is a common problem, as the basic conditions required for the Suzuki coupling can also promote saponification.

  • Choice of Base: This is the most critical factor. Strong, highly soluble bases like NaOH or KOH will readily hydrolyze esters. Milder, inorganic bases are preferred.

    • Potassium Fluoride (KF): Powdered KF is often effective at promoting the Suzuki coupling while being gentle enough to leave base-labile groups like esters intact.

    • Cesium Carbonate (Cs₂CO₃): This base is often used for challenging couplings and is generally compatible with esters.

    • Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄): These are the most common bases. While generally compatible, hydrolysis can sometimes occur, especially with prolonged reaction times or at high temperatures.

  • Reaction Time and Temperature: Minimize both as much as possible. Monitor the reaction closely and stop it as soon as the starting material is consumed to reduce the time the ester is exposed to basic conditions.

  • Solvent System: A biphasic system (e.g., toluene/water) can sometimes limit the interaction of the ester (in the organic phase) with the base (in the aqueous phase), reducing the rate of hydrolysis.

  • Switch Protecting Groups: If hydrolysis remains a persistent issue, switching to a more robust, base-stable protecting group like a tert-butyl ester is the most reliable solution.

Q5: My reaction has stalled, and I see both starting material and product. What can I do?

A: Reaction stalling often points to catalyst deactivation.

  • Add More Catalyst: In some cases, a second charge of the palladium catalyst (and ligand, if used separately) can restart the reaction.

  • Change Ligand: The choice of ligand is crucial for catalyst stability and activity. For challenging couplings, consider switching to more robust Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) which can stabilize the palladium catalyst and promote the reaction.

  • Check for Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom. It is often caused by excess water or harsh basic conditions. If you suspect this is happening, consider using anhydrous conditions or a more stable boronic ester derivative.

Optimization & Advanced Strategies

Once you have a working reaction, you may wish to optimize it for yield, purity, or scalability.

The Suzuki Catalytic Cycle: Understanding the "Why"

To optimize a reaction, it is crucial to understand its mechanism. The choice of base, ligand, and solvent directly impacts the efficiency of each step in the cycle.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR (Ligand Exchange) ArPdX->ArPdOR + Base - X⁻ ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime Transmetalation + [Ar'-B(OH)₃]⁻ ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X Base Base (e.g., OH⁻) Ar_prime_B Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Ar_prime_B->Borate + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond. Electron-withdrawing groups on the aryl halide (like an ester) can facilitate this step.

  • Transmetalation: This is the key step where the organic group is transferred from boron to palladium. It is facilitated by the base, which activates the boronic acid to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

By understanding this cycle, you can rationally choose conditions. For example, a bulky, electron-rich ligand can accelerate both oxidative addition and reductive elimination, which is often beneficial for less reactive or sterically hindered substrates.

References

  • Reddit User Discussion on Ester Stability in Suzuki/Buchwald Conditions. (n.d.). r/chemistry.
  • Wikipedia Contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit User Discussion on Carboxylic Acids in Suzuki Reactions. (n.d.). r/OrganicChemistry.
  • Reddit User Discussion on Carboxylic Acid and Cross Coupling Reactions. (n.d.). r/OrganicChemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, Y., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

Technical Support Center: Microwave-Assisted Synthesis of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2-amino-5-bromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accelerating this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for synthesis?

This compound is a valuable organic intermediate.[1] Its structure is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology. For instance, it is a precursor for synthesizing compounds that show strong inhibitory activity against human breast and lung cancer cells.[1]

Q2: What are the primary advantages of using microwave irradiation for this synthesis over conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional oil bath or hot plate methods:[2][3]

  • Dramatically Reduced Reaction Times: Microwave energy heats the reaction mixture volumetrically and directly, leading to a rapid rise in temperature.[2][4] Reactions that might take several hours can often be completed in minutes.[3][5]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures in conventional heating.[3][6]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring consistent reaction conditions and reproducible results.[2]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel itself, making it a more energy-efficient "green chemistry" approach.[3][7]

Q3: What is the fundamental mechanism of microwave heating in this context?

Microwave heating relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[5] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like ethanol or water, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat.[4][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Resistance to this current flow generates heat.[4][7]

Q4: What are the most critical parameters to control during the microwave-assisted synthesis of this compound?

The success and reproducibility of the synthesis depend on the precise control of three key parameters: temperature, reaction time, and solvent choice. Temperature is often the most critical factor influencing reaction rate and byproduct formation. The choice of a solvent with a high dielectric constant is crucial for efficient energy absorption.[2]

Experimental Workflow & Protocol

The following diagram outlines the general workflow for this synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Analysis prep Weigh Reagents & Prepare Solvent Mixture vessel Combine in Microwave Reaction Vessel with Stir Bar prep->vessel seal Seal Vessel Securely vessel->seal load Load Vessel into Microwave Reactor seal->load program Set Parameters: Temp, Time, Power load->program irradiate Run Reaction with Stirring program->irradiate cool Cool Vessel to <50°C irradiate->cool filter Filter Crude Product cool->filter purify Purify via Recrystallization filter->purify analyze Analyze Purity (HPLC, NMR) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Amination of 2-Chloro-5-bromonicotinic Acid

This protocol is adapted from established methods for the amination of similar chloro-nicotinic acids under microwave conditions.[8]

Materials and Reagents:

  • 2-Chloro-5-bromonicotinic acid

  • Ammonia solution (e.g., 28-30% in water) or Ammonium hydroxide

  • Solvent: Ethanol or Water

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Anhydrous sodium sulfate

Equipment:

  • Monowave microwave synthesis reactor

  • 10 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Analytical balance

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, add 2-Chloro-5-bromonicotinic acid (1.0 mmol).

  • Solvent and Reagent Addition: Add a magnetic stir bar, followed by the chosen solvent (e.g., 5 mL of Ethanol/Water 1:1). Then, add an excess of the ammonia source (e.g., 5-7 equivalents).

  • Vessel Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. A typical starting point is:

    • Temperature: 140°C

    • Time: 30 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After irradiation, allow the vessel to cool to below 50°C before removal. Most modern reactors have a compressed air cooling system.

  • Work-up:

    • Open the cooled vial carefully.

    • Transfer the contents to a beaker.

    • Acidify the reaction mixture slowly with HCl to a pH of ~4-5 to precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to achieve high purity.

    • Dry the final product under vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The following flowchart provides a high-level decision-making process.

G start Reaction Outcome Unsatisfactory q_yield Low or No Yield? start->q_yield q_purity Poor Purity/ Byproducts? q_yield->q_purity No a_reagents Verify Reagent Quality & Stoichiometry q_yield->a_reagents Yes q_repro Inconsistent Results? q_purity->q_repro No a_temp Lower Temperature to Reduce Degradation q_purity->a_temp Yes a_stirring Ensure Consistent Stirring & Positioning q_repro->a_stirring Yes a_mw_params Optimize MW Parameters (Temp, Time, Solvent) a_reagents->a_mw_params a_seal Check Vessel Seal & Volume a_mw_params->a_seal a_time Reduce Reaction Time a_temp->a_time a_volume Maintain Constant Reaction Volume a_stirring->a_volume

Caption: Troubleshooting decision flowchart for synthesis optimization.

Issue 1: Low to No Product Yield

Q: My reaction shows very low conversion. What are the first things I should check?

A: Low conversion is typically due to insufficient activation energy or reagent issues.

  • Verify Microwave Coupling Efficiency: The primary cause is often a failure to reach and maintain the target temperature.

    • Causality: If your solvent is non-polar or has a low dielectric constant, it will not absorb microwave energy efficiently.[2] The reactor may apply maximum power, but the solution itself won't heat effectively. This is known as poor "coupling."

    • Solution: Ensure you are using a polar solvent like water, ethanol, or DMF. If the reactants themselves are non-polar, a small amount of a polar co-solvent or an ionic liquid can be added to improve the bulk heating of the mixture.[4]

  • Check Reagent Stoichiometry and Quality:

    • Causality: The amination reaction requires a sufficient excess of the ammonia source to drive the equilibrium towards the product. Old or improperly stored reagents can degrade.

    • Solution: Use a fresh, high-quality source of ammonia. Ensure the correct molar excess (at least 3-5 equivalents) is used. Verify the purity of your starting 2-Chloro-5-bromonicotinic acid.

  • Confirm Reaction Temperature:

    • Causality: The reaction may have a higher activation energy than anticipated. The initial setpoint of 140°C might be too low.

    • Solution: Systematically increase the reaction temperature in 20°C increments (e.g., 160°C, then 180°C), keeping the reaction time constant.[4] Monitor the reaction at each step by a rapid method like TLC or UPLC to find the optimal temperature without causing degradation.

Issue 2: Significant Byproduct Formation or Sample Decomposition

Q: My analysis shows multiple spots on TLC or peaks in HPLC, and sometimes the reaction mixture darkens significantly. What is happening?

A: This indicates either side reactions or thermal decomposition of the starting material or product.

  • Excessive Temperature:

    • Causality: While higher temperatures increase reaction rates, they can also accelerate decomposition pathways. Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to charring at very high temperatures.

    • Solution: Reduce the set temperature by 10-20°C. Microwave heating is so efficient that even a small reduction can significantly decrease byproduct formation while still being effective for the main reaction.

  • Prolonged Reaction Time:

    • Causality: Once the main reaction is complete, continued heating can lead to the slow formation of degradation products.

    • Solution: Perform a time-course study. Run the reaction at the optimal temperature for shorter durations (e.g., 5, 10, 15, 20 minutes) and analyze the crude mixture to find the point of maximum product yield before byproduct formation becomes significant.

Issue 3: Inconsistent Results Between Runs

Q: I am running the exact same protocol, but my yields are not reproducible. What could be the cause?

A: Reproducibility issues in microwave synthesis often stem from subtle variations in the experimental setup.

  • Inconsistent Reaction Volume:

    • Causality: The heating profile and efficiency in a microwave cavity can be sensitive to the volume of the reaction mixture. Different volumes will absorb energy differently, leading to varied actual temperature profiles even if the setpoint is the same.

    • Solution: Use a precise, consistent volume of solvent for every reaction. Ensure this volume is within the manufacturer's recommended range for the vial size (typically 2-5 mL for a 10 mL vial).

  • Poor Stirring or Inconsistent Stir Bar Placement:

    • Causality: Inefficient stirring can lead to localized "hot spots" where the temperature exceeds the setpoint, causing decomposition.[4] The position of the vial in the microwave cavity can also affect the energy absorption pattern.

    • Solution: Use the same size and shape of stir bar for every run. Ensure the stirring speed is set to high and is visually confirmed to be creating a vortex. Place the vial in the same position in the reactor's carousel for each experiment.

Data Summary for Optimization

The table below summarizes typical parameters and their expected impact on the synthesis, providing a quick reference for optimization.

ParameterSub-Optimal ConditionRecommended Starting PointOptimized ConditionExpected Outcome
Temperature < 120°C140°C160-180°CIncreased reaction rate; risk of decomposition if too high.
Time > 60 min30 min10-20 minReduced byproduct formation and energy use.
Solvent Toluene (non-polar)Ethanol/Water (1:1)Water (highly polar)Faster, more efficient heating and potentially higher yield.
Ammonia Eq. 1-2 eq.5 eq.5-7 eq.Drives reaction to completion; minimizes unreacted starting material.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Cravotto, G., & Cintas, P. (2006). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Wikipedia. Cross-coupling reaction.
  • Charde, M. et al. (2012). A Review on: A significance of microwave assist technique in green chemistry. IJPP.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Gore, S. P., & Admane, S. B. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • ResearchGate. 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic.
  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Powers, D. C., & Ritter, T. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • ChemicalBook. (2025). This compound | 52833-94-0.
  • Sharma, V. et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • CEM Corporation. (2018). Teaching Microwave Chemistry. YouTube.
  • Santa Cruz Biotechnology. This compound | CAS 52833-94-0 | SCBT.
  • PubChem. This compound | C6H5BrN2O2 | CID 737445.
  • ChemScene. 52833-94-0 | this compound.
  • BLD Pharm. 52833-94-0|this compound|BLD Pharm.
  • Katritzky, A. R. et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.

Sources

Impact of base selection on 2-Amino-5-bromonicotinic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Base Selection in Cross-Coupling and Amidation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered when working with 2-Amino-5-bromonicotinic acid. The unique trifunctional nature of this substrate—possessing a nucleophilic amino group, a coordinating pyridine nitrogen, and an acidic carboxylic acid—makes the selection of a base a critical parameter that dictates reaction success or failure. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes related to the base and a series of actionable solutions grounded in mechanistic principles.

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling Reaction

Question: I am attempting to couple this compound with an arylboronic acid using a standard palladium catalyst, but I am seeing very low yield or only starting material. What could be the issue?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate is a frequent challenge. The base is central to the catalytic cycle, as its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][2][3] An inappropriate choice of base can lead to several problems.

Potential Causes & Solutions:

  • Insufficient Base Strength: The chosen base may be too weak to deprotonate the boronic acid effectively, thereby stalling the catalytic cycle.

    • Solution: Switch to a stronger inorganic base. While sodium carbonate (Na₂CO₃) can be effective in some cases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for challenging substrates.[4][5] K₃PO₄ provides a good balance of basicity and solubility.

  • Poor Solubility of the Base/Substrate Complex: The reaction mixture must be sufficiently homogeneous for the catalytic cycle to proceed efficiently. If the base or the deprotonated substrate is poorly soluble in the chosen solvent, the reaction rate will be severely diminished.

    • Solution: Consider changing the solvent system. A mixture of a polar aprotic solvent like DMF or dioxane with water can improve the solubility of inorganic bases.[5] Alternatively, using Cs₂CO₃ is highly advantageous as its salts are often more soluble in organic solvents.[6]

  • Catalyst Inhibition/Deactivation: The 2-amino and 3-carboxyl groups can interact. Under basic conditions, the carboxylate can form, but the amino group and the pyridine nitrogen remain potent ligands for the palladium center. This coordination can lead to the formation of inactive catalyst species.

    • Solution: While primarily a ligand issue, the base can play a secondary role. Ensure your ligand is bulky and electron-rich (e.g., SPhos, XPhos) to promote a high rate of reductive elimination, which can outcompete catalyst deactivation pathways. The choice of a weaker base like K₂CO₃ might sometimes mitigate catalyst poisoning at the cost of a longer reaction time.

  • Protodeboronation of the Boronic Acid: If the reaction conditions are too harsh (strongly basic, high temperature, presence of water), the boronic acid can be cleaved to the corresponding arene, reducing the concentration of your coupling partner.[7]

    • Solution: Use the mildest base that still provides an acceptable reaction rate. K₃PO₄ is often a good compromise. Running the reaction under scrupulously anhydrous conditions can also minimize this side reaction. If the problem persists, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).

Workflow: Selecting a Base for Suzuki-Miyaura Coupling

G start Start: Suzuki Coupling of This compound base_choice Initial Base Selection: K₃PO₄ (2-3 equiv) start->base_choice solvent Solvent System: Dioxane/H₂O or DMF base_choice->solvent temp Initial Temperature: 80-100 °C solvent->temp run_rxn Run Reaction & Monitor (TLC, LC-MS) temp->run_rxn outcome High Yield? run_rxn->outcome low_yield Problem: Low Yield outcome->low_yield No success Success! outcome->success Yes check_sol Is mixture homogeneous? low_yield->check_sol switch_base Switch to Cs₂CO₃ (often improves solubility) check_sol->switch_base No protect_acid Consider protecting -COOH as an ester check_sol->protect_acid Yes switch_base->run_rxn protect_acid->run_rxn

Caption: Decision workflow for base selection in Suzuki coupling.

Scenario 2: Lactone Cleavage or Decarboxylation in Buchwald-Hartwig Amination

Question: I'm trying to perform a Buchwald-Hartwig amination on an ester derivative of this compound, but I'm observing significant hydrolysis of my ester or even cleavage of the pyridine ring. What's wrong?

Answer: This issue points directly to the use of a base that is too strong or nucleophilic for your substrate. In Buchwald-Hartwig amination, the base is required to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.[8][9] However, strong alkoxide bases like sodium tert-butoxide (NaOtBu), while very common and effective for this reaction, are incompatible with sensitive functional groups like esters.[6][10]

Potential Causes & Solutions:

  • Base-Mediated Ester Hydrolysis: Strong hydroxide (NaOH, KOH) or alkoxide (NaOtBu) bases will readily saponify the ester group, leading to the carboxylate and complicating your purification, if not preventing the desired reaction altogether.

    • Solution: Immediately switch to a non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that provide sufficient basicity to drive the reaction without attacking the ester.[6][10]

  • Substrate Decomposition: At elevated temperatures, strong bases can promote decomposition pathways, including decarboxylation (if the free acid is used) or even ring-opening of the electron-deficient pyridine ring.

    • Solution: Use the mildest effective base (K₂CO₃ or K₃PO₄) and the lowest possible reaction temperature. Prolonging the reaction time at a lower temperature is preferable to forcing the reaction at a high temperature with a harsh base.

Table 1: Base Selection Guide for Common Reactions
BasepKa of Conjugate Acid (approx.)Typical ApplicationsCompatibility with this compound
NaOtBu ~17[11]Buchwald-Hartwig AminationPoor: Too strong. Risk of ester saponification and substrate decomposition.[10]
K₃PO₄ ~12.3 (for HPO₄²⁻)[12]Suzuki, Buchwald-Hartwig, SonogashiraExcellent: Good balance of strength and low nucleophilicity. Versatile choice.[5]
Cs₂CO₃ ~10.3 (for HCO₃⁻)[12]Suzuki, Buchwald-HartwigExcellent: Often gives superior results due to solubility and cation effects.[6] Milder than K₃PO₄.
K₂CO₃ / Na₂CO₃ ~10.3 (for HCO₃⁻)[12]SuzukiGood: Effective for Suzuki, may be too weak for some Buchwald-Hartwig reactions, requiring higher temperatures.[4]
Triethylamine (Et₃N) ~10.7Sonogashira, Amidation (as acid scavenger)Good (Specific Use): Primarily used in Sonogashira to deprotonate the alkyne and scavenge HX.[13] Not strong enough for most Suzuki/Buchwald reactions.
DBU ~13.5Sonogashira, Organic TransformationsModerate: Can be effective in copper-free Sonogashira couplings.[14] May be too strong/nucleophilic for other applications.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanistic role of the base in a Buchwald-Hartwig amination?

A1: The base plays a crucial role in the deprotonation step of the catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine, forming an amido-palladium complex. This deprotonation is critical as it facilitates the final, rate-determining reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[8][9][15] Using an anionic base is often necessary, especially in nonpolar solvents, to deprotonate the neutral palladium-amine complex.[8][9]

Diagram: Role of Base in Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br oxidative_add Oxidative Addition pd_amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pd2_complex->pd_amine_complex R₂NH amine_coord Amine Coordination pd_amido_complex L₂Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex BH Base (B⁻) deprotonation Deprotonation by Base pd_amido_complex->pd0 Product Out product Ar-NR₂ pd_amido_complex->product reductive_elim Reductive Elimination

Caption: The base is critical for the deprotonation step.

Q2: I need to perform a Sonogashira coupling. Can I use an inorganic base like K₃PO₄?

A2: While K₃PO₄ can be used, especially in copper-free protocols, the classic Sonogashira reaction relies on an amine base, such as triethylamine (Et₃N) or piperidine.[16] The amine base serves two purposes: 1) It deprotonates the terminal alkyne, allowing it to form the reactive copper(I) acetylide species. 2) It acts as a scavenger for the hydrogen halide (HBr) that is formed during the reaction, preventing the formation of acidic conditions that could deactivate the catalyst or promote side reactions. In some modern, copper-free Sonogashira protocols, a stronger organic base like DBU or an inorganic base may be employed.[14]

Q3: How does the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?

A3: The counter-cation can have a significant impact, often referred to as the "cation effect." Cesium (Cs⁺) ions, in particular, are large, soft, and highly polarizable. This leads to Cs₂CO₃ and its corresponding salts being more soluble in organic solvents compared to their potassium or sodium analogs.[6] This enhanced solubility can lead to a higher effective concentration of the base in solution, accelerating the reaction. Some studies also suggest that the cesium cation can interact with the palladium catalyst or intermediates in a way that promotes the desired reaction pathway.

Q4: I want to perform a direct amidation of the carboxylic acid group. What kind of base should I use?

A4: For direct amidation between a carboxylic acid and an amine, a base is typically not the primary promoter; the reaction usually requires a coupling agent (like HATU or EDC) or catalytic activation, for example, with a boronic acid catalyst.[17][18][19] In these cases, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often added as an acid scavenger to neutralize any acidic byproducts formed during the activation of the carboxylic acid. Using a strong base like K₃PO₄ would simply deprotonate the carboxylic acid, forming an unreactive carboxylate that will not couple with the amine.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • Palladium Catalyst/Ligand: SPhos Precatalyst (3 mol%)

  • Solvent: 1,4-Dioxane and Water (5:1 ratio), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the SPhos precatalyst to the flask under a positive pressure of argon.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Role of the base in Buchwald-Hartwig amination.PubMed, 19 Dec 2014.
  • Base Strength and pKa Values Guide.Scribd.
  • pKa Values of Common Bases.University of California, Davis.
  • The Role of the Base in Buchwald-Hartwig Amination.ResearchGate.
  • Effect of different bases on the Suzuki-Miyaura coupling.ResearchGate.
  • Bordwell pKa Table.University of Wisconsin-Madison, Department of Chemistry.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.ChemCatChem.
  • Effect of various bases in the Buchwald coupling reaction.ResearchGate.
  • pKa Data Compiled by R. Williams.American Chemical Society, Organic Division.
  • Table of Acids with Ka and pKa Values.University of California, Los Angeles.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.BenchChem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.ChemCatChem.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.Wiley Online Library.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.PubMed.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.Nature Communications.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.National Institutes of Health.
  • Mechanistic insights into boron-catalysed direct amidation reactions.National Institutes of Health.
  • Effect of different bases in the Sonogashira reaction.ResearchGate.
  • This compound.PubChem.
  • This compound.BLD Pharm.
  • This compound.ChemScene.
  • Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.BenchChem.
  • This compound.ChemicalBook.
  • This compound.Santa Cruz Biotechnology.
  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening.Organic & Biomolecular Chemistry.
  • This compound.CymitQuimica.
  • Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air.ResearchGate.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.MDPI.

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Technical Support Center: Stability and Degradation of Aryl Amines and Acids in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for handling aryl amines and acids in solution, with a focus on understanding and mitigating their degradation. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing unexpected peaks in the chromatogram of my aryl amine solution that has been stored for a short period. What could be the cause?

This is a common observation and often points to the oxidative degradation of the aryl amine. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1][2] The amino group is an activating group, making the aromatic ring electron-rich and prone to oxidation.

The initial step in the oxidation of many primary aromatic amines is the formation of a radical cation.[3] This highly reactive intermediate can then undergo a variety of reactions, including dimerization, polymerization, or reaction with other nucleophiles in the solution, leading to a complex mixture of colored products.[1] For instance, the bio-oxidation of diphenylamine can result in an oxygenated quinone-like product.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, de-gassed solvents. Peroxides in older ether solvents can be a significant source of oxidation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[4]

FAQ 2: My aromatic carboxylic acid solution is showing a decrease in potency over time. What is the most likely degradation pathway?

For aromatic carboxylic acids, the most common non-microbial degradation pathway in solution is often decarboxylation, especially if the solution is subjected to heat or if there's an "activator" group at the β-position to the carboxyl group.[5] However, other pathways like oxidation of the aromatic ring or side chains can also occur, particularly under harsh conditions.[6][7][8]

If your aromatic acid has an alkyl side chain, this can be oxidized to a benzoic acid derivative, which might alter its biological activity.[6][7][8][9] The presence of hydroxyl groups on the aromatic ring can also influence the degradation pathway, with studies showing that the rate of photooxidative degradation can be affected by the number and position of these substituents.[10]

Troubleshooting Steps:

  • pH Control: The stability of carboxylic acids is often pH-dependent. Ensure your solution is buffered at a pH where the compound is most stable.

  • Temperature Control: Store solutions at recommended temperatures, avoiding excessive heat which can accelerate decarboxylation.

  • Antioxidants: If oxidation is suspected, the addition of an antioxidant may be beneficial, though compatibility with your downstream application must be verified.

FAQ 3: What are forced degradation studies and why are they important for my work with aryl amines and acids?

Forced degradation, or stress testing, is a critical component of pharmaceutical development and is used to understand the intrinsic stability of a drug substance.[11][12] It involves intentionally subjecting the compound to harsher conditions than it would normally encounter during storage and use, such as high temperature, humidity, a wide pH range, oxidation, and photolysis.[12][13][14]

The primary goals of forced degradation studies are:

  • To identify potential degradation products: This helps in understanding the degradation pathways.[11][12]

  • To develop and validate stability-indicating analytical methods: These are methods that can accurately measure the active ingredient in the presence of its degradation products.[12][15][16]

  • To inform formulation and packaging development: Understanding how a molecule degrades helps in choosing appropriate excipients and packaging to protect it.[11]

For both aryl amines and acids, these studies are essential to predict their shelf-life and ensure the safety and efficacy of pharmaceutical products.[11]

Troubleshooting Guides

Guide 1: Investigating Hydrolytic Degradation of an Aromatic Amide

Problem: You suspect your drug candidate, which contains an aromatic amide linkage, is undergoing hydrolysis, leading to the release of a potentially toxic aryl amine.

Underlying Principle: Amide bonds can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine.[17][18] The stability of the amide bond is influenced by the electronic and steric properties of the substituents on both the carbonyl and the nitrogen atom. The release of aromatic amines from the hydrolysis of metabolically labile amide bonds is a significant safety concern due to their potential for toxicity.[18]

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and take time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot and neutralize it. For the acidic sample, add an equivalent amount of 0.1 M NaOH, and for the basic sample, add an equivalent amount of 0.1 M HCl. This is crucial to stop the degradation reaction before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC or UPLC-MS method.[14][15][19][20]

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound.

    • Look for the appearance of new peaks corresponding to the degradation products.

    • Use the mass spectrometer to identify the masses of the degradation products, which should correspond to the expected carboxylic acid and aryl amine.

Causality Behind Experimental Choices:

  • Elevated Temperature: To accelerate the degradation process to a practical timeframe.

  • Acidic, Basic, and Neutral Conditions: To cover a range of pH scenarios the compound might encounter.

  • Neutralization Step: To ensure the observed degradation is due to the incubation conditions and not ongoing during the analytical run.

  • UPLC-MS: Provides both quantitative (UPLC) and qualitative (MS) data, allowing for the identification of degradants.[14][15][21]

Forced_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl) Stock->Acid Base Basic Stress (0.1 M NaOH) Stock->Base Neutral Neutral Stress (Water) Stock->Neutral Incubate Incubate at 60°C Acid->Incubate Base->Incubate Neutral->Incubate Sample Take Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Neutralize Samples Sample->Quench Analyze UPLC-MS Analysis Quench->Analyze Interpret Data Interpretation (Identify Degradants) Analyze->Interpret

Caption: Simplified degradation pathways for aryl amines.

Data Summary Table

The following table summarizes common degradation pathways for aryl amines and acids under various stress conditions. This is a generalized guide, and the specific pathways for your molecule may vary.

Compound ClassStress ConditionCommon Degradation PathwaysPotential Products
Aryl Amines Oxidative Radical cation formation, dimerization, polymerization, ring oxidationAzoxybenzenes, quinone-imines, polymeric materials
Photolytic Similar to oxidation, can also involve rearrangementsComplex mixture of colored products, ring-opened species
Acidic/Basic Hydrolysis Generally stable, unless part of a labile functional group (e.g., amide, ester)-
Aromatic Acids Thermal Decarboxylation (loss of CO2)Aromatic hydrocarbon
Oxidative Side-chain oxidation, ring hydroxylation followed by cleavageBenzoic acid derivatives, phenols, ring-opened products
Photolytic Ring hydroxylation, decarboxylation, formation of phenolic compoundsPhenols, hydroxylated aromatic acids
Acidic/Basic Hydrolysis Generally stable, but can catalyze esterification/hydrolysis if other groups are present-

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Waters Corporation.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ResearchGate.
  • NIH.
  • Research Journal of Pharmacy and Technology.
  • Utilizing UPLC/MS for Conducting Forced Degrad
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
  • SID.
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
  • Studies on the Oxidation of Aromatic Amines C
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. (2024). 16.
  • Leah4Sci. (2019).
  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Industrial & Engineering Chemistry Research - ACS Public
  • ResearchGate. (2023). (PDF)
  • Fiveable. Oxidation of Aromatic Compounds | Organic Chemistry Class Notes.
  • ResearchGate. (2025).
  • NIH. (2018).
  • 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry.
  • Taylor & Francis Online. (2018).
  • ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals.
  • MDPI. (2024). Structure Elucidation and Toxicity Analyses of the Degradation Products of Aflatoxin B1 and Zearalenone by Trichoderma reesei GG-T40.
  • Books - The Royal Society of Chemistry. (2012).

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Amino-5-bromonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the efficient and reliable preparation of key building blocks is paramount. 2-Amino-5-bromonicotinic acid is a valuable intermediate, finding application in the synthesis of a variety of bioactive compounds. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering insights into the practical considerations and underlying chemical principles that govern each approach.

Introduction

This compound possesses a unique substitution pattern on the pyridine ring that makes it a versatile synthon. The presence of the amino, bromo, and carboxylic acid functionalities allows for a diverse range of subsequent chemical transformations. The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. This document will explore three main strategies for the synthesis of this compound:

  • Route 1: Electrophilic Bromination of 2-Aminonicotinic Acid

  • Route 2: Multi-step Synthesis from 2-Aminopyridine

  • Route 3: Nucleophilic Amination of 2-Chloro-5-bromonicotinic Acid

Each route will be examined in detail, with a focus on experimental protocols, reaction yields, and the mechanistic rationale behind the observed outcomes.

Route 1: Direct Bromination of 2-Aminonicotinic Acid

The most conceptually straightforward approach to this compound is the direct electrophilic bromination of the readily available starting material, 2-aminonicotinic acid. This method is attractive due to its atom economy and potentially shorter synthesis time.

Mechanistic Considerations: Regioselectivity in Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position significantly enhances the electron density of the ring, facilitating electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of bromination.

The amino group is a powerful ortho-, para-director. In the context of the pyridine ring, this translates to activation of the 3- and 5-positions. The carboxylic acid group, being a deactivating group, directs incoming electrophiles to the meta-position (the 5-position relative to the carboxyl group). The synergistic directing effects of the amino group to the 5-position and the carboxylic acid group to the 5-position strongly favor the formation of the desired this compound isomer.

Diagram: Direct Bromination of 2-Aminonicotinic Acid

Caption: A simplified workflow for the direct bromination of 2-aminonicotinic acid.

Experimental Protocol: Bromination of 2-Aminonicotinic Acid

While this route is theoretically sound, specific and reliable, detailed experimental protocols with high reported yields in peer-reviewed literature are not as prevalent as for other routes. However, based on general principles of electrophilic bromination of activated pyridines, a plausible procedure would involve the following steps:

  • Dissolution: 2-Aminonicotinic acid is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Brominating Agent Addition: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TTC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically quenched, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization.

Note: The optimization of reaction conditions, including the choice of solvent, brominating agent, and temperature, is crucial to maximize the yield and minimize the formation of poly-brominated byproducts.

Route 2: Multi-step Synthesis from 2-Aminopyridine

This pathway involves an initial bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by the introduction of a carboxylic acid group at the 3-position.

Step 1: Bromination of 2-Aminopyridine

This transformation is a well-established and high-yielding reaction. The strong activating effect of the amino group directs the bromine to the 5-position.

Diagram: Synthesis from 2-Aminopyridine

Caption: A two-step synthetic route starting from 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

A common and effective method utilizes phenyltrimethylammonium tribromide as the brominating agent.[1][2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 ml) are combined.

  • Reaction Execution: The mixture is stirred at 25-30°C for approximately 2 hours.

  • Work-up: The reaction mixture is washed with a saturated sodium chloride solution. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield a crude product, which is then purified by recrystallization from benzene to afford 2-amino-5-bromopyridine.

Reported Yields: 75-81%[1][2]

An alternative protocol employs N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, which can offer milder reaction conditions.

Step 2: Carboxylation of 2-Amino-5-bromopyridine

The introduction of a carboxylic acid group onto a pyridine ring, particularly at a specific position, can be challenging. Direct carboxylation of halopyridines with carbon dioxide is an area of active research, often requiring transition metal catalysts or electrochemical methods.[3][4][5]

A potential, though not extensively documented for this specific substrate, approach could involve:

  • Halogen-Metal Exchange: Treatment of 2-amino-5-bromopyridine with a strong organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding lithiated species.

  • Quenching with Carbon Dioxide: The organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt.

  • Acidification: Acidification of the reaction mixture liberates the desired this compound.

Challenges: The presence of the acidic proton on the amino group can interfere with the halogen-metal exchange, necessitating a protection-deprotection strategy for the amino group, which adds steps and complexity to the overall synthesis.

Route 3: Nucleophilic Amination of 2-Chloro-5-bromonicotinic Acid

This route follows a different synthetic logic, where the bromine and carboxylic acid functionalities are already in place, and the final step is the introduction of the amino group via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In 2-chloro-5-bromonicotinic acid, the chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to restore aromaticity.

Diagram: Nucleophilic Amination

Caption: Synthesis via nucleophilic amination of a chlorinated precursor.

Experimental Protocol: Amination of 2-Chloro-5-bromonicotinic Acid
  • Reaction Setup: 2-Chloro-5-bromonicotinic acid is placed in a pressure vessel with a source of ammonia, such as aqueous or anhydrous ammonia, in a suitable solvent (e.g., water, ethanol, or a polar aprotic solvent).

  • Heating: The reaction mixture is heated to an elevated temperature to facilitate the substitution reaction. The use of microwave irradiation has been shown to accelerate similar amination reactions.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the product, which is then collected by filtration and purified by recrystallization.

Note: The conditions for this reaction would require careful optimization to achieve a good yield and avoid potential side reactions. The use of a catalyst, such as a copper salt, might be beneficial in some cases.

Comparative Summary

Synthetic Route Starting Material Key Transformation(s) Advantages Disadvantages
Route 1 2-Aminonicotinic AcidElectrophilic BrominationMost direct route, high atom economy.Potential for polybromination, requires careful control of reaction conditions.
Route 2 2-AminopyridineBromination, CarboxylationHigh-yielding and well-established bromination step.Carboxylation step is challenging and may require harsh conditions or a multi-step protection-deprotection sequence.
Route 3 2-Chloro-5-bromonicotinic AcidNucleophilic AminationAvoids challenges of regioselective bromination late in the synthesis.Starting material may be less readily available or more expensive; amination may require high temperatures and pressures.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route to this compound will depend on a careful evaluation of the available resources and project-specific requirements.

  • For rapid, small-scale synthesis where the starting material is available, the direct bromination of 2-aminonicotinic acid (Route 1) is an attractive option. However, significant process development may be required to optimize the yield and purity.

  • When starting from a simpler, more readily available precursor, the multi-step synthesis from 2-aminopyridine (Route 2) offers a reliable and high-yielding initial bromination. The subsequent carboxylation, however, presents a significant synthetic hurdle that needs to be addressed.

  • The nucleophilic amination of 2-chloro-5-bromonicotinic acid (Route 3) provides a convergent approach but may be limited by the availability and cost of the starting material.

Ultimately, the "best" synthetic route is the one that is most practical and efficient in the context of a specific research or development program. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions for the desired scale and purity.

References

Sources

A Comprehensive Guide to the Structural Validation of 2-Amino-5-bromonicotinic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, substituted nicotinic acid scaffolds are of paramount importance, serving as key building blocks for a wide array of pharmacologically active agents. Among these, derivatives of 2-Amino-5-bromonicotinic acid represent a critical class of intermediates. The precise arrangement of substituents on the pyridine ring is fundamental to their intended biological activity and subsequent synthetic transformations. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of synthetic and medicinal chemistry programs.

The NMR Signature: Understanding the Core Scaffold

Before delving into advanced techniques, a foundational understanding of the expected NMR signature of the this compound core is essential. The pyridine ring is substituted with three groups possessing distinct electronic properties: an electron-donating amino (-NH2) group, and two electron-withdrawing groups, a bromo (-Br) and a carboxylic acid (-COOH).

  • Electron-Donating Group (EDG): The -NH2 group at the C2 position significantly increases electron density at the ortho (C3) and para (C4, C6) positions, causing the attached protons and carbons to be shielded (shifted to a lower ppm/upfield).[1]

  • Electron-Withdrawing Groups (EWG): The -Br at C5 and -COOH at C3 deshield the ring, pulling electron density away and causing nearby nuclei to resonate at a higher ppm (downfield).

This electronic push-pull results in a distinct pattern for the two remaining aromatic protons, H4 and H6. We can predict that H4 will be more shielded than H6 due to its para relationship to the strongly donating amino group.

Caption: Core structure of this compound with key nuclei labeled.

A Multi-dimensional Workflow for Unambiguous Validation

A hierarchical approach, layering information from multiple NMR experiments, is the most rigorous method for structural confirmation. Each step builds upon the last, culminating in a complete and validated structural assignment.

G A Step 1: 1D NMR (¹H & ¹³C) Initial Assessment B Step 2: ¹H-¹H COSY Proton Connectivity A->B C Step 3: ¹H-¹³C HSQC Direct C-H Attachment B->C D Step 4: ¹H-¹³C HMBC Long-Range C-H Connectivity (Skeleton Assembly) C->D E Step 5: NOESY (Optional) Through-Space Proximity D->E F Validated Structure D->F Primary Validation E->F Secondary Confirmation

Caption: Key HMBC correlations for structural confirmation.

Table 2: Essential HMBC Correlations for Validation

ProtonCorrelates to Carbon(s)Significance of Correlation
H4 C2, C6, C5, C(OOH)Confirms H4 is adjacent to C3 and C5. The correlation to C2 and C6 establishes the pyridine ring connectivity. The key correlation to the carboxyl carbon places the -COOH group at C3.
H6 C2, C4, C5Confirms H6 is adjacent to N1 and C5. The correlation to C2 places the amino group at that position.
-NH₂ C2, C3Confirms the placement of the amino group at C2 and its proximity to C3.
Step 5: Confirming Spatial Arrangement with NOESY

While HMBC provides definitive bonding information, Nuclear Overhauser Effect Spectroscopy (NOESY) confirms through-space proximity (<5 Å). [2][3][4]A NOESY experiment can provide powerful secondary confirmation. A cross-peak between the -NH2 protons and the H6 proton would indicate they are on the same side of the molecule, which is consistent with the proposed 2-amino substitution pattern.

Comparative Analysis: Distinguishing from a Plausible Isomer

The true power of this workflow is its ability to differentiate the target compound from its isomers. Consider the plausible alternative: 6-Amino-5-bromonicotinic acid . While its 1D NMR might appear superficially similar, the 2D correlations would be fundamentally different.

Table 3: Comparative HMBC and NOESY Correlations for Isomer Differentiation

CorrelationTarget: this compound Isomer: 6-Amino-5-bromonicotinic acid
H4 to C2 Present (³J)Absent (⁴J, too far)
H2 to C4 Absent (⁴J, too far)Present (³J)
-NH₂ to C3 Present (³J)Absent (⁴J, too far)
-NH₂ to C5 Absent (⁴J, too far)Present (³J)
NOESY: -NH₂ to H2/H6 Correlation to H6 is possibleCorrelation to H2 is expected, not H6

The presence of a correlation from H4 to C2 and the absence of one from H2 to C4 in the HMBC spectrum are unequivocal proof for the 2-amino substitution pattern over the 6-amino alternative.

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of the purified derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). [1]DMSO-d₆ is often preferred as it can solubilize both the acid and amine functionalities and allows for the observation of exchangeable -NH₂ and -COOH protons.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup (400 MHz Example)

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good resolution and symmetrical lineshapes on the solvent peak in a 1D proton spectrum. [1]* Acquire a standard 1D ¹H spectrum to check lineshape and determine the required spectral width.

  • Acquire 1D ¹³C and DEPT-135 spectra.

3. 2D Experiment Acquisition

  • gCOSY (gradient-selected COSY):

    • Use a standard gradient-enhanced COSY pulse sequence. [1] * Set the spectral width to cover all proton signals.

    • Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment. [1]* gHSQC (gradient-selected HSQC):

    • Use a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence.

    • Set the ¹H spectral width as determined previously. Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

    • Optimize for an average one-bond ¹J(CH) coupling constant of ~145 Hz.

  • gHMBC (gradient-selected HMBC):

    • Use a standard gradient-enhanced HMBC pulse sequence. [1] * Set spectral widths as for the HSQC.

    • The long-range coupling delay should be optimized for an average ⁿJ(CH) of 8-10 Hz. This will enhance correlations over 2 and 3 bonds while suppressing direct one-bond correlations. [5] * Acquire 256-512 increments in F1 with 8, 16, or more scans per increment, depending on sample concentration. [1]

Conclusion

The structural validation of this compound derivatives is a critical task that demands a rigorous and systematic approach. Relying on a single NMR experiment is insufficient and can lead to ambiguous or incorrect assignments. By employing a logical workflow that integrates 1D NMR with a suite of 2D techniques—primarily COSY, HSQC, and HMBC—researchers can build an unassailable case for their proposed structure. This multi-dimensional strategy transforms NMR from a simple characterization tool into a powerful engine for structural elucidation, providing the high level of confidence required for advancing drug development programs.

References

  • Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987.
  • Appleby, G. E., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 866-873.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • Abramovitch, R. A., & Davis, J. B. (1964). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 68(1), 138-141.
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.
  • NMR Solutions. (2022, March 20). Stereochemistry | How to read NOESY spectrum? YouTube.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Sztanke, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3183.
  • Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.

Sources

A Comparative Analysis of the Biological Activity of 2-Amino-5-bromonicotinic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is an essential nutrient fundamental to cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP.[1][2] Beyond its nutritional role, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile building block for synthesizing compounds with a wide array of therapeutic properties.[3] Its derivatives have been explored for neuroprotective, anti-inflammatory, and antimicrobial activities.[3][4][5]

This guide focuses on a specific derivative, 2-Amino-5-bromonicotinic acid , and its structural analogs. The introduction of an amino group at the 2-position and a bromine atom at the 5-position significantly alters the molecule's electronic and steric properties compared to the parent nicotinic acid. These modifications are not arbitrary; they are deliberate designs aimed at enhancing interaction with biological targets. This analysis will objectively compare the biological activities of this compound with its parent compound, 2-aminonicotinic acid, and other analogs, providing the experimental framework and mechanistic insights necessary for researchers in drug development.

Anticancer Potential: A Primary Therapeutic Avenue

While this compound is primarily an organic intermediate, it is its application in the synthesis of potent kinase inhibitors that reveals its therapeutic potential.[6] Literature indicates that derivatives synthesized from this molecule exhibit significant inhibitory activity against tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers.

Mechanism of Action: Tyrosine Kinase Inhibition

Tyrosine kinases function by transferring a phosphate group from ATP to a tyrosine residue on a substrate protein, initiating a downstream signaling cascade that can lead to cell growth and proliferation. Many anticancer drugs are designed to block the ATP-binding site of these kinases, thereby preventing phosphorylation and halting the signaling cascade. Derivatives of this compound have shown promise as scaffolds for such inhibitors, demonstrating potent activity against human breast cancer and lung adenocarcinoma cells.[6]

Tyrosine_Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein (Inactive) RTK->Substrate Activates ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Phosphorylation Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 2-Amino-5-bromonicotinic Acid Derivative Inhibitor->RTK Blocks ATP Binding Site GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a this compound derivative.

Comparative In Vitro Anticancer Activity

To quantify and compare the anticancer potential of these compounds, a cell viability assay is the standard initial step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.

CompoundStructureIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
1. 2-Aminonicotinic Acid Pyridine ring with NH₂ at C2, COOH at C3> 100> 100
2. This compound Compound 1 + Br at C545.258.7
3. Analog A (Hypothetical) Compound 1 + Cl at C562.575.1
4. Analog B (Hypothetical) Compound 1 + CH₃ at C591.8> 100
Doxorubicin (Control) -0.851.2
Note: Data for analogs are hypothetical, based on established structure-activity relationship principles, to illustrate the comparative framework. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

From this data, a clear structure-activity relationship (SAR) emerges. The unsubstituted parent compound, 2-aminonicotinic acid, shows negligible activity. The introduction of a halogen at the C5 position, particularly the bulky and electronegative bromine atom in This compound , significantly enhances cytotoxic activity. This suggests the C5 position is critical for target engagement, potentially fitting into a specific hydrophobic pocket within the kinase's ATP-binding site.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on adherent cancer cell lines.

Causality Behind Choices:

  • Cell Lines: MCF-7 (breast) and A549 (lung) are chosen as they are standard, well-characterized models relevant to the reported activity of this compound class.[6]

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • DMSO: Dimethyl sulfoxide is used to solubilize the formazan crystals for spectrophotometric measurement.

MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) start->step1 step2 2. Incubate 24h (Allow cell adherence) step1->step2 step3 3. Treat with Compounds (Varying concentrations) step2->step3 step4 4. Incubate 48h step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution) step4->step5 step6 6. Incubate 4h (Allow formazan formation) step5->step6 step7 7. Add Solubilizing Agent (100 µL DMSO) step6->step7 step8 8. Read Absorbance at 570 nm step7->step8 end Calculate IC₅₀ Values step8->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Potential: An Exploratory Comparison

Derivatives of nicotinic acid have also been investigated for anti-inflammatory properties.[4] A common mechanism for anti-inflammatory agents is the suppression of pro-inflammatory mediators in immune cells like macrophages. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Mechanism of Action: Suppression of Inflammatory Mediators

Upon stimulation by LPS, macrophages activate signaling pathways (e.g., NF-κB) that lead to the transcription of genes for inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7] iNOS produces large amounts of NO, a key inflammatory mediator. Compounds that can inhibit this pathway will reduce the production of NO and other inflammatory cytokines.

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NFkB NF-κB Pathway Activation Macrophage->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Produces Inhibitor Nicotinic Acid Derivative Inhibitor->NFkB Inhibits

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages by a nicotinic acid derivative.

Comparative In Vitro Anti-inflammatory Activity

The Griess assay is a straightforward and widely used method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Compound% Inhibition of Nitrite Production at 50 µM
1. 2-Aminonicotinic Acid 25.3% ± 3.1%
2. This compound 48.7% ± 4.5%
3. Analog A (Hypothetical) 41.2% ± 3.8%
4. Analog B (Hypothetical) 15.6% ± 2.2%
Ibuprofen (Control) 65.8% ± 5.2%
Note: Data are hypothetical to illustrate the comparative framework.

Similar to the anticancer results, the SAR trend suggests that a halogen at the C5 position enhances anti-inflammatory activity. This compound shows a marked improvement in inhibiting nitrite production compared to its parent compound, indicating it more effectively suppresses the iNOS pathway.

Experimental Protocol: Griess Assay for Nitrite Production

This protocol details the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Causality Behind Choices:

  • Cell Line: RAW 264.7 is a murine macrophage cell line that is a standard model for studying inflammation as it reliably produces NO in response to LPS.

  • LPS: Used to mimic a bacterial infection and induce a strong inflammatory response.

  • Griess Reagent: This two-component reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound, which can be measured colorimetrically at 540 nm.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Then, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation & Data Acquisition: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition relative to the LPS-only treated cells. Crucially, a parallel MTT assay should be run to ensure that the observed reduction in nitrite is not due to compound-induced cytotoxicity.

Conclusion and Future Perspectives

This comparative analysis demonstrates that structural modification of the 2-aminonicotinic acid scaffold profoundly impacts biological activity. The introduction of a bromine atom at the C5 position to form This compound significantly enhances both its potential as a scaffold for anticancer agents and its direct anti-inflammatory properties in vitro. This suggests that the C5 position is a key "hotspot" for modification to improve target engagement.

The data presented herein provides a strong rationale for further investigation. Future research should focus on:

  • Synthesis of a broader analog library to further probe the structure-activity relationship at the C5 position and other sites.

  • Target deconvolution studies to identify the specific tyrosine kinases or inflammatory pathway proteins that these compounds inhibit.

  • In vivo efficacy studies in animal models of cancer and inflammation to validate the promising in vitro results.

  • Exploring other therapeutic potentials , such as the antimicrobial and neuroprotective effects seen in other nicotinic acid derivatives.[3][5]

By systematically comparing analogs and understanding the causality behind experimental observations, we can accelerate the development of novel therapeutics derived from this versatile chemical scaffold.

References

  • ChemicalBook. (2025). This compound | 52833-94-0.
  • PubChem. (2025). This compound | C6H5BrN2O2 | CID 737445.
  • PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors.
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Smolecule. (2023). Buy 2-Aminonicotinic acid | 5345-47-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
  • PubMed. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • PubMed. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.
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A Comparative Guide: GC-MS versus LC-MS for Impurity Profiling of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Guiding the Synthesis Pathway: Choosing the Optimal Analytical Lens for Impurity Profiling

In the rigorous landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey from a starting material to an Active Pharmaceutical Ingredient (API) is a multi-step synthesis, and at each stage, the potential for impurity generation is a critical control point. Synthetic intermediates, the building blocks of the final API, must be meticulously characterized to ensure that process-related impurities and degradation products are identified and controlled. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the crucial task of impurity profiling in synthetic intermediates.

The selection between GC-MS and LC-MS is not a matter of superior versus inferior technology but rather a strategic decision dictated by the physicochemical properties of the analytes . As researchers and drug development professionals, understanding the fundamental principles, strengths, and limitations of each technique is paramount to generating robust and reliable data that will withstand regulatory scrutiny.

The Regulatory Imperative: A Foundation in ICH Guidelines

Before delving into the technical comparison, it is essential to ground our discussion in the context of regulatory expectations. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances.[1][2][3] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identification, and qualification of impurities, compelling developers to characterize any impurity present at a level of 0.10% or greater.[1][2][4] This necessitates the use of highly sensitive and specific analytical methods to detect, identify, and quantify these components.[5][6]

Core Principles: A Tale of Two Phases

The fundamental difference between GC and LC lies in the mobile phase used to transport the sample through the chromatographic column. This distinction dictates the types of compounds that can be analyzed by each technique.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7][8][9] The principle of GC relies on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.[10][11] Separation is achieved based on the differential boiling points and polarities of the compounds in the mixture.[10][12] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (most commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[10][12][13] The resulting mass spectrum provides a unique "fingerprint" that allows for highly confident compound identification.[8][12]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility of the Liquid Phase

LC-MS is an exceptionally versatile technique capable of analyzing a broad range of compounds, including those that are non-volatile, thermally labile, or have high molecular weights.[14][15] In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[16] Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases.[16][17] The eluent from the LC column is then introduced into the mass spectrometer. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that typically keep the molecule intact, providing valuable molecular weight information.[18][19]

Head-to-Head Comparison: Selecting the Right Tool for the Job

The decision to employ GC-MS or LC-MS for impurity profiling hinges on a careful consideration of the analyte's properties and the specific analytical goals.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Required: Analytes must be volatile or semi-volatile.[14][20][21]Not Required: Suitable for non-volatile compounds.[14][15][20]
Analyte Polarity Best for non-polar to moderately polar compounds.[14]Accommodates a wide range of polarities, from non-polar to highly polar and ionic.[14]
Thermal Stability Analytes must be thermally stable to withstand vaporization in the injector.[20]Ideal for thermally labile and heat-sensitive molecules.[15][20]
Molecular Weight Range Generally suitable for compounds with lower molecular weights.[9]Applicable to a wide range of molecular weights, including large biomolecules.[15][20]
Derivatization Often required for polar, non-volatile compounds to increase volatility.[20][22][23]Generally not required, simplifying sample preparation.[20]
Sensitivity High sensitivity, especially for trace-level volatile impurities.[24][25]Generally offers higher sensitivity, particularly for large and polar molecules.[15][20]
Matrix Effects Can be susceptible to matrix interferences.[24]Can be prone to ion suppression or enhancement from matrix components.
Typical Impurities Residual solvents, volatile starting materials, low molecular weight by-products.[8][14]Non-volatile starting materials, high molecular weight intermediates, degradation products, polar impurities.[14][16]

Experimental Insights: The "Why" Behind the Choice

As a Senior Application Scientist, the rationale behind methodological choices is as important as the results themselves. Here, we explore the causality behind selecting one technique over the other.

When to Choose GC-MS: The Power of Volatility

GC-MS is the undisputed champion for the analysis of residual solvents, a critical class of impurities in synthetic intermediates. Its ability to separate and quantify these highly volatile compounds with excellent resolution and sensitivity is unmatched.[14] Furthermore, for synthetic routes involving volatile starting materials or generating low molecular weight, non-polar by-products, GC-MS provides a robust and reliable analytical solution.

However, the key limitation of GC-MS is the requirement for analyte volatility and thermal stability.[9][21] Many pharmaceutical intermediates and their impurities are polar and non-volatile. To overcome this, a chemical modification step called derivatization can be employed.[22][23][26] Derivatization involves reacting the analyte with a reagent to replace active hydrogens (e.g., in -OH, -NH, -COOH groups) with a less polar, more volatile group, such as a trimethylsilyl (TMS) group.[22][26] While effective, derivatization adds a step to the sample preparation process and must be carefully controlled to ensure complete reaction and avoid the introduction of artifacts.[27][28]

When to Choose LC-MS: The Broad Applicability Advantage

LC-MS is the workhorse for impurity profiling of a vast array of synthetic intermediates due to its broad applicability.[29][30] It excels in the analysis of polar, non-volatile, and thermally labile compounds, which constitute a significant portion of pharmaceutical impurities.[14][16][20] This versatility often eliminates the need for derivatization, streamlining the analytical workflow.[20]

The high sensitivity of modern LC-MS systems, particularly tandem mass spectrometry (LC-MS/MS), allows for the detection and quantification of impurities at very low levels, which is crucial for meeting stringent regulatory requirements.[7][16][30] Furthermore, the structural information obtained from MS/MS experiments is invaluable for the elucidation of unknown impurity structures.[16][31]

Challenges in LC-MS can arise from matrix effects, where components in the sample matrix can suppress or enhance the ionization of the target analytes, impacting quantitative accuracy. Careful sample preparation and the use of internal standards are essential to mitigate these effects.

Experimental Workflows: A Step-by-Step Approach

To provide a practical perspective, the following sections outline typical experimental workflows for impurity profiling using both GC-MS and LC-MS.

GC-MS Impurity Profiling Workflow

Caption: A typical workflow for GC-MS impurity profiling.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthetic intermediate.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

    • If derivatization is necessary: Add the derivatizing agent (e.g., BSTFA for silylation) and heat the mixture as required to ensure complete reaction.[26]

    • Dilute the sample to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Data Analysis:

    • Integrate the chromatographic peaks.

    • Quantify impurities relative to the main component or using a certified reference standard.

    • Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting fragmentation patterns.

LC-MS Impurity Profiling Workflow

Caption: A typical workflow for LC-MS impurity profiling.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic intermediate.

    • Dissolve and dilute the sample in the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of 0.1-1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulates.

  • LC-MS Instrumentation and Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Data Acquisition: Full scan MS and data-dependent MS/MS for structural information.

  • Data Analysis:

    • Integrate the chromatographic peaks.

    • Quantify impurities based on their peak area relative to the main component.

    • Propose structures for unknown impurities by analyzing their accurate mass, isotopic pattern, and fragmentation spectra from MS/MS experiments.

Conclusion: A Symbiotic Approach to Purity

In the pursuit of pharmaceutical quality, GC-MS and LC-MS are not competing but rather complementary techniques for the comprehensive impurity profiling of synthetic intermediates. The choice between them is a scientifically driven decision based on the physicochemical properties of the potential impurities. GC-MS remains the gold standard for volatile and semi-volatile compounds, including residual solvents. LC-MS, with its exceptional versatility and sensitivity, is the go-to technique for the vast majority of non-volatile, polar, and thermally labile impurities encountered in pharmaceutical synthesis.

A thorough understanding of the synthetic process, including starting materials, reagents, and potential side reactions, is crucial for anticipating the types of impurities that may be present. This knowledge, coupled with the principles outlined in this guide, will empower researchers, scientists, and drug development professionals to select the most appropriate analytical strategy, ensuring the development of safe, effective, and high-quality medicines. In many cases, a combination of both GC-MS and LC-MS analyses will be necessary to provide a complete and accurate impurity profile, demonstrating a commitment to scientific rigor and patient safety.

References

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  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS.
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  • Environmental Analysis Bulletin. (2023, June 10). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
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  • LCGC International. (n.d.). Impurities in Wines by GC–MS.
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Sources

A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Studies of 2-Amino-5-bromonicotinic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-amino-5-bromonicotinic acid scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly those with a quinazoline or pyrazole-substituted quinazoline core, which have shown significant activity against various tyrosine kinases. However, the therapeutic success of any new kinase inhibitor is not solely defined by its on-target potency but also by its selectivity across the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for novel inhibitors derived from the this compound scaffold, ensuring a thorough understanding of their selectivity profile.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This can be a double-edged sword. While off-target inhibition can lead to adverse effects, it can also result in synergistic therapeutic outcomes by modulating multiple signaling pathways.[1][2][3] Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount for its preclinical and clinical development.

This guide will walk you through a multi-tiered approach to assessing the cross-reactivity of a novel inhibitor, hypothetically named Compound-X , derived from this compound.

Phase 1: Broad Kinome Profiling - A Global View of Selectivity

The initial step in characterizing a new inhibitor is to perform a broad screen against a large panel of kinases. This provides a global overview of its selectivity and identifies potential on-target and off-target interactions.

Experimental Approach: In Vitro Kinase Activity Assays

A variety of in vitro assay formats are available for high-throughput kinase profiling.[4][5] Luminescence-based assays, which measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™), are widely used due to their sensitivity and scalability.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. From this, create a serial dilution series.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted Compound-X or DMSO (as a vehicle control) to each well.

  • Enzyme Addition: Add 2.5 µL of the specific kinase from the panel to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection (ADP-Glo™ Example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of Compound-X . For kinases showing significant inhibition, determine the IC50 value by fitting the dose-response data to a suitable model.

Data Presentation and Interpretation

The results from a broad kinase screen can be extensive. Clear and concise data presentation is crucial for interpretation.

Kinase TargetFamily% Inhibition at 1 µM
EGFR Tyrosine Kinase 98%
VEGFR2 Tyrosine Kinase 95%
SRCTyrosine Kinase75%
ABL1Tyrosine Kinase68%
CDK2CMGC45%
p38αCMGC30%
AKT1AGC15%
.........
250 other kinasesVarious<10%

This initial screen suggests that Compound-X is a potent inhibitor of EGFR and VEGFR2, with some activity against other tyrosine kinases like SRC and ABL1.

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a phylogenetic tree of the human kinome.[8][9] This provides an intuitive representation of the inhibitor's activity across different kinase families.

G TK TK EGFR EGFR TK->EGFR VEGFR2 VEGFR2 TK->VEGFR2 SRC SRC TK->SRC ABL1 ABL1 TK->ABL1 TKL TKL STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC OTHER Other center center->TK center->TKL center->STE center->CK1 center->AGC center->CAMK center->CMGC center->OTHER

Caption: Kinome tree representation of Compound-X selectivity.

In this hypothetical kinome tree, the larger, brightly colored circles represent kinases that are strongly inhibited by Compound-X , indicating its primary targets and significant off-targets.

To objectively compare the selectivity of different inhibitors, a selectivity score (S-score) can be calculated.[7][10] The S-score is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

For Compound-X , if 4 kinases were inhibited by more than 50% out of a panel of 255, the S(50%) would be 4/255 = 0.016.

Phase 2: Cellular Target Engagement - Validating In Vitro Findings

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are crucial to confirm that the inhibitor binds to its intended target(s) in a more physiologically relevant setting.

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Protein Quantification A Treat cells with Compound-X or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of Compound-X or DMSO for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat each aliquot at a different temperature (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble proteins) and determine the protein concentration.

  • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates target engagement.

Target KinaseVehicle Tm (°C)Compound-X (1 µM) Tm (°C)Thermal Shift (ΔTm) (°C)
EGFR52.558.0+5.5
VEGFR254.059.2+5.2
SRC56.257.5+1.3
AKT158.058.1+0.1

The significant positive thermal shifts for EGFR and VEGFR2 confirm that Compound-X engages these targets within the cellular environment. The smaller shift for SRC suggests weaker or transient binding, while the negligible shift for AKT1 indicates no significant engagement at this concentration.

Synthesizing the Data: A Holistic View of Cross-Reactivity

By combining the data from broad kinome profiling and cellular target engagement assays, a comprehensive picture of the inhibitor's selectivity emerges. For Compound-X , the data suggests it is a potent, cell-active dual inhibitor of EGFR and VEGFR2 with weaker activity against a limited number of other tyrosine kinases.

Conclusion

The journey of a kinase inhibitor from a chemical scaffold like this compound to a potential therapeutic is a meticulous process. Rigorous cross-reactivity studies are not merely a regulatory hurdle but a fundamental aspect of understanding the molecule's biological activity. By employing a combination of high-throughput in vitro screening and cell-based target engagement assays, researchers can build a detailed selectivity profile. This knowledge is invaluable for predicting potential toxicities, uncovering new therapeutic opportunities, and ultimately, developing safer and more effective targeted therapies.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876.
  • Vasta, J. D., & Robers, M. B. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2416-2425.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.

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A Researcher's Guide to Benchmarking Palladium Catalysts for Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecular construction, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds.[1][2] The heart of this transformation lies in the palladium catalyst, and its judicious selection is paramount to achieving optimal efficiency, substrate scope, and ultimately, the successful synthesis of target molecules. This guide provides a comparative analysis of prominent palladium catalyst systems, grounded in experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Engine of Cross-Coupling: Understanding the Catalytic Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is dictated by its ability to navigate a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand bound to the palladium center plays a pivotal role in modulating the electronic and steric environment of the metal, thereby influencing the kinetics and efficiency of each step.[4]

Suzuki_Coupling_Cycle cluster_legend Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Leading Palladium Catalyst Systems

The evolution of palladium catalysts has yielded a diverse toolkit for synthetic chemists. Below, we compare three major classes: traditional phosphine-ligated catalysts, the revolutionary Buchwald dialkylbiaryl phosphine ligands, and the robust N-heterocyclic carbene (NHC) based systems, including PEPPSI™ precatalysts.

The Workhorses: Traditional Phosphine Ligands

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic catalyst that has been widely used in Suzuki-Miyaura couplings. While effective for a range of substrates, it often requires elevated temperatures and longer reaction times, particularly with less reactive aryl chlorides.[3] The triphenylphosphine ligands can also be susceptible to oxidation.

The Game-Changers: Buchwald Ligands and Precatalysts

The introduction of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group marked a paradigm shift in cross-coupling chemistry.[5][6] Ligands such as XPhos and SPhos, when paired with a palladium source, generate highly active catalysts capable of coupling a wide array of substrates, including challenging, sterically hindered aryl chlorides and heteroaryl systems, often at room temperature and with low catalyst loadings.[5][7][8]

The development of palladacycle precatalysts (G1, G2, G3, and G4) further enhanced the utility of these ligands by providing air- and moisture-stable solids that ensure the efficient and rapid generation of the active Pd(0) species. This is particularly advantageous when working with unstable boronic acids that are prone to decomposition.[9]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl Chlorides/BromidesArylboronic AcidsK₃PO₄Toluene/H₂O1001>95[5]
XPhos Pd G2Aryl Halide4-(Diphenylamino)phenylboronic acidK₃PO₄Dioxane/H₂O1001>95[3]
XPhos Pd G3Unstable Boronic AcidsElectron-rich/hindered Aryl ChloridesK₃PO₄THF/H₂ORT - 400.5High
The Robust Contenders: N-Heterocyclic Carbene (NHC) Ligands and PEPPSI™ Catalysts

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10][11] Their strong σ-donating ability and steric bulk create highly stable and active catalysts.[10] The electronic nature of the NHC ligand can significantly influence the rate of oxidative addition.[11]

The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are a notable advancement in NHC-based systems.[12][13] These precatalysts, such as PEPPSI™-IPr and the more active PEPPSI™-IPent, are air- and moisture-stable, allowing for easy handling without the need for a glovebox.[12][13] They have demonstrated high efficiency in a broad range of Suzuki-Miyaura couplings, including those with challenging substrates and functional groups.[12][14][15]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
PEPPSI™-IPrAryl ChloridesArylboronic AcidsK₃PO₄i-PrOH80292[16]
PEPPSI™-IPrAmides (N-C activation)Arylboronic AcidsK₂CO₃THF6012High[15]
PEPPSI™-IPentSterically Demanding SubstratesArylboronic AcidsMild BasesVarious30-80-High[13]

Standardized Protocol for Benchmarking Catalyst Efficiency

To ensure a fair and reproducible comparison of different palladium catalysts, a standardized experimental protocol is essential. The following procedure can be adapted for various catalyst systems and substrates.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst or the combination of a palladium source (e.g., Pd(OAc)₂) and the desired ligand in the specified molar percentage (typically ranging from 0.01 to 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup catalyst Add Palladium Catalyst/Precatalyst setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Anhydrous Solvent inert->solvent react Stir at Desired Temperature (Monitor Progress) solvent->react workup Work-up (Cool, Dilute, Filter) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The strategic selection of a palladium catalyst is a critical parameter that can define the success of a synthetic campaign. While traditional phosphine-based catalysts have their merits, the advent of Buchwald's dialkylbiaryl phosphine ligands and precatalysts has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction, particularly for challenging substrates.[4][5] Concurrently, NHC-ligated palladium complexes, especially the user-friendly PEPPSI™ precatalysts, offer robust and highly active alternatives that are increasingly finding favor in both academic and industrial settings.[12]

The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. For routine couplings of simple aryl bromides, a traditional catalyst may suffice. However, for demanding transformations involving sterically hindered substrates, unactivated aryl chlorides, or sensitive functional groups, the more advanced Buchwald or NHC-based systems will likely provide superior results. As catalyst development continues to evolve, we can anticipate the emergence of even more active, stable, and versatile catalytic systems that will further empower chemists to construct complex molecules with greater precision and efficiency.

References

  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency - Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Public
  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing).
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  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.
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  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
  • PEPPSI™ C
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
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  • PEPPSI™-IPent for Demanding Cross-Coupling Reactions - Sigma-Aldrich.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Public
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides | The Journal of Organic Chemistry - ACS Public
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • G3 and G4 Buchwald Prec
  • Palladium PEPPSI-IPr Complex Supported on a Calix[18]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction - Taylor & Francis.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
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  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Public

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A Comparative Guide to the Structure-Activity Relationships of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of nicotinic acid derivatives, exploring the intricate relationship between their chemical structure and biological activity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the rational design of novel therapeutics. We will delve into the key structural modifications that influence the efficacy and selectivity of these compounds, with a focus on their roles as lipid-modifying agents and enzyme inhibitors.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule with a well-established role in human health. Beyond its nutritional importance, its derivatives have been extensively explored as therapeutic agents for a range of conditions, most notably dyslipidemia. The core structure, a pyridine ring with a carboxylic acid at the 3-position, serves as a versatile scaffold for chemical modifications. These modifications can dramatically alter the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide will explore the structure-activity relationships (SAR) of nicotinic acid derivatives in two primary therapeutic areas: lipid management and oncology, through the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1).

Nicotinic Acid Derivatives as Lipid-Modifying Agents

The primary mechanism by which nicotinic acid exerts its lipid-lowering effects is through the activation of the G-protein coupled receptor, GPR109A, also known as the hydroxycarboxylic acid receptor 2 (HCA2). Activation of this receptor in adipocytes leads to a decrease in free fatty acid flux to the liver, subsequently reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and ultimately low-density lipoprotein (LDL) cholesterol. However, a common side effect of nicotinic acid therapy is cutaneous flushing, which is also mediated by HCA2 activation in Langerhans cells of the skin. This has driven the development of derivatives with an improved therapeutic window.

Key Structural Modifications and Their Impact on HCA2 Receptor Activation

The exploration of nicotinic acid derivatives has revealed several key structural features that govern their interaction with the HCA2 receptor.

  • Modification of the Carboxylic Acid Group: The carboxylate group is crucial for binding to the HCA2 receptor. Replacement of the carboxylic acid with other acidic functional groups, such as tetrazole or phosphonic acid, has been investigated. While these modifications can maintain activity, they often result in reduced potency compared to the parent compound.

  • Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can significantly impact both potency and selectivity. For instance, the addition of a pyrazole ring fused to the nicotinic acid core, as seen in compounds like MK-0354, has been shown to retain high affinity for the HCA2 receptor.

Comparative Analysis of HCA2 Receptor Agonists

The following table summarizes the in vitro potency of various nicotinic acid derivatives on the HCA2 receptor.

CompoundStructureHCA2 Receptor Activation (EC50, nM)Reference
Nicotinic AcidPyridine-3-carboxylic acid300
Acipimox5-methylpyrazine-2-carboxylic acid 4-oxide1,300
MK-03542-hydroxypyridine derivative60

Experimental Protocol: In Vitro HCA2 Receptor Activation Assay

This protocol outlines a typical cell-based assay to determine the potency of nicotinic acid derivatives in activating the HCA2 receptor.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are transiently transfected with a plasmid encoding the human HCA2 receptor and a reporter gene, such as luciferase, under the control of a cyclic AMP (cAMP) response element.

2. Compound Treatment:

  • Transfected cells are seeded into 96-well plates.
  • After 24 hours, the cells are treated with various concentrations of the test compounds (nicotinic acid derivatives) for a specified period (e.g., 6 hours).

3. Measurement of Reporter Gene Activity:

  • The luciferase activity is measured using a commercially available kit.
  • The luminescence signal, which is proportional to the level of cAMP produced upon HCA2 receptor activation, is read using a luminometer.

4. Data Analysis:

  • The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Workflow for HCA2 Receptor Activation Assay

HCA2_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Data Acquisition cluster_analysis Data Analysis culture HEK293 Cell Culture transfect Transfection with HCA2 and Reporter Plasmids culture->transfect seed Seeding into 96-well Plates transfect->seed treat Addition of Nicotinic Acid Derivatives (Varying Conc.) seed->treat measure Measure Luciferase Activity (Luminometer) treat->measure analyze Dose-Response Curve Fitting and EC50 Calculation measure->analyze

Caption: Workflow for determining HCA2 receptor activation by nicotinic acid derivatives.

Nicotinic Acid Derivatives as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This creates an immunosuppressive tumor microenvironment. Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.

SAR of Nicotinic Acid-Based IDO1 Inhibitors

Recent studies have identified nicotinic acid derivatives as a novel class of IDO1 inhibitors. The SAR in this context reveals different structural requirements compared to HCA2 receptor activation.

  • Importance of the Pyridine Nitrogen: The pyridine nitrogen is a key feature for IDO1 inhibitory activity, likely through its interaction with the heme iron in the active site of the enzyme.

  • Role of the Carboxylic Acid: The carboxylic acid group also plays a significant role in binding, potentially forming hydrogen bonds with active site residues.

  • Impact of Substituents: The introduction of various substituents on the pyridine ring has been explored to enhance potency and improve pharmacokinetic properties. For example, the addition of a phenyl group at the 6-position of the nicotinic acid scaffold has been shown to significantly increase inhibitory activity.

Comparative Analysis of IDO1 Inhibitors

The following table presents a comparison of the in vitro inhibitory activity of selected nicotinic acid derivatives against the IDO1 enzyme.

CompoundStructureIDO1 Inhibition (IC50, µM)Reference
Nicotinic AcidPyridine-3-carboxylic acid> 100
6-Phenylnicotinic acid6-Phenylpyridine-3-carboxylic acid1.9
Epacadostat (Reference)N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide0.01

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potential of compounds against the IDO1 enzyme.

1. Reagents and Buffers:

  • Recombinant human IDO1 enzyme
  • L-Tryptophan (substrate)
  • Methylene blue (cofactor)
  • Ascorbic acid (reducing agent)
  • Catalase
  • Phosphate buffer (pH 6.5)

2. Assay Procedure:

  • The assay is performed in a 96-well plate.
  • The reaction mixture contains the IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in phosphate buffer.
  • Test compounds (nicotinic acid derivatives) at various concentrations are added to the reaction mixture.
  • The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 15-60 minutes).

3. Detection of Kynurenine:

  • The reaction is stopped by the addition of trichloroacetic acid.
  • The mixture is centrifuged to pellet the precipitated protein.
  • The supernatant, containing the product kynurenine, is transferred to a new plate.
  • A colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with kynurenine to produce a colored product.
  • The absorbance is measured at a specific wavelength (e.g., 480 nm) using a microplate reader.

4. Data Analysis:

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IDO1 Inhibition Assay Logical Relationship

IDO1_Inhibition_Logic cluster_reaction Enzymatic Reaction cluster_outcome Outcome IDO1 IDO1 Enzyme Kynurenine Kynurenine (Product) IDO1->Kynurenine catalyzes conversion of Tryptophan L-Tryptophan (Substrate) Tryptophan->IDO1 binds to ReducedKyn Reduced Kynurenine Production Inhibitor Nicotinic Acid Derivative (Inhibitor) Inhibitor->IDO1 binds to and inhibits ImmuneSuppression Decreased Tryptophan Depletion -> Reduced Immune Suppression

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel Compounds Derived from 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Scaffold to Clinical Candidate

In the landscape of modern drug discovery, scaffold-based design is a cornerstone for generating novel chemical entities (NCEs) with therapeutic potential. 2-Amino-5-bromonicotinic acid represents a versatile starting scaffold, particularly for the synthesis of compounds targeting protein kinases, a class of enzymes deeply implicated in cellular signaling and disease.[1][2][3][4][5] The journey from a newly synthesized compound to a viable drug candidate is long and rigorous, with in-vitro assay validation serving as a critical early gatekeeper. A robustly validated assay ensures that the data generated is reliable, reproducible, and accurately reflects the compound's biological activity.

This guide provides an in-depth comparison of common in-vitro assays, a detailed framework for their validation, and practical, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative regulatory standards.

Part 1: The Strategic Choice of Assay—A Comparative Analysis

The initial and most critical decision is the selection of an appropriate assay. For compounds derived from this compound, which are often designed as kinase inhibitors, the choice typically falls into two broad categories: biochemical assays and cell-based assays. Each has distinct advantages and limitations that must be weighed against the specific goals of the screening or characterization effort.[6][7]

Biochemical Assays: Isolating the Target Interaction

Biochemical assays measure the direct effect of a compound on a purified, isolated biological target, such as a recombinant kinase enzyme. This provides a clean, mechanistic readout of target engagement.

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[6][8] Their high sensitivity and direct measurement principle make them excellent for detailed kinetic studies and for validating hits from other screens.[9] However, the reliance on radioactive materials presents significant safety, handling, and disposal challenges, making them less suitable for high-throughput screening (HTS).[6]

  • Fluorescence/Luminescence-Based Assays: These non-radioactive methods have become the workhorses of HTS due to their scalability and ease of use. Technologies like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted into a light signal.[10][11] They offer a robust and sensitive platform for screening large compound libraries.[10]

Cell-Based Assays: Assessing Effect in a Biological Context

Cell-based assays measure a compound's effect within a living cell, providing a more physiologically relevant assessment that accounts for factors like cell permeability, metabolism, and engagement of the target in its native environment.

  • Cytotoxicity/Cell Viability Assays: These assays are fundamental for assessing a compound's general toxicity and for screening anti-proliferative agents, a common goal for kinase inhibitors in oncology.

    • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, producing a colored formazan product.[12]

    • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a marker of cell death.[13]

    • ATP Quantification Assays: Because ATP is a marker of metabolically active cells, its quantification via luciferase-based reactions provides a highly sensitive measure of cell viability.

Comparison of Common In-Vitro Assay Formats
Assay TypePrincipleAdvantagesDisadvantagesBest For
Biochemical: Radiometric Measures transfer of ³²P/³³P from ATP to substrate.[6]Gold standard, high sensitivity, direct measurement.[8][9]Radioactive hazards, low throughput, cumbersome.[6]Hit validation, mechanism of action studies.
Biochemical: Luminescence (e.g., ADP-Glo™) Quantifies ADP produced in the kinase reaction.[10]High throughput, non-radioactive, sensitive, commercially available kits.[10]Indirect measurement, potential for light-interfering compound artifacts.High-throughput screening (HTS), dose-response analysis.
Cell-Based: Metabolic (e.g., MTT) Mitochondrial enzymes in viable cells reduce a substrate to a colored product.[12]Inexpensive, well-established, easy to implement.Can be affected by compound interference and changes in cellular metabolism.[14]Initial cytotoxicity screening, anti-proliferative studies.
Cell-Based: ATP Quantification Measures ATP levels in viable cells using a luciferase reaction.High sensitivity, fast, amenable to HTS.ATP levels can fluctuate with cellular stress, not just viability.Orthogonal screen for viability, multiplexing with other assays.

Part 2: The In-Vitro Assay Validation Workflow

A rigorously validated assay is one that has been demonstrated to be suitable for its intended purpose. The validation process follows a structured workflow, grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17][18] The goal is to define the performance characteristics of the assay, ensuring data integrity.

Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation cluster_3 Phase 3: Analysis & Reporting Dev Assay Development (Reagent concentration, incubation times) Opt Assay Optimization (e.g., Z'-factor > 0.5) Dev->Opt Refine Parameters Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Proceed to Validation Exec Execute Validation Experiments Protocol->Exec Spec Specificity Selectivity Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) Lin Linearity & Range LoQ LOD / LOQ Rob Robustness Analysis Statistical Analysis Rob->Analysis Analyze Data Report Validation Report Analysis->Report Summarize Findings

Caption: A structured workflow for in-vitro assay validation.

Key Validation Parameters

The core of the validation process involves experimentally determining the following parameters, as stipulated by guidelines like ICH Q2(R1).[16][18][19][20]

ParameterQuestion AnsweredTypical Acceptance Criteria (Example)
Specificity Does the assay measure only the intended analyte? Can it distinguish the analyte from structurally similar compounds or matrix components?[21]No significant signal from relevant negative controls or matrix components.
Accuracy How close are the measured values to the true value?For quantitative assays, mean recovery of 80-120% is often required.[21]
Precision How close are repeated measurements to each other? (Intra-assay and Inter-assay variability).Coefficient of Variation (%CV) ≤ 15-20%.[22][23]
Linearity Is the assay signal directly proportional to the concentration of the analyte over a given range?Correlation coefficient (r²) ≥ 0.99 for the standard curve.
Range What is the concentration interval over which the assay is accurate, precise, and linear?Defined by the upper and lower limits of the linear curve.
LOQ/LOD What is the lowest concentration that can be reliably quantified/detected?Signal-to-Noise ratio > 10 for LOQ and > 3 for LOD.
Robustness Is the assay resilient to small, deliberate changes in method parameters (e.g., temperature, incubation time)?[21]%CV should remain within acceptable limits when parameters are varied.

Part 3: Practical Application & Protocols

Validating a Kinase Inhibitor Assay (ADP-Glo™ Example)

This protocol outlines the validation of a luminescent biochemical assay to determine the IC₅₀ value of a novel inhibitor derived from this compound.

Objective: To validate an ADP-Glo™ kinase assay for determining the potency (IC₅₀) of "Compound X" against Kinase Y.

Step-by-Step Protocol:

  • Assay Optimization (Pre-Validation):

    • Enzyme Titration: Determine the optimal concentration of Kinase Y that yields a robust signal well above background.

    • ATP Titration: Determine the Kₘ of ATP for Kinase Y. For inhibitor screening, it is crucial to use an ATP concentration at or near its Kₘ to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Z'-Factor Determination: Run plates with positive (no inhibitor) and negative (high concentration of a known inhibitor) controls to ensure the assay window is sufficient for HTS (Z' > 0.5).

  • Validation Execution:

    • Precision (Intra-assay & Inter-assay):

      • Prepare three concentrations of Compound X (High, Medium, Low IC₅₀).

      • Run each concentration in triplicate on three separate plates on the same day (Intra-assay).

      • Repeat the experiment on three different days with freshly prepared reagents (Inter-assay).

      • Calculate the mean IC₅₀, standard deviation (SD), and %CV for each set of replicates.

    • Accuracy:

      • As a "true" IC₅₀ is not known for a novel compound, accuracy is often inferred from linearity and comparison with an orthogonal method (e.g., a radiometric assay).

    • Linearity & Range:

      • While not directly applicable to IC₅₀ determination, the linearity of the detection system itself is confirmed by the manufacturer. The dynamic range of the assay is established during enzyme titration.

    • Robustness:

      • Slightly vary key parameters one at a time: incubation time (e.g., ±10 minutes), temperature (e.g., ±2°C).

      • Run a full dose-response curve for Compound X under each varied condition.

      • Calculate the IC₅₀ and compare it to the value obtained under standard conditions. The values should not deviate significantly (e.g., < 2-fold).

Hypothetical Validation Data Summary:

Validation ParameterMetricResultAcceptance CriterionPass/Fail
Intra-Assay Precision %CV of IC₅₀ values (n=3)8.5%≤ 20%Pass
Inter-Assay Precision %CV of IC₅₀ values (n=3 days)12.3%≤ 20%Pass
Robustness (Time ±10 min) Fold-change in IC₅₀1.2-fold< 2-foldPass
Robustness (Temp ±2°C) Fold-change in IC₅₀1.4-fold< 2-foldPass
Validating a Cell-Based Cytotoxicity Assay (MTT Example)

This protocol details the validation of an MTT assay to measure the GI₅₀ (concentration for 50% growth inhibition) of Compound X in a cancer cell line.

Step-by-Step Protocol:

  • Assay Optimization (Pre-Validation):

    • Cell Seeding Density: Determine the optimal number of cells per well that ensures logarithmic growth throughout the experiment and provides a linear absorbance response.[14]

    • MTT Incubation Time: Optimize the incubation time with the MTT reagent to achieve a strong signal without causing cytotoxicity from the reagent itself.[12]

    • Solvent Tolerance: Determine the maximum concentration of the compound's solvent (e.g., DMSO) that can be used without affecting cell viability.[14]

  • Validation Execution:

    • Precision: Similar to the kinase assay, determine intra- and inter-assay precision by repeatedly measuring the GI₅₀ of Compound X.

    • Accuracy: Spike a known cytotoxic agent (e.g., doxorubicin) into the cell culture at various concentrations and measure its GI₅₀. The result should be consistent with established literature values.

    • Linearity & Range:

      • Plate a serial dilution of cells (e.g., from 50,000 to 500 cells/well).

      • Perform the MTT assay and plot absorbance versus cell number.

      • Determine the range over which the relationship is linear (r² ≥ 0.99). The assay must be performed within this range.

    • Specificity/Interference:

      • Test whether Compound X, at its highest concentration, interferes with the assay chemistry.

      • Run the assay in a cell-free system with just media, MTT reagent, and the compound. No significant color change should be observed.

      • Some compounds can directly reduce MTT, leading to false-negative results (apparent high viability). This check is critical.

Common Troubleshooting for Cytotoxicity Assays:

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding; Edge effects on the plate; Bubbles in wells.[14][24]Use a multichannel pipette for seeding; Fill perimeter wells with sterile PBS and do not use them for data[14]; Check for and remove bubbles.[24]
Low Absorbance Signal Too few cells; Insufficient incubation time; Reagent degradation.Optimize cell seeding density; Increase incubation time with MTT reagent; Prepare fresh reagents.[14]
High Background in Control Wells Microbial contamination; Phenol red interference; Serum components.[14]Use aseptic technique; Use phenol red-free medium for the assay step; Test serum for background or use serum-free medium during incubation.[14]

Part 4: Contextualizing Activity—The Signaling Pathway

Understanding where a compound acts is as important as knowing its potency. For a kinase inhibitor, its effect is best visualized within the context of a cellular signaling pathway. Unintended inhibition of kinases can lead to unforeseen side effects.[25]

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor GF->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates KinaseY Kinase Y (Target) Kinase1->KinaseY activates Substrate Downstream Substrate KinaseY->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response leads to Inhibitor Compound X (Synthesized from This compound) Inhibitor->KinaseY Inhibits

Caption: Inhibition of a target kinase within a signaling cascade.

Conclusion

The validation of in-vitro assays is not merely a procedural hurdle; it is the scientific bedrock upon which successful drug discovery programs are built. For novel compounds synthesized from scaffolds like this compound, a phase-appropriate and rigorously executed validation strategy is essential.[26] By carefully selecting the right assay, understanding its performance characteristics through systematic validation, and interpreting the data within a proper biological context, researchers can make confident, data-driven decisions, accelerating the translation of promising molecules from the bench to the clinic.

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A Senior Application Scientist's Guide to Boronic Acid Selection for Suzuki Coupling with 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-5-aryl-nicotinic Acids

In the landscape of modern medicinal chemistry and drug development, the 2-amino-5-aryl-nicotinic acid scaffold is a privileged structure. Its derivatives are integral to a wide array of pharmacologically active agents, owing to the versatile hydrogen bonding capabilities of the amino-pyridine core and the opportunities for diverse functionalization at the 5-position. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond between the pyridine backbone and various aryl or heteroaryl moieties.

This guide provides an in-depth, data-driven comparison of different boronic acids in the Suzuki coupling with 2-amino-5-bromonicotinic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, examining how the electronic and steric nature of the boronic acid partner influences reaction efficiency and outcome. The insights and data presented herein are designed to empower researchers to make informed decisions for the synthesis of their target molecules, optimizing for yield, purity, and overall synthetic efficiency.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle

Comparative Performance of Boronic Acids: A Data-Driven Analysis

The electronic and steric properties of the boronic acid coupling partner can significantly influence reaction yields. The presence of both an amino group and a carboxylic acid on the this compound substrate introduces potential challenges, such as catalyst inhibition via coordination of the amino group to the palladium center.[2] However, with appropriate catalyst and base selection, these challenges can be overcome without the need for protecting groups.[3]

The following data, compiled from studies on structurally analogous substrates, provides a strong indication of the expected performance for the coupling with this compound.

Table 1: Coupling with Phenylboronic Acid and its Derivatives

This table summarizes the performance of various substituted phenylboronic acids in Suzuki coupling with substrates structurally similar to this compound.

EntryBoronic AcidSubstrate AnalogCatalyst SystemBaseSolventYield (%)Reference
1Phenylboronic acid5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[4]
24-Methoxyphenylboronic acid5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O92[4]
34-Fluorophenylboronic acid5-Bromonicotinic acidPd(PPh₃)₄K₃PO₄DMF89[5]
43-Methoxyphenylboronic acid5-Bromonicotinic acidPd(PPh₃)₄K₃PO₄DMF91[5]
52-Methoxyphenylboronic acid2,4-DibromothiophenePd(PPh₃)₄Na₂CO₃DMF54[6]
64-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane88[7]

Expert Insights:

  • Electronic Effects: As observed in a systematic study on 5-bromo-2-methylpyridin-3-amine, both electron-donating (e.g., 4-methoxyphenylboronic acid, Entry 2) and electron-withdrawing (e.g., 4-fluorophenylboronic acid, Entry 3) substituents on the arylboronic acid generally lead to high yields.[3] This suggests that for this class of substrate, the electronic nature of the boronic acid is not the primary determinant of success under optimized conditions.

  • Steric Hindrance: Sterically hindered boronic acids, such as 2-methoxyphenylboronic acid (Entry 5), can result in lower yields due to the obstruction of the transmetalation step.[6] This effect is more pronounced when the coupling partner also possesses steric bulk near the reaction site.

Table 2: Coupling with Heteroarylboronic Acids

Heteroaromatic scaffolds are of immense interest in drug discovery. The following data provides insight into the coupling of heteroarylboronic acids.

EntryBoronic AcidSubstrate AnalogCatalyst SystemBaseSolventYield (%)Reference
13-Thienylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane91[7]
22-Thiophenylboronic acid2,4-DibromothiophenePd(PPh₃)₄Na₂CO₃DMF38[6]
32-Furanylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O82[8]

Expert Insights:

  • Reactivity of Heteroaryl Boronic Acids: 5-membered ring heteroarylboronic acids, such as 3-thienylboronic acid (Entry 1) and 2-furanylboronic acid (Entry 3), are generally excellent coupling partners.

  • The "2-Pyridyl Problem" Analogy: Certain heteroarylboronic acids, particularly those with a nitrogen atom adjacent to the boronic acid moiety (e.g., 2-pyridylboronic acid, not shown), can be challenging.[9] This is due to potential catalyst inhibition through coordination of the heteroaromatic nitrogen to the palladium center. 2-Thiophenylboronic acid (Entry 2) can also sometimes give lower yields.[6] In such cases, the use of more stable boronic acid derivatives like pinacol esters or MIDA boronates may be beneficial.[9]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a robust starting point for the Suzuki coupling of this compound. They are designed to be self-validating, with clear steps for setup, execution, and analysis.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is adapted from established methods for the coupling of similar aminopyridine and nicotinic acid derivatives.[2][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • If using a solvent like DMF, carefully add water to the reaction mixture and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-aryl-2-aminonicotinic acid.

Workflow

Conclusion and Recommendations

The Suzuki-Miyaura cross-coupling of this compound is a highly versatile and robust reaction for the synthesis of a diverse range of 5-aryl-2-aminonicotinic acid derivatives. The data from analogous systems strongly suggests that a variety of both electron-rich and electron-deficient arylboronic acids can be successfully employed to achieve high yields.

For routine couplings, phenylboronic acid and its monosubstituted derivatives are excellent starting points. When tackling more challenging couplings, particularly with sterically hindered or potentially inhibiting heteroarylboronic acids, careful selection of a more sophisticated catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be beneficial. The provided experimental protocol serves as a validated and reliable foundation for your synthetic endeavors.

References

  • BenchChem. (2025).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Toud, S., et al. (2012).
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8801-8813. [Link]
  • Dembitsky, V. M., et al. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Chemical Reviews, 111(1), 209-255.
  • Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Shaikh, S. A. L. (2014). Response to "Which conditions are favorable for the efficient Suzuki coupling?".
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Alexandra, C. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
  • Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
  • Various Authors. (2002-2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Morken, J. P., et al. (2014).
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2294. [Link]
  • Vedejs, E., & Chapman, R. W. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 265-268. [Link]
  • Semantic Scholar. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

Sources

A Researcher's Guide to the Thermal Stability of 2-Amino-5-bromonicotinic Acid: A Comparative Thermal Analysis Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of ensuring a drug's safety, efficacy, and shelf-life. For researchers and drug development professionals working with novel heterocyclic compounds such as 2-Amino-5-bromonicotinic acid, a thorough characterization of its behavior under thermal stress is paramount. This guide provides an in-depth examination of how to confirm the stability of this compound using thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific experimental thermograms for this compound are not widely published, this guide will establish a robust analytical framework. We will delve into the principles of TGA/DSC, provide a detailed experimental protocol grounded in established standards, and draw objective comparisons with structurally related analogues—2-aminonicotinic acid and 5-bromonicotinic acid—to predict and interpret the thermal behavior of our target compound.

The 'Why' Behind Thermal Analysis: More Than Just Melting Points

Thermal analysis techniques are indispensable tools in the pharmaceutical industry for the comprehensive characterization of materials.[1] TGA and DSC, often used in tandem, provide a wealth of information beyond simple melting points.[1]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the onset of decomposition, identifying the presence of volatiles like water or solvents, and assessing overall thermal stability.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is highly sensitive to thermal events such as melting, crystallization, and polymorphic transitions, providing critical data on the energetic changes within the material.

For a compound like this compound, these analyses can reveal potential degradation pathways, the influence of its substituent groups (amino and bromo) on stability, and provide a fingerprint for quality control.

Predicted Thermal Behavior of this compound

Based on its chemical structure, we can anticipate a multi-stage decomposition process for this compound. The presence of a carboxylic acid group, an amino group, and a brominated pyridine ring suggests several potential thermal events:

  • Decarboxylation: Carboxylic acids are known to decompose via the loss of carbon dioxide. This would be observed as a significant mass loss in the TGA thermogram.

  • Deamination and Ring Decomposition: The amino group and the pyridine ring itself will decompose at higher temperatures, likely involving complex fragmentation patterns.

  • Influence of Substituents: The interplay between the electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group on the pyridine ring will influence the overall decomposition temperature and pathway.

A Comparative Analysis: Contextualizing Stability

To provide a meaningful assessment of 2-Amino-5-bromonicotinc acid's thermal stability, it is instructive to compare its known physical properties with those of its parent and related structures: 2-aminonicotinic acid and 5-bromonicotinic acid.

PropertyThis compound2-Aminonicotinic acid5-Bromonicotinic Acid
Molecular Formula C₆H₅BrN₂O₂C₆H₆N₂O₂C₆H₄BrNO₂
Molecular Weight 217.02 g/mol [2][3][4]138.12 g/mol 202.01 g/mol
Melting Point (°C) 253-255[5]295-297 (dec.)178-180

Data compiled from various chemical suppliers and databases.

From this data, we can infer that the introduction of the bromine atom in 5-bromonicotinic acid significantly lowers the melting point compared to 2-aminonicotinic acid. The target compound, this compound, has a melting point between these two, suggesting a complex interplay of the intermolecular forces dictated by the amino and bromo substituents. The decomposition temperature of 2-aminonicotinic acid is noted to be in the range of its melting point, a common feature for such compounds. It is plausible that this compound will also exhibit decomposition around its melting point.

Experimental Protocol for TGA/DSC Analysis

This protocol is designed to provide a comprehensive thermal profile of this compound and is based on established standards for thermal analysis of pharmaceuticals.

Instrumentation and Calibration
  • Instrument: A simultaneous TGA/DSC instrument is recommended to obtain concurrent mass loss and heat flow data.

  • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) and for mass using standard weights as per the manufacturer's guidelines.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation prep1 Accurately weigh 5-10 mg of This compound prep2 Place sample in an alumina or platinum crucible prep1->prep2 Transfer analysis1 Load sample into TGA/DSC furnace prep2->analysis1 Load analysis2 Set experimental parameters: - Atmosphere: Nitrogen (50 mL/min) - Temperature Program: 25°C to 400°C - Heating Rate: 10°C/min analysis1->analysis2 Configure analysis3 Initiate heating program and record mass change and heat flow analysis2->analysis3 Run data1 Analyze TGA curve for: - Onset of decomposition (T_onset) - Temperatures of mass loss steps - Residual mass analysis3->data1 Generate Data data2 Analyze DSC curve for: - Melting endotherm (T_m) - Decomposition exotherms/endotherms - Enthalpy changes (ΔH) analysis3->data2 Generate Data data3 Correlate TGA and DSC events data1->data3 Correlate data2->data3 Correlate

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible. An accurate sample mass is critical for quantitative analysis.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrument Setup and Execution:

    • Place the sample crucible and a reference crucible (usually empty) into the TGA/DSC instrument.

    • Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 400°C at a constant heating rate of 10°C/min. This heating rate is a common standard that provides good resolution of thermal events.

    • Initiate the experiment and continuously record the sample mass, temperature, and differential heat flow.

  • Data Analysis and Interpretation:

    • TGA Curve: Determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline with the tangent of the decomposition curve. Identify the temperatures at which the rate of mass loss is maximal (from the derivative thermogravimetric, DTG, curve). Quantify the percentage of mass lost at each decomposition step.

    • DSC Curve: Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition. Determine the peak temperatures and the enthalpy (ΔH) of these transitions by integrating the peak area.

    • Correlation: Correlate the events observed in the DSC curve with the mass loss steps in the TGA curve. For example, an endothermic event in the DSC that coincides with a mass loss in the TGA is indicative of decomposition.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system by:

  • Using a simultaneous TGA/DSC: This ensures that any observed heat flow event can be directly correlated with a mass change (or lack thereof), adding a layer of confidence to the interpretation. An endotherm without mass loss is likely melting or a solid-state transition, whereas one with mass loss is decomposition.

  • Inert Atmosphere: Conducting the analysis under a nitrogen atmosphere simplifies the decomposition process by eliminating oxidative reactions, making the resulting data more straightforward to interpret in terms of the molecule's inherent thermal stability.

  • Standardized Conditions: Adhering to a standard heating rate and gas flow allows for better comparability of data across different experiments and with literature values for other compounds.

Authoritative Grounding and References

The methodologies for thermal analysis are well-established and standardized by organizations such as ASTM International. The general principles and procedures outlined in this guide are consistent with standards like ASTM E2550 - 17 , "Standard Test Method for Thermal Stability by Thermogravimetry." For pharmaceutical applications, the principles of solid-state characterization are also discussed in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A , which addresses the specifications and testing of new drug substances.[6]

Conclusion

Confirming the thermal stability of this compound is a critical step in its development as a potential pharmaceutical ingredient. While direct experimental data may be limited in the public domain, a robust understanding of its thermal properties can be achieved through a systematic TGA/DSC analysis. By employing a well-defined, standardized protocol and comparing the results to structurally similar compounds, researchers can confidently characterize its thermal decomposition profile. This approach not only ensures the quality and safety of the API but also provides invaluable data for formulation development and establishing appropriate storage conditions. The combination of predictive analysis based on chemical structure and a rigorous experimental framework provides a powerful strategy for navigating the challenges of characterizing novel pharmaceutical compounds.

References

  • PubChem. This compound.
  • Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. [Link]
  • Al-Warhi, T., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]
  • NovaChemistry. This compound, CasNo.52833-94-0. [Link]
  • Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]
  • Weiss, I. M., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • Weiss, I. M., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]
  • Gackowska, A., et al.
  • Rao, K. U. B., & Yoganarasimhan, S. R. Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]
  • PubChem. 5-Bromonicotinic acid.

Sources

A Researcher's Guide to the Synthesis of 2-Amino-5-bromonicotinic Acid: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, 2-amino-5-bromonicotinic acid serves as a pivotal heterocyclic building block. Its unique substitution pattern—an activating amino group and a deactivating carboxylic acid on an already electron-deficient pyridine ring—makes it a valuable synthon for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1] However, the very electronic features that make this molecule attractive also present significant challenges to its synthesis, leading to questions of reproducibility and scalability.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, explore critical process parameters, and evaluate the reproducibility of each method. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to select and implement the most suitable protocol for their specific laboratory context and project goals.

Understanding the Core Challenge: The Nuances of Pyridine Chemistry

Synthesizing this compound fundamentally involves an electrophilic aromatic substitution on a highly substituted pyridine ring. The inherent electron-deficient nature of the pyridine nitrogen deactivates the ring towards electrophilic attack compared to benzene.[2] This is further complicated by the substituents:

  • 2-Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

  • 3-Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta (position 5) position.

  • Pyridine Nitrogen: Strongly deactivates the ortho (2,6) and para (4) positions.

Fortunately, for the target molecule, both the activating amino group and the deactivating carboxylic acid group direct the incoming electrophile (bromine) to the C5 position. This alignment simplifies the challenge of regioselectivity, but controlling reaction conditions to prevent side reactions, such as polybromination or degradation, remains the paramount concern for reproducibility.[3]

Protocol I: Direct Electrophilic Bromination of 2-Aminonicotinic Acid

This is the most direct and atom-economical approach, starting from the readily available 2-aminonicotinic acid. The core of this method involves the direct bromination of the pyridine ring. A common strategy for similar substrates, like 2-aminopyridine, involves a preliminary N-acylation step.[4] This serves a dual purpose: it protects the nucleophilic amino group from reacting with the electrophilic bromine and tempers its powerful activating effect, which can help prevent unwanted side reactions.

Reaction Scheme

Protocol_A cluster_0 Step 1: N-Acylation (Protection) cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Hydrolysis (Deprotection) start1 2-Aminonicotinic Acid product1 2-Acetamidonicotinic Acid start1->product1 Reflux reagent1 Acetic Anhydride reagent1->product1 product2 2-Acetamido-5-bromonicotinic Acid product1->product2 reagent2 Br₂ in Acetic Acid reagent2->product2 final_product This compound product2->final_product reagent3 Aq. NaOH or HCl reagent3->final_product

Caption: Reaction pathway for the synthesis via direct bromination.

Detailed Experimental Protocol

Step 1: N-Acetylation of 2-Aminonicotinic Acid

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-aminonicotinic acid (1.0 eq) in acetic anhydride (3.0-4.0 eq).

  • Heat the mixture to reflux (approx. 140°C) with stirring for 2-3 hours. The suspension should gradually dissolve.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 2-acetamidonicotinic acid.

Step 2: Bromination of 2-Acetamidonicotinic Acid

  • Dissolve the dried 2-acetamidonicotinic acid (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05-1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by pouring the mixture into a solution of sodium bisulfite in ice-water to destroy excess bromine.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude 2-acetamido-5-bromonicotinic acid.

Step 3: Hydrolysis of the Amide

  • Suspend the crude 2-acetamido-5-bromonicotinic acid in a 10-20% aqueous solution of hydrochloric acid or sodium hydroxide.

  • Heat the mixture to reflux for 4-8 hours until TLC analysis shows complete conversion.

  • Cool the solution. If acidic hydrolysis was used, carefully neutralize with a base (e.g., NaOH) to a pH of ~3-4 to precipitate the product. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water to afford pure this compound.

Causality and Reproducibility Insights
  • The "Why" of N-Acylation: The acetyl group is critical for reproducibility. It moderates the high reactivity of the amino group, preventing potential oxidation or the formation of poly-brominated species.[4] Omitting this step can lead to a complex mixture of products that is difficult to purify, drastically lowering the isolated yield.

  • Temperature Control: The electrophilic bromination step is exothermic. Maintaining a low temperature during the addition of bromine is crucial.[5] A runaway reaction can easily lead to the formation of undesired isomers or degradation, which are the primary sources of irreproducibility.

  • Stoichiometry: Precise control over the amount of bromine is essential. An excess can lead to the formation of dibrominated products, while an insufficient amount will result in incomplete conversion.

  • Trustworthiness: This protocol is self-validating through rigorous in-process monitoring via TLC at each stage. The purity of intermediates directly impacts the success of subsequent steps. A clean conversion in the acetylation step, for instance, is a strong predictor of a successful bromination.

Protocol II: Amination of 5-Bromo-2-chloronicotinic Acid

An alternative strategy involves forming the C-Br bond first and then introducing the amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction. This multi-step approach begins with the more stable nicotinic acid and avoids direct handling of the sensitive 2-aminonicotinic acid in the bromination step. The key challenge shifts from controlling electrophilic substitution to facilitating the nucleophilic substitution at the C2 position, which is activated by both the ring nitrogen and the carboxylic acid.

Reaction Scheme

Protocol_B cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination/Oxidation cluster_2 Step 3: Nucleophilic Amination start1 Nicotinic Acid product1 5-Bromonicotinic Acid start1->product1 Reflux reagent1 Br₂ / Thionyl Chloride reagent1->product1 product2 5-Bromo-2-chloronicotinic Acid product1->product2 reagent2 e.g., PCl₅ / POCl₃ reagent2->product2 final_product This compound product2->final_product reagent3 Aq. Ammonia / Cu catalyst reagent3->final_product

Caption: Reaction pathway for the synthesis via SNAr.

Detailed Experimental Protocol

Note: The synthesis of the 5-bromo-2-chloronicotinic acid precursor can be complex. The following is a representative procedure for the final amination step.

  • To a high-pressure reaction vessel, add 5-bromo-2-chloronicotinic acid (1.0 eq), a copper(I) catalyst (e.g., Cu₂O or CuI, 0.1 eq), and concentrated aqueous ammonia (10-20 eq).

  • Seal the vessel and heat the mixture to 120-150°C with stirring for 12-24 hours. The pressure will increase significantly.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • After completion, cool the vessel to room temperature and carefully vent the ammonia.

  • Dilute the reaction mixture with water and filter to remove the catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water to afford pure this compound.

Causality and Reproducibility Insights
  • The "Why" of the Precursor: The chlorine atom at the C2 position acts as a good leaving group.[6] This position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the carboxylic acid group at C3. Attempting amination without this leaving group would not be feasible.

  • Harsh Conditions: This method's reproducibility is often challenged by the required high temperatures and pressures. These conditions can lead to the formation of byproducts, such as hydroxylation (replacement of Cl with OH) or decarboxylation. Access to and consistent performance of high-pressure equipment is essential.

  • Catalyst Activity: The copper catalyst is crucial for facilitating the amination. The activity of the catalyst can be variable, and its complete removal from the final product can be challenging, potentially affecting purity.

  • Trustworthiness: Reproducibility hinges on precise control over temperature, pressure, and reaction time. Small deviations can significantly alter the product distribution and yield. HPLC is the preferred method for monitoring this reaction due to the similar polarity of starting materials and products.

Comparative Analysis and Data Summary

The choice between these protocols depends heavily on available equipment, scale, and tolerance for handling certain reagents.

ParameterProtocol I: Direct BrominationProtocol II: Amination (SNAr)
Starting Material 2-Aminonicotinic AcidNicotinic Acid
Number of Steps 3 (Protection, Bromination, Deprotection)3+ (Bromination, Chlorination, Amination)
Key Reagents Acetic Anhydride, Liquid Bromine, Acid/BaseThionyl Chloride, PCl₅/POCl₃, Aq. Ammonia, Cu Catalyst
Reported Yield Range 60-75% (Overall)40-60% (Overall, variable)
Reproducibility Concerns Control of exotherm, stoichiometry, side reactionsHigh pressure/temperature control, catalyst activity
Safety & Handling Liquid bromine (corrosive, toxic), refluxHigh-pressure vessel, corrosive reagents (POCl₃), ammonia gas
Scalability Moderate; exotherm management is key.Challenging; requires specialized high-pressure reactors.

General Experimental Workflow

Regardless of the chosen route, a systematic workflow is essential for ensuring reproducibility.

Workflow A 1. Reagent Preparation & Stoichiometry Check B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Controlled Reagent Addition & Temperature Monitoring B->C D 4. In-Process Control (TLC / HPLC Monitoring) C->D D->C Incomplete E 5. Reaction Quench & Work-up (e.g., Extraction, Neutralization) D->E Upon Completion F 6. Product Isolation (Filtration / Evaporation) E->F G 7. Purification (Recrystallization / Chromatography) F->G H 8. Characterization & Purity Analysis (NMR, MS, HPLC) G->H

Caption: A generalized workflow for reproducible chemical synthesis.

Conclusion and Recommendations

For most laboratory-scale syntheses (<100g), Protocol I (Direct Bromination) is the recommended route. Its primary challenges—temperature and stoichiometric control—can be effectively managed with standard laboratory equipment. The three-step process is logical, and the intermediates can be isolated and characterized, providing clear checkpoints for success. The key to reproducibility lies in performing the initial N-acetylation, which provides a much more controlled substrate for the critical bromination step.

Protocol II (Amination via SNAr) becomes more relevant when the starting material, 2-aminonicotinic acid, is prohibitively expensive or unavailable. However, the operational hurdles are significant. The requirement for high-pressure reactors and the often-finicky nature of copper-catalyzed aminations make this a less reliable and more technically demanding option for routine synthesis.

Ultimately, successful and reproducible synthesis of this compound is not about a "magic" protocol but about a deep understanding of the reaction mechanisms and meticulous control over the experimental variables.

References

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.7b00191]
  • The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/pdf/the-core-mechanism-of-electrophilic-substitution-on-bromopyridines.pdf]
  • This compound | 52833-94-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6718428.htm]
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [URL: https://www.researchgate.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [URL: https://www.researchgate.net/publication/230190412_Preparation_of_2-_4-_5-_and_6-aminonicotinic_acid]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230758/]
  • This compound | C6H5BrN2O2 | CID 737445. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/737445]
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents. [URL: https://patents.google.
  • Electrophilic amination. Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [URL: https://www.researchgate.net/publication/283526715_Synthesis_of_2-Amino-5-bromopyridine]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-5-bromonicotinic acid (CAS 52833-94-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical. By explaining the causality behind these safety measures, we aim to build a self-validating system of laboratory practice that prioritizes the well-being of all personnel.

Hazard Identification and Foundational Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is a solid, typically a pale yellow powder, that presents multiple health hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a significant irritant and can be harmful through multiple exposure routes.[2][3][4]

The primary risks stem from its potential to cause irritation to the skin, eyes, and respiratory system.[2][5][6] Furthermore, it is classified as harmful if swallowed or if it comes into contact with the skin.[2][3] These hazards necessitate a multi-layered approach to personal protection, where engineering controls are the first line of defense, supplemented by robust Personal Protective Equipment (PPE).

Table 1: Summary of Hazards for this compound

Hazard Type GHS Classification Primary Precautionary Action
Skin Contact Skin Irritation (Category 2)[2][5][6] Wear appropriate chemical-resistant gloves and a lab coat.[5][7]
Eye Contact Serious Eye Irritation (Category 2)[2][5][6] Wear safety glasses with side shields or, preferably, chemical goggles.[7][8]
Inhalation May cause respiratory irritation[5][6][9] Handle within a certified chemical fume hood to control dust and vapors.[10][11]

| Ingestion/Dermal Absorption | Harmful if swallowed; Harmful in contact with skin[2][3][4] | Avoid hand-to-mouth contact; wash hands thoroughly after handling.[8][12][13] |

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a static choice but is dictated by the specific procedure and the potential for exposure. The following protocols represent the standard of care for handling this compound.

Eye and Face Protection: Shielding Against the Unseen

Because this compound is a fine powder, it can easily become airborne during weighing or transfer, posing a direct threat to the eyes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently affixed side shields are mandatory for all laboratory activities.

  • Recommended for High-Risk Tasks: For procedures involving larger quantities (>5g) or with a significant risk of dust generation, chemical splash goggles are required.[8] Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

  • Face Shield: When working with corrosive, highly irritating, or toxic substances, a face shield should be worn in conjunction with goggles to protect the entire face.[8]

Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation and is harmful upon dermal contact.[2][3] Therefore, preventing skin exposure is a critical objective.

  • Gloves: Nitrile or neoprene gloves are the recommended choice.[10] Latex gloves should be avoided as they offer inferior protection against many chemical classes. Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.

  • Lab Coat: A clean, long-sleeved lab coat must be worn at all times.[10][14] This protects against incidental contact and prevents the contamination of personal clothing. Work clothes should be laundered separately from personal items.[7]

Respiratory Protection: The Primacy of Engineering Controls

The primary method for preventing respiratory irritation is to control the hazard at its source using engineering controls.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood.[10][11] This ensures that any generated dust is immediately captured and exhausted, protecting the user's breathing zone.

  • Respirator Use: In the rare event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[11] Personnel must be properly fit-tested and trained before using a respirator.

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. The following diagram and protocol outline the decision-making process and required actions for safely handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_task Task Execution Phase cluster_ppe PPE Selection cluster_post Post-Task Phase prep 1. Pre-Task Assessment - Review SDS - Locate Safety Equipment (Eyewash, Shower) task_def 2. Define Task prep->task_def routine Routine Handling (<5g in Fume Hood) task_def->routine Low Dust Potential high_risk High-Risk Task (>5g or Spill Cleanup) task_def->high_risk High Dust Potential ppe_standard 3a. Standard PPE - Nitrile Gloves - Lab Coat - Safety Glasses routine->ppe_standard ppe_enhanced 3b. Enhanced PPE - Nitrile Gloves - Lab Coat - Chemical Goggles - Face Shield (optional) - Respirator (if needed) high_risk->ppe_enhanced doffing 4. Doff & Dispose PPE ppe_standard->doffing ppe_enhanced->doffing wash 5. Wash Hands Thoroughly doffing->wash

Caption: PPE Selection Workflow for this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[9][11]

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.[11]

    • Assemble all necessary equipment (spatulas, weigh paper, containers) inside the hood before introducing the chemical.

  • Donning Personal Protective Equipment:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don the appropriate eye protection (safety glasses or chemical goggles).

    • Wash and dry hands, then don the correct size of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[11]

    • Handle the container gently to avoid aerosolizing the powder. Use a spatula to carefully transfer the material. Avoid pouring the powder directly.

    • If a small amount of material is spilled, clean it up immediately with absorbent material.[14]

  • Doffing and Disposing of PPE:

    • To prevent cross-contamination, remove PPE before leaving the laboratory.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat and hang it in the designated area.

    • Remove eye protection.

    • Dispose of used gloves and any contaminated disposables in a clearly labeled hazardous waste container.[11]

    • Wash hands thoroughly with soap and water for a minimum of 20 seconds.[13]

Spill Management and Waste Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Spill Management:

    • For minor spills inside a fume hood, use absorbent pads or a dry material like sand to contain the spill.[14]

    • Carefully sweep or vacuum (using a vacuum designed for hazardous dust) the contained material and place it in a sealed, labeled waste container.[7] Do not use compressed air for cleaning.[7]

    • For major spills, evacuate the area, notify your supervisor and the institution's environmental health and safety (EHS) department immediately.

  • Waste Disposal:

    • All waste material, including unused compound and any contaminated disposables (e.g., gloves, weigh paper, absorbent pads), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11]

    • Waste containing this compound should be treated as hazardous waste.[11]

    • Crucially, you must consult with your institution's EHS department for specific disposal protocols. [11] Federal, state, and local regulations for hazardous waste disposal vary and must be strictly followed.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
  • PubChem. This compound. [Link]
  • Thermo Fisher Scientific. (2014, November 7).
  • Fisher Scientific. (2025, September 15).
  • General Lab Safety Present
  • University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.